Fgfr4-IN-16
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H30Cl2N6O5 |
|---|---|
Molecular Weight |
685.6 g/mol |
IUPAC Name |
N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-[2-methyl-6-(prop-2-enoylamino)anilino]-7-oxopyrido[2,3-d]pyrimidin-8-yl]methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C35H30Cl2N6O5/c1-6-27(44)39-22-13-11-20(12-14-22)18-43-33-21(15-23(34(43)46)29-30(36)25(47-4)16-26(48-5)31(29)37)17-38-35(42-33)41-32-19(3)9-8-10-24(32)40-28(45)7-2/h6-17H,1-2,18H2,3-5H3,(H,39,44)(H,40,45)(H,38,41,42) |
InChI Key |
ONEJCSHKFYTXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C(=O)N(C3=N2)CC4=CC=C(C=C4)NC(=O)C=C)C5=C(C(=CC(=C5Cl)OC)OC)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Fgfr4-IN-16 (CY-15-2) - A Covalent Inhibitor of FGFR4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in several malignancies, most notably in hepatocellular carcinoma (HCC). The aberrant activation of the FGF19-FGFR4 signaling axis is a key mechanism promoting tumor cell proliferation and survival. Fgfr4-IN-16, also known as CY-15-2, is a covalent inhibitor specifically designed to target FGFR4. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Covalent Inhibition of FGFR4
This compound is a covalent inhibitor that achieves its high potency and selectivity by forming an irreversible bond with a specific cysteine residue within the ATP-binding pocket of the FGFR4 kinase domain.[1] This targeted covalent modification permanently inactivates the receptor, thereby blocking downstream signaling pathways crucial for cancer cell growth and survival.
The selectivity of this compound for FGFR4 over other FGFR family members (FGFR1-3) is attributed to the presence of a unique, non-conserved cysteine residue at position 552 (Cys552) in the hinge region of FGFR4.[2][3] FGFR1, FGFR2, and FGFR3 possess a tyrosine residue at the equivalent position, which is not susceptible to the covalent modification mediated by this compound.[2] This structural difference provides a basis for the development of highly selective FGFR4 inhibitors, minimizing off-target effects associated with pan-FGFR inhibition.
The electrophilic "warhead" within the this compound molecule reacts with the nucleophilic thiol group of Cys552, leading to the formation of a stable covalent adduct. This irreversible binding locks the kinase in an inactive state, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling cascades.
Signaling Pathway Inhibition
Upon binding of its ligand, primarily FGF19, and the co-receptor β-Klotho, FGFR4 dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events. The primary pathways activated by FGFR4 include the RAS-MAPK and PI3K-AKT pathways, which are fundamental for cell proliferation, survival, and differentiation. By covalently inactivating FGFR4, this compound effectively abrogates the activation of these critical downstream pathways, leading to cell cycle arrest and apoptosis in FGFR4-dependent cancer cells.
Quantitative Data
While specific quantitative data for this compound (CY-15-2) is primarily detailed within patent literature, the following tables represent typical data generated for selective, covalent FGFR4 inhibitors targeting Cys552. These values are illustrative of the expected potency and selectivity profile.
Table 1: Biochemical Potency
| Compound | Target | IC50 (nM) | Assay Type |
| This compound (CY-15-2) | FGFR4 | Data not publicly available in peer-reviewed literature | Kinase Assay |
| Representative Covalent Inhibitor | FGFR4 | < 10 | ADP-Glo Kinase Assay |
| Representative Covalent Inhibitor | FGFR1 | > 1000 | ADP-Glo Kinase Assay |
| Representative Covalent Inhibitor | FGFR2 | > 1000 | ADP-Glo Kinase Assay |
| Representative Covalent Inhibitor | FGFR3 | > 1000 | ADP-Glo Kinase Assay |
Table 2: Cellular Activity
| Cell Line | Genetic Background | Compound | GI50 (nM) | Assay Type |
| HuH-7 | FGFR4-dependent HCC | This compound (CY-15-2) | Data not publicly available in peer-reviewed literature | Cell Viability Assay |
| Representative Covalent Inhibitor | HuH-7 (HCC) | Representative Covalent Inhibitor | < 50 | CellTiter-Glo |
| Representative Covalent Inhibitor | Ba/F3-FGFR4 | Engineered cell line | Representative Covalent Inhibitor | < 50 |
| Representative Covalent Inhibitor | Ba/F3-FGFR1 | Engineered cell line | Representative Covalent Inhibitor | > 5000 |
Experimental Protocols
The following protocols are representative of the methodologies used to characterize selective, covalent FGFR4 inhibitors like this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the in vitro potency (IC50) of the inhibitor against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
Poly(Glu, Tyr) 4:1 substrate.
-
ATP.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Test compound (this compound) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white plates.
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 1 hour).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percent inhibition at each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (CellTiter-Glo®)
Objective: To assess the effect of the inhibitor on the viability of cancer cell lines.
Materials:
-
FGFR4-dependent cancer cell lines (e.g., HuH-7).
-
Control cell lines.
-
Complete cell culture medium.
-
Test compound (this compound) serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
96-well clear bottom white plates.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Phospho-FGFR4 Inhibition
Objective: To confirm target engagement and inhibition of FGFR4 signaling in a cellular context.
Materials:
-
FGFR4-dependent cancer cell lines.
-
Serum-free medium and complete medium.
-
FGF19 ligand.
-
Test compound (this compound).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-FGFR4, anti-total-FGFR4, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Culture cells to sub-confluency and serum-starve overnight.
-
Pre-treat cells with the test compound at various concentrations for a specified time (e.g., 2 hours).
-
Stimulate the cells with FGF19 for a short period (e.g., 15 minutes).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Apply chemiluminescent substrate and visualize protein bands using an imaging system.
-
Analyze the band intensities to determine the inhibition of FGFR4 phosphorylation and downstream signaling.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of this compound in a preclinical animal model.
Model: HuH-7 human HCC xenograft model in immunodeficient mice.
Procedure:
-
Subcutaneously implant HuH-7 cells into the flank of immunodeficient mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound orally at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pFGFR4).
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition.[4]
Conclusion
This compound (CY-15-2) represents a targeted therapeutic strategy for cancers driven by aberrant FGFR4 signaling. Its mechanism as a covalent inhibitor that selectively targets the unique Cys552 residue in FGFR4 provides a strong rationale for its high potency and selectivity. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and similar covalent FGFR4 inhibitors. Further investigation is warranted to fully elucidate its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Fgfr4-IN-16, a Dual-Warhead Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fgfr4-IN-16 (also known as CY-15-2), a novel covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document collates available data on its mechanism of action, biochemical and cellular activity, and outlines relevant experimental protocols for its characterization.
Introduction to FGFR4 and Covalent Inhibition
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism. Dysregulation of the FGF19-FGFR4 signaling axis is a known oncogenic driver in several cancers, most notably in hepatocellular carcinoma (HCC).[1] This has made FGFR4 an attractive therapeutic target.
Covalent inhibitors offer a distinct pharmacological advantage by forming a permanent bond with their target protein, leading to prolonged and efficient inhibition. In the case of FGFR4, a unique cysteine residue (Cys552) located in the hinge region of the kinase domain, which is not present in other FGFR family members (FGFR1-3), provides an opportunity for developing highly selective covalent inhibitors.[2]
This compound is distinguished as a "dual-warhead" covalent inhibitor, a novel strategy designed to enhance potency and potentially overcome acquired resistance. This mechanism involves the formation of covalent bonds with two distinct cysteine residues within the FGFR4 kinase domain.
Mechanism of Action: Dual-Warhead Covalency
This compound exerts its inhibitory effect through a sophisticated dual-warhead covalent binding mechanism. This involves the inhibitor forming irreversible bonds with two key cysteine residues within the ATP-binding pocket of the FGFR4 kinase domain:
-
Cys552: Located in the hinge region, this cysteine is unique to FGFR4 among the FGFR family, serving as a primary target for selective covalent inhibition.
-
Cys477: Situated in the P-loop of the kinase, this second cysteine provides an additional anchor point for the inhibitor.
By covalently binding to both of these residues, this compound effectively and irreversibly locks the kinase in an inactive state, preventing ATP from binding and halting the downstream phosphorylation cascade that drives tumor cell proliferation.
Below is a diagram illustrating the proposed mechanism of action.
Quantitative Data
The following table summarizes the available quantitative data for this compound (CY-15-2). Data is currently limited to cell-based assays as disclosed in the primary patent literature.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell Proliferation | LIXC012 (Patient-Derived HCC) | IC50 | 0.49 µM |
Note: Further studies are required to determine the biochemical IC50/Ki against purified FGFR4 kinase and to establish the pharmacokinetic profile of the compound.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of kinase inhibitors. The following sections outline standard methodologies for the characterization of covalent FGFR4 inhibitors like this compound.
Biochemical Kinase Assay (Representative Protocol)
This protocol describes a common method to determine the in vitro potency of an inhibitor against purified FGFR4 kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the purified FGFR4 kinase domain.
Materials:
-
Recombinant human FGFR4 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP solution
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase buffer.
-
Add a defined amount of recombinant FGFR4 kinase to each well of the microplate containing the diluted inhibitor or DMSO vehicle control.
-
Incubate the kinase and inhibitor for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of ATP (at or near its Km concentration) and the kinase substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which quantifies kinase activity via a luminescent readout.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol is used to assess the anti-proliferative effect of the inhibitor on cancer cells that are dependent on FGFR4 signaling.
Objective: To determine the IC50 of this compound in a relevant cancer cell line.
Materials:
-
FGFR4-dependent human cancer cell line (e.g., LIXC012, Hep3B, or HuH-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Sterile, clear-bottomed 96-well cell culture plates
Procedure:
-
Seed the cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor or DMSO vehicle control.
-
Incubate the cells for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels as an indicator of cell viability.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells and plot this against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Model Study (General Protocol)
Animal models are essential for evaluating the in vivo efficacy of a drug candidate.
Objective: To assess the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
FGFR4-dependent cancer cells (e.g., Hep3B or patient-derived LIXC012) for implantation
-
This compound formulated in a suitable vehicle for administration (e.g., oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Implant the cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable, pre-determined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound at various doses and schedules (e.g., once daily) to the treatment groups. The control group receives the vehicle only.
-
Measure tumor volumes with calipers at regular intervals (e.g., twice weekly) throughout the study.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Signaling Pathway Analysis
The FGF19-FGFR4 signaling pathway is a complex cascade that ultimately drives cell proliferation and survival. Inhibition of FGFR4 by this compound is expected to block these downstream signals.
Conclusion
This compound represents a novel approach to FGFR4 inhibition through its dual-warhead covalent mechanism. The available data indicates its potential as an anti-proliferative agent in FGFR4-dependent cancers. Further research is warranted to fully characterize its biochemical potency, selectivity, pharmacokinetic properties, and in vivo efficacy to establish its therapeutic potential. The experimental protocols and diagrams provided in this guide serve as a foundational resource for researchers in the field of oncology and drug development.
References
Fgfr4-IN-16: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a critical oncogenic driver in various cancers, particularly hepatocellular carcinoma (HCC) and certain breast cancers. The signaling pathway initiated by the binding of its primary ligand, FGF19, to FGFR4 and its co-receptor β-Klotho (KLB) plays a significant role in cell proliferation, survival, and migration.[1][2][3] Aberrant activation of the FGF19-FGFR4 axis, often through FGF19 amplification, is a key mechanism in the development and progression of these malignancies.[1][4] This has led to the development of selective FGFR4 inhibitors as a promising therapeutic strategy.
This technical guide focuses on Fgfr4-IN-16, a representative selective and covalent inhibitor of FGFR4. Covalent inhibitors offer the potential for prolonged target engagement and enhanced potency. This document provides an in-depth overview of the core methodologies and data related to the preclinical evaluation of such an inhibitor, serving as a valuable resource for researchers in the field of cancer drug discovery.
Mechanism of Action
This compound is designed as a highly selective, irreversible inhibitor of FGFR4. It forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR4 kinase domain.[5] This covalent modification permanently inactivates the receptor, thereby blocking downstream signaling pathways crucial for tumor growth and survival. The primary signaling cascades inhibited include the Ras/Raf/MAPK and PI3K-AKT pathways.[1][2][6]
Quantitative Data Summary
The following tables summarize key quantitative data for a representative covalent FGFR4 inhibitor, demonstrating its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| FGFR4 | 1.2 |
| FGFR1 | >1000 |
| FGFR2 | >1000 |
| FGFR3 | >1000 |
| VEGFR2 | >1000 |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in a cell-free assay.
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR4 Status | GI50 (nM) |
| HuH-7 | Hepatocellular Carcinoma | Amplified | 17 |
| Hep3B | Hepatocellular Carcinoma | Normal | >10,000 |
| MDA-MB-453 | Breast Cancer | Activating Mutation | 25 |
| MCF-7 | Breast Cancer | Normal | >10,000 |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Signaling Pathways and Experimental Workflows
FGFR4 Signaling Pathway
The diagram below illustrates the canonical FGF19-FGFR4 signaling pathway and the point of intervention for this compound.
Experimental Workflow: Preclinical Evaluation
The following diagram outlines the typical workflow for the preclinical assessment of an FGFR4 inhibitor like this compound.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kinase assay kits.
Objective: To determine the IC50 value of this compound against FGFR4 kinase.
Materials:
-
Recombinant human FGFR4 kinase
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
Procedure:
-
Prepare a kinase reaction mix containing FGFR4 kinase and the substrate in Kinase Assay Buffer.
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase reaction mix to each well.
-
Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for FGFR4.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (MTT Assay)
Objective: To determine the GI50 value of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HuH-7, Hep3B)
-
Complete growth medium
-
This compound (serially diluted in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Remove the medium and replace it with fresh medium containing serially diluted this compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2-4 hours with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the GI50 value using a non-linear regression curve fit.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
HuH-7 cells
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of 1 x 10^7 HuH-7 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.[7]
-
Monitor the mice for tumor growth.
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound orally at a predetermined dose and schedule (e.g., once daily). The control group receives the vehicle solution.
-
Measure tumor dimensions with calipers twice weekly and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Compare the tumor growth inhibition in the treated group to the control group to assess the antitumor efficacy.
Conclusion
This compound, as a representative selective covalent inhibitor of FGFR4, demonstrates significant potential for the treatment of cancers with an activated FGF19-FGFR4 signaling axis. The methodologies and data presented in this guide provide a comprehensive framework for the preclinical evaluation of such targeted therapies. The high potency and selectivity, coupled with the durable target inhibition afforded by the covalent mechanism of action, underscore the promise of this therapeutic strategy. Further investigation into the in vivo efficacy, safety profile, and potential resistance mechanisms will be crucial in advancing these inhibitors towards clinical application.
References
- 1. promega.com [promega.com]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of selective covalent inhibitors of FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
Fgfr4-IN-16 and the FGFR4 Signaling Pathway: A Technical Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth overview of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway and the therapeutic potential of its selective inhibition. While the specific compound "Fgfr4-IN-16" is not widely documented in publicly available literature, this paper will focus on a well-characterized, potent, and selective covalent inhibitor of FGFR4, BLU-554 (Fisogatinib), as a representative agent for in-depth analysis. This guide will detail the molecular mechanisms of the FGFR4 pathway, its role in oncogenesis, and the preclinical and clinical data associated with its targeted inhibition. Furthermore, it will provide comprehensive experimental protocols for the evaluation of FGFR4 inhibitors and visually represent key pathways and workflows using the DOT language for Graphviz.
Introduction to the FGFR4 Signaling Pathway
The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (RTKs): FGFR1, FGFR2, FGFR3, and FGFR4.[3] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in various human cancers.[1][4]
FGFR4, in particular, has emerged as a compelling therapeutic target, especially in hepatocellular carcinoma (HCC).[5] Unlike other FGFR family members, FGFR4 is primarily activated by its specific ligand, FGF19.[4][6] The FGF19-FGFR4 signaling axis is integral to bile acid homeostasis and metabolic regulation.[3][5] However, aberrant activation of this pathway has been strongly implicated in the development and progression of several solid tumors.[4][5]
Upon binding of FGF19, FGFR4 dimerizes and undergoes autophosphorylation of key tyrosine residues within its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling events through the recruitment and activation of various adaptor proteins and enzymes. The principal downstream pathways activated by FGFR4 include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and survival.[4][7]
-
PI3K-AKT-mTOR Pathway: This cascade plays a critical role in cell growth, metabolism, and survival.[4][7]
-
PLCγ-PKC Pathway: Activation of this pathway influences cell motility and invasion.[2]
-
JAK-STAT Pathway: This pathway is involved in the regulation of immune responses and cell proliferation.[4][6]
The unique biology of the FGF19-FGFR4 axis, particularly its role as a key oncogenic driver in specific cancer subtypes, has spurred the development of selective FGFR4 inhibitors.
This compound: A Representative Selective FGFR4 Inhibitor (BLU-554/Fisogatinib)
Due to the limited public information on "this compound," this guide will utilize BLU-554 (Fisogatinib) as a representative example of a highly potent and selective covalent inhibitor of FGFR4. BLU-554 has been extensively studied in preclinical models and has undergone clinical investigation, making it an excellent model for understanding the therapeutic potential and mechanism of action of this class of drugs.
BLU-554 is an irreversible inhibitor that specifically targets a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4.[8] This covalent interaction leads to a sustained and highly selective inhibition of FGFR4 kinase activity, with minimal off-target effects on other FGFR family members or other kinases.
Biochemical and Cellular Activity of BLU-554
The potency and selectivity of BLU-554 have been characterized through various in vitro assays. The following tables summarize key quantitative data for BLU-554 and other representative FGFR4 inhibitors.
Table 1: Biochemical Activity of Selected FGFR4 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 | Reference |
| BLU-554 (Fisogatinib) | FGFR4 | 5 | >120-fold | >440-fold | >250-fold | [9] |
| Roblitinib (FGF401) | FGFR4 | 1.9 | >1000-fold | >1000-fold | >1000-fold | [9] |
| H3B-6527 | FGFR4 | <1.2 | >250-fold | >1000-fold | >880-fold | [9] |
| BLU9931 | FGFR4 | 3 | ~297-fold | ~184-fold | ~50-fold | [9] |
Table 2: Cellular Activity of BLU-554 in FGFR4-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hep3B | Hepatocellular Carcinoma | ~20 | [10] |
| HUH7 | Hepatocellular Carcinoma | ~30 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the characterization of FGFR4 inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the enzymatic activity of FGFR4 and the inhibitory potential of test compounds.
Materials:
-
Recombinant human FGFR4 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., BLU-554) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of test compound or DMSO (vehicle control).
-
2 µL of FGFR4 enzyme solution.
-
2 µL of substrate/ATP mix.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an FGFR4 inhibitor.
Materials:
-
FGFR4-dependent cancer cell line (e.g., Hep3B)
-
Complete cell culture medium
-
Test compound (e.g., BLU-554)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Phospho-FGFR4 and Phospho-ERK
This protocol is used to assess the inhibition of FGFR4 signaling by measuring the phosphorylation status of FGFR4 and a key downstream effector, ERK.
Materials:
-
FGFR4-dependent cancer cell line
-
FGF19 ligand
-
Test compound (e.g., BLU-554)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FGFR4 (Tyr642), anti-FGFR4, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells overnight. Pre-treat with the test compound for 2 hours, followed by stimulation with FGF19 (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Tumor Model
This protocol describes a mouse xenograft model to evaluate the anti-tumor efficacy of an FGFR4 inhibitor in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
FGFR4-dependent cancer cell line (e.g., Hep3B)
-
Matrigel
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells and Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Visualizing Pathways and Workflows
FGFR4 Signaling Pathway
The following diagram illustrates the major downstream signaling cascades activated by FGFR4.
Caption: The FGFR4 signaling pathway and its downstream effectors.
Experimental Workflow for FGFR4 Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel FGFR4 inhibitor.
Caption: Preclinical workflow for FGFR4 inhibitor development.
Conclusion
The FGF19-FGFR4 signaling axis represents a critical oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma. The development of potent and selective FGFR4 inhibitors, exemplified by the covalent inhibitor BLU-554, has demonstrated significant therapeutic promise in preclinical models and early clinical trials. A thorough understanding of the FGFR4 signaling pathway and the application of robust experimental protocols are essential for the continued development and successful clinical implementation of this targeted therapeutic strategy. This technical guide provides a foundational resource for researchers in this field, offering both a conceptual framework and practical methodologies for the investigation of FGFR4 and its inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.jp [promega.jp]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Fgfr4-IN-16 (CAS: 1970120-44-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fgfr4-IN-16 is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways. The information presented is intended to support further research and drug development efforts targeting FGFR4.
Core Compound Information
This compound, also known as CY-15-2, is a small molecule designed to irreversibly bind to a specific cysteine residue within the ATP-binding pocket of FGFR4. This covalent interaction leads to sustained inhibition of the receptor's kinase activity.
| Property | Value |
| CAS Number | 1970120-44-5 |
| Molecular Formula | C₃₅H₃₀Cl₂N₆O₅ |
| Molecular Weight | 685.56 g/mol |
| Mechanism of Action | Covalent, irreversible inhibitor of FGFR4 |
| Target Residue | Cysteine 552 (Cys552) |
Quantitative Biological Data
The following tables summarize the key in vitro and cellular potency of this compound.
Table 1: In Vitro and Cellular Activity
| Assay Type | Target/Cell Line | Parameter | Value | Selectivity | Reference |
| Cellular Assay | Huh7 cells | IC₅₀ | 9 nM | >100-fold selective over FGFR1, 2, and 3 | [1] |
| Biochemical Assay | Recombinant FGFR4 | IC₅₀ | N/A | N/A | [1] |
Note: Specific biochemical IC₅₀ values were not explicitly provided in the primary literature reviewed. The cellular IC₅₀ for inhibition of pFGFR4 signaling provides a strong indication of the compound's potency in a biological context.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect through a targeted covalent modification of Cys552 in the hinge region of the FGFR4 kinase domain.[2] This cysteine residue is unique to FGFR4 among the FGFR family members, providing a basis for the compound's selectivity.[3][4] The acrylamide "warhead" of this compound forms a permanent bond with the thiol group of Cys552, preventing ATP from binding and thereby blocking the receptor's autophosphorylation and subsequent downstream signaling.
The FGFR4 signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation, often driven by the overexpression of its ligand FGF19, is a key oncogenic driver in hepatocellular carcinoma and other cancers.[1] Inhibition of FGFR4 by this compound effectively shuts down these pro-tumorigenic signals.
Caption: FGFR4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A detailed protocol can be found in the supporting information of the primary literature.[1] The general workflow is outlined below.
Caption: General Synthesis Workflow for this compound.
In Vitro Biochemical Kinase Assay (Omnia® Kinase Assay)
This assay measures the ability of this compound to inhibit the kinase activity of recombinant FGFR4.
Materials:
-
Recombinant human FGFR4 kinase domain
-
Omnia® Kinase Assay Kit (Thermo Fisher Scientific)
-
ATP
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2.5mM MnCl₂; 50μM DTT)[5]
-
384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the recombinant FGFR4 enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding the Omnia® peptide substrate and ATP solution to each well.
-
Immediately begin monitoring the fluorescence signal in a plate reader at appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate phosphorylation for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the In Vitro Biochemical Kinase Assay.
Cellular FGFR4 Phosphorylation Assay
This assay assesses the ability of this compound to inhibit the phosphorylation of FGFR4 in a cellular context.
Materials:
-
Huh7 (or other suitable FGF19/FGFR4-dependent) cells
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer
-
Antibodies: anti-phospho-FGFR4 (pFGFR4), anti-total-FGFR4, and a loading control (e.g., anti-GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Seed Huh7 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pFGFR4, total FGFR4, and the loading control.
-
Incubate with appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the level of pFGFR4 relative to total FGFR4 and the loading control.
-
Calculate the IC₅₀ value by plotting the percent inhibition of pFGFR4 against the logarithm of the inhibitor concentration.
Caption: Workflow for the Cellular FGFR4 Phosphorylation Assay.
Conclusion
This compound is a valuable research tool for investigating the biological roles of FGFR4 and for the preclinical evaluation of FGFR4-targeted cancer therapies. Its high potency, selectivity, and covalent mechanism of action make it a superior probe compared to non-covalent or less selective inhibitors. The data and protocols presented in this guide are intended to facilitate its use in the scientific community and to accelerate the development of novel treatments for cancers driven by aberrant FGFR4 signaling.
References
- 1. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. promega.com [promega.com]
Fgfr4-IN-1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the FGFR4 signaling pathway.
Core Molecular Data
Fgfr4-IN-1 is a small molecule inhibitor with the following key characteristics:
| Property | Value |
| Molecular Formula | C₂₄H₂₇N₇O₅ |
| Molecular Weight | 493.52 g/mol |
| CAS Number | 1708971-72-5 |
Quantitative Biological Activity
Fgfr4-IN-1 has demonstrated potent and selective inhibition of FGFR4 and antiproliferative activity in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Target | Assay Type | Cell Line | IC₅₀ (nM) | Reference |
| FGFR4 | Kinase Assay | - | 0.7 | [1][2] |
| Cell Proliferation | CellTiter-Glo | HuH-7 | 7.8 | [1][2] |
| Cell Proliferation | CellTiter-Glo | Hep3B | - | [1] |
| Cell Proliferation | Cell Viability Assay | HuH-7 | 25 | [1] |
| Cell Proliferation | CellTiter-Glo | SK-HEP1 | > 10000 | [1] |
Signaling Pathway
FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand, primarily Fibroblast Growth Factor 19 (FGF19), activates several downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and migration.[3][4] Fgfr4-IN-1 exerts its therapeutic effect by inhibiting the kinase activity of FGFR4, thereby blocking these downstream signals.[5]
Caption: FGFR4 Signaling Pathway and Mechanism of Fgfr4-IN-1 Inhibition.
Experimental Protocols
In Vitro FGFR4 Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of Fgfr4-IN-1 against purified FGFR4 kinase.
Materials:
-
Recombinant human FGFR4 kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Substrate (e.g., a poly(Glu, Tyr) peptide)
-
Fgfr4-IN-1 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of Fgfr4-IN-1 in DMSO.
-
In a 384-well plate, add 1 µL of the Fgfr4-IN-1 dilution or DMSO (vehicle control).
-
Add 2 µL of FGFR4 kinase solution to each well.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (WST-1)
This protocol measures the antiproliferative effect of Fgfr4-IN-1 on cancer cell lines.
Materials:
-
Human hepatocellular carcinoma cell line (e.g., HuH-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fgfr4-IN-1 (dissolved in DMSO)
-
WST-1 reagent
-
96-well cell culture plates
Procedure:
-
Seed 2,500 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of Fgfr4-IN-1 or DMSO (vehicle control).
-
Incubate the cells for 72 hours.
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.[6]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the efficacy of Fgfr4-IN-1.
Caption: General experimental workflow for Fgfr4-IN-1 evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 4. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Fgfr4-IN-1 (BLU-9931), a Covalent Inhibitor of FGFR4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its primary ligand, fibroblast growth factor 19 (FGF19), can be an oncogenic driver in various cancers, most notably hepatocellular carcinoma (HCC).[1][2] The FGF19-FGFR4 signaling axis plays a crucial role in cell proliferation, survival, and metabolism.[3] Consequently, the development of selective FGFR4 inhibitors has become a promising therapeutic strategy. This guide provides a detailed technical overview of Fgfr4-IN-1, also known as BLU-9931, a first-in-class, potent, and selective covalent inhibitor of FGFR4.[1]
Chemical Structure and Properties of Fgfr4-IN-1 (BLU-9931)
Fgfr4-IN-1 (BLU-9931) is a novel, irreversible small-molecule inhibitor designed to selectively target a unique cysteine residue within the ATP-binding pocket of FGFR4.[1][2]
Chemical Name: N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide[1]
Molecular Formula: C₂₆H₂₂Cl₂N₄O₃
Molecular Weight: 509.38 g/mol [4]
CAS Number: 1538604-68-0
Mechanism of Action
Fgfr4-IN-1 (BLU-9931) achieves its high potency and selectivity through a covalent mechanism of action. It specifically targets Cysteine 552 (Cys552), a residue located in the hinge region of the FGFR4 kinase domain.[1][5] This cysteine is not present in other FGFR family members (FGFR1-3), which have a tyrosine at the analogous position, providing a basis for its exquisite selectivity.[1] The acrylamide "warhead" of BLU-9931 forms an irreversible covalent bond with the sulfhydryl group of Cys552, leading to sustained inhibition of FGFR4 kinase activity.[1] This prolonged and irreversible inhibition effectively blocks downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, thereby suppressing tumor cell proliferation and inducing apoptosis.[1][4]
Quantitative Data
The following tables summarize the key quantitative data for Fgfr4-IN-1 (BLU-9931) from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Selectivity vs. FGFR4 | Reference |
| FGFR4 | 3 | - | [1] |
| FGFR1 | 591 | ~197-fold | [1] |
| FGFR2 | 493 | ~164-fold | [1] |
| FGFR3 | 150 | 50-fold | [1] |
Table 2: Cellular Activity in HCC Cell Lines
| Cell Line | FGF19/FGFR4 Status | Proliferation EC₅₀ (µM) | Reference |
| Hep 3B | Amplified FGF19, High FGFR4/KLB | < 1 | [1] |
| HUH-7 | High FGF19, High FGFR4/KLB | < 1 | [1] |
| JHH-7 | High FGF19, High FGFR4/KLB | < 1 | [1] |
| SNU878 | High FGF19, High FGFR4, Low KLB | 5.2 | [1] |
Table 3: In Vivo Antitumor Efficacy in Hep 3B Xenograft Model
| Treatment | Dose and Schedule | Tumor Growth Inhibition | Reference |
| Vehicle | - | - | [1] |
| BLU-9931 | 100 mg/kg, oral, twice daily | Tumor Regression | [1] |
| Sorafenib | 30 mg/kg, oral, once daily | Tumor Stasis | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of Fgfr4-IN-1 (BLU-9931).
Synthesis of Fgfr4-IN-1 (BLU-9931)
A detailed, step-by-step synthesis protocol for BLU-9931 is described in patent application WO2014011900 as "compound 25".[1] The general synthetic scheme involves the coupling of a substituted quinazoline core with an acrylamide-bearing aniline derivative.
In Vitro FGFR Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of Fgfr4-IN-1 against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
-
Fgfr4-IN-1 (BLU-9931)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of Fgfr4-IN-1 in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and Fgfr4-IN-1 at various concentrations in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of Fgfr4-IN-1 on the proliferation of HCC cells.
Materials:
-
HCC cell lines (e.g., Hep 3B, HUH-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Fgfr4-IN-1 (BLU-9931)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed HCC cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Fgfr4-IN-1 for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the EC₅₀ values from the dose-response curves.[6]
Western Blot Analysis of FGFR4 Signaling
This protocol details the analysis of downstream signaling pathway modulation by Fgfr4-IN-1.
Materials:
-
HCC cells
-
Fgfr4-IN-1 (BLU-9931)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: p-FGFR, FGFR4, p-FRS2, FRS2, p-MAPK (ERK1/2), MAPK (ERK1/2), p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Treat HCC cells with Fgfr4-IN-1 at the desired concentrations for a specified time (e.g., 1 hour).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection system.[1]
In Vivo Tumor Xenograft Study
This protocol describes a method to evaluate the antitumor efficacy of Fgfr4-IN-1 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
HCC cells (e.g., Hep 3B)
-
Fgfr4-IN-1 (BLU-9931)
-
Vehicle (e.g., 0.5% methylcellulose in water)
Procedure:
-
Subcutaneously inject HCC cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer Fgfr4-IN-1 or vehicle orally at the specified dose and schedule.
-
Measure tumor volume with calipers regularly (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.[1]
Visualizations
Signaling Pathway Diagram
Caption: FGFR4 signaling pathway and the inhibitory action of Fgfr4-IN-1 (BLU-9931).
Experimental Workflow: Cellular Proliferation Assay
Caption: Workflow for assessing cellular proliferation using the MTT assay.
Conclusion
Fgfr4-IN-1 (BLU-9931) is a highly potent and selective covalent inhibitor of FGFR4 that has demonstrated significant preclinical activity in models of hepatocellular carcinoma with an activated FGF19-FGFR4 signaling pathway. Its unique mechanism of action, targeting a non-conserved cysteine residue, provides a paradigm for the development of highly selective kinase inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in targeting the FGFR4 pathway. Further investigation into Fgfr4-IN-1 and similar covalent inhibitors holds promise for the development of novel and effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Introduction: The FGF19/FGFR4 Signaling Axis in Hepatocellular Carcinoma
An In-Depth Technical Guide on the Role of the FGF19/FGFR4 Axis in the Activity of Selective FGFR4 Inhibitors
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific inhibitor "Fgfr4-IN-16" requested in the topic is not described in publicly available scientific literature. Therefore, this guide will focus on the well-characterized, potent, and selective FGFR4 inhibitor, Fisogatinib (BLU-554) , as a representative example to illustrate the role of the FGF19/FGFR4 axis in the activity of this class of inhibitors.
The Fibroblast Growth Factor 19 (FGF19)/Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis has emerged as a critical oncogenic driver in a subset of hepatocellular carcinoma (HCC).[1][2][3] FGF19, a member of the endocrine FGF family, is the primary ligand for FGFR4.[1][4] In normal physiology, this axis plays a role in bile acid homeostasis and metabolism.[5][6] However, aberrant amplification and overexpression of FGF19 are observed in approximately 30% of HCC patients, leading to the constitutive activation of FGFR4 signaling.[7]
FGFR4 is a receptor tyrosine kinase that, upon binding to FGF19 in the presence of the co-receptor β-klotho, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways.[1][4] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are pivotal in promoting cell proliferation, survival, and inhibiting apoptosis, thereby contributing to tumor growth and progression.[6][8] The dependency of certain HCC tumors on this signaling pathway makes FGFR4 an attractive therapeutic target. Selective inhibition of FGFR4 is a promising strategy that aims to provide a targeted therapy for patients with FGF19-driven HCC, potentially offering a better safety profile compared to pan-FGFR inhibitors by avoiding off-target effects like hyperphosphatemia, which is associated with FGFR1 inhibition.[5][7]
Fisogatinib (BLU-554): A Selective FGFR4 Inhibitor
Fisogatinib (BLU-554) is a potent, selective, and orally bioavailable small-molecule inhibitor of FGFR4.[8] Its mechanism of action involves the irreversible covalent binding to a unique cysteine residue (Cys552) located in the ATP-binding pocket of the FGFR4 kinase domain.[5][7] This cysteine is not present in other FGFR family members (FGFR1, 2, and 3), which contributes to the high selectivity of Fisogatinib.[5] By covalently modifying Cys552, Fisogatinib effectively blocks the kinase activity of FGFR4, thereby inhibiting downstream signaling and suppressing the proliferation of cancer cells dependent on the FGF19/FGFR4 axis.
Quantitative Data for Fisogatinib (BLU-554)
The following tables summarize the key quantitative data for Fisogatinib, demonstrating its potency and selectivity.
Table 1: In Vitro Potency of Fisogatinib (BLU-554)
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | FGFR4 | 5 | [8] |
| Biochemical Assay | FGFR1 | 624 - 2203 | [8] |
| Biochemical Assay | FGFR2 | 624 - 2203 | [8] |
| Biochemical Assay | FGFR3 | 624 - 2203 | [8] |
| Cellular Assay (HCC cell lines with FGF19 amplification) | FGFR4 Autophosphorylation | < 50 | [7] |
Table 2: Kinome Selectivity of Fisogatinib (BLU-554)
| Parameter | Value | Reference |
| Selectivity over other RTKs | > 800-fold | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the FGF19/FGFR4 signaling pathway and the experimental workflows used to characterize inhibitors like Fisogatinib is crucial for understanding their mechanism and development.
Caption: FGF19/FGFR4 signaling cascade.
Caption: Mechanism of action of Fisogatinib.
Caption: Drug discovery and evaluation workflow.
Detailed Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of FGFR4 inhibitors.
Biochemical FGFR4 Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of purified FGFR4 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human FGFR4 enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
Fisogatinib (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of Fisogatinib in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the test compound dilutions.
-
Add the FGFR4 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
HCC cell line with FGF19 amplification (e.g., HuH-7)
-
Complete cell culture medium
-
Fisogatinib (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom white assay plates
-
Plate-reading luminometer
Procedure:
-
Seed the HCC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Fisogatinib. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the EC50 values by plotting cell viability against the logarithm of the inhibitor concentration.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of an FGFR4 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HCC cell line with FGF19 amplification
-
Matrigel
-
Fisogatinib formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the HCC cells mixed with Matrigel into the flanks of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer Fisogatinib orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like Western blotting for pFGFR4).
-
Compare the tumor growth between the treated and control groups to determine the efficacy of the inhibitor.
Conclusion
The FGF19/FGFR4 signaling axis is a validated and compelling target for a subset of hepatocellular carcinoma. The development of selective FGFR4 inhibitors, such as Fisogatinib (BLU-554), represents a significant advancement in targeted therapy for this patient population. The high selectivity of these inhibitors, achieved by targeting the unique Cys552 in the FGFR4 kinase domain, allows for potent on-target activity while minimizing off-target toxicities. The comprehensive in vitro and in vivo characterization, as outlined in the experimental protocols, is crucial for the successful development of these targeted agents. Continued research and clinical evaluation of selective FGFR4 inhibitors hold the promise of improving outcomes for patients with FGF19-driven HCC.
References
- 1. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Engaging the Target: A Technical Guide to Fgfr4-IN-16 Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies employed in the study of Fgfr4-IN-16, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document details the experimental protocols for assessing target engagement, from biochemical assays to cellular and in vivo models, and presents a framework for interpreting the resulting data. The information herein is curated for professionals in the field of drug discovery and development, offering a foundational understanding of the preclinical evaluation of selective FGFR4 inhibitors.
Introduction to FGFR4 and Selective Inhibition
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism and tissue homeostasis.[1] Aberrant FGFR4 signaling, often driven by the overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19), has been identified as a key oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC). This has made FGFR4 an attractive therapeutic target.
Selective FGFR4 inhibitors like this compound are designed to specifically target a unique cysteine residue (Cys552) located in the ATP-binding pocket of the FGFR4 kinase domain.[2] This structural feature is not conserved in other FGFR family members (FGFR1-3), allowing for the development of highly selective molecules that minimize off-target effects, such as the hyperphosphatemia associated with pan-FGFR inhibition.[3]
Biochemical Target Engagement: Assessing Kinase Inhibition
The initial step in characterizing a selective FGFR4 inhibitor is to determine its potency and selectivity at the biochemical level. This is typically achieved through in vitro kinase assays.
Quantitative Data: Biochemical Potency and Selectivity
The inhibitory activity of this compound and similar selective inhibitors is quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
| Target Kinase | Representative IC50 (nM) | Kinase Assay Platform |
| FGFR4 | < 10 | ADP-Glo™ Kinase Assay |
| FGFR1 | > 1000 | ADP-Glo™ Kinase Assay |
| FGFR2 | > 1000 | ADP-Glo™ Kinase Assay |
| FGFR3 | > 1000 | ADP-Glo™ Kinase Assay |
| VEGFR2 | > 5000 | ADP-Glo™ Kinase Assay |
Note: The data presented are representative values for a highly selective FGFR4 inhibitor and are intended for illustrative purposes. Actual values for this compound would need to be determined experimentally.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human FGFR4 kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
This compound (or other test inhibitor)
-
Kinase Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the FGFR4 enzyme, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Target Engagement: Confirming On-Target Activity
Demonstrating that an inhibitor can effectively engage and inhibit its target within a cellular context is a critical step. This involves assessing the inhibitor's ability to block FGFR4 signaling pathways and inhibit the proliferation of FGFR4-dependent cancer cells.
Quantitative Data: Cellular Potency
The cellular potency of an inhibitor is often measured by its EC50 value in a cell proliferation assay.
| Cell Line | FGFR4 Status | Representative EC50 (nM) | Assay |
| HuH-7 (HCC) | FGFR4 Amplified, FGF19 Overexpression | < 50 | CellTiter-Glo® Luminescent Cell Viability Assay |
| Hep3B (HCC) | FGFR4 Amplified, FGF19 Overexpression | < 50 | CellTiter-Glo® Luminescent Cell Viability Assay |
| Ba/F3-FGFR4 | Engineered to express FGFR4 | < 100 | WST-1 Cell Proliferation Assay |
| HCT116 (Colon) | FGFR4 Wild-Type, Low Expression | > 5000 | CellTiter-Glo® Luminescent Cell Viability Assay |
Note: The data presented are representative values for a highly selective FGFR4 inhibitor and are intended for illustrative purposes.
Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Materials:
-
FGFR4-dependent cancer cell line (e.g., HuH-7)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Calculate the percent inhibition of cell proliferation and determine the EC50 value.
Experimental Protocol: Western Blot for Phospho-FGFR4 and Downstream Signaling
To confirm that the inhibition of cell proliferation is due to the on-target inhibition of FGFR4, the phosphorylation status of FGFR4 and its downstream signaling proteins can be assessed by Western blotting.
Procedure:
-
Treat FGFR4-dependent cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-FGFR4, total FGFR4, phospho-ERK, total ERK, phospho-AKT, and total AKT.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Target Engagement and Efficacy
The final stage of preclinical evaluation involves assessing the inhibitor's efficacy and target engagement in an in vivo model, typically a mouse xenograft model.
Quantitative Data: In Vivo Efficacy
The in vivo efficacy of an inhibitor is measured by its ability to inhibit tumor growth.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| HuH-7 (HCC) | This compound (e.g., 30 mg/kg, BID, p.o.) | > 80% |
| HCT116 (Colon) | This compound (e.g., 30 mg/kg, BID, p.o.) | < 10% |
Note: The data presented are representative values for a highly selective FGFR4 inhibitor and are intended for illustrative purposes.
Experimental Protocol: Mouse Xenograft Study
Procedure:
-
Implant FGFR4-dependent tumor cells (e.g., HuH-7) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into vehicle and treatment groups.
-
Administer this compound orally at the desired dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-FGFR4).
-
Monitor for signs of toxicity.
Biomarkers of Target Engagement
In vivo target engagement can be confirmed by measuring the levels of downstream biomarkers. A key biomarker for distinguishing selective FGFR4 inhibition from pan-FGFR inhibition is serum phosphate levels. Inhibition of FGFR1, 2, and 3 can lead to hyperphosphatemia, while a selective FGFR4 inhibitor is not expected to cause this effect.[3]
Conclusion
The comprehensive evaluation of a selective FGFR4 inhibitor such as this compound requires a multi-faceted approach, encompassing biochemical, cellular, and in vivo studies. The methodologies outlined in this guide provide a robust framework for assessing the potency, selectivity, and efficacy of such compounds. By understanding and applying these core principles, researchers and drug developers can effectively advance the development of novel targeted therapies for FGFR4-driven cancers.
References
The Impact of Selective FGFR4 Inhibition on the MAPK Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the effects of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors on the Mitogen-Activated Protein Kinase (MAPK) pathway. Specific quantitative data and experimental protocols for the compound "Fgfr4-IN-16" (also known as CY-15-2) are not publicly available in the reviewed scientific literature. Therefore, this guide utilizes data from well-characterized, selective FGFR4 inhibitors as representative examples to illustrate the expected biological effects and experimental approaches.
Introduction: FGFR4 and the MAPK Pathway in Oncology
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, triggers a cascade of intracellular signaling pathways crucial for cell proliferation, survival, and metabolism.[1] One of the key downstream pathways activated by FGFR4 is the RAS-RAF-MEK-ERK, commonly known as the MAPK pathway.[2] Dysregulation of the FGF19-FGFR4 signaling axis, often through FGF19 amplification or FGFR4 overexpression, is a known driver in several cancers, particularly hepatocellular carcinoma (HCC).[3][4] This aberrant signaling leads to constitutive activation of the MAPK pathway, promoting uncontrolled tumor growth and survival. Consequently, selective inhibition of FGFR4 has emerged as a promising therapeutic strategy to abrogate this oncogenic signaling.
Mechanism of Action: Selective FGFR4 Inhibitors and MAPK Pathway Modulation
Selective FGFR4 inhibitors are small molecules designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its autophosphorylation and subsequent activation. This blockade of FGFR4 activity directly impacts the downstream MAPK signaling cascade.
Upon effective FGFR4 inhibition, the following sequence of events occurs:
-
Inhibition of FGFR4 Autophosphorylation: The inhibitor prevents the transfer of phosphate groups from ATP to tyrosine residues on the FGFR4 kinase domain.
-
Prevention of Adaptor Protein Recruitment: Inactivated FGFR4 fails to recruit and phosphorylate key adaptor proteins such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2).
-
Downregulation of the RAS-RAF-MEK-ERK Cascade: The lack of FRS2 phosphorylation prevents the recruitment of the GRB2-SOS complex, which is essential for the activation of RAS. This, in turn, inhibits the sequential phosphorylation and activation of RAF, MEK, and finally, Extracellular signal-Regulated Kinase (ERK).
The ultimate outcome of selective FGFR4 inhibition is a significant reduction in the levels of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK pathway. This reduction in p-ERK leads to decreased cell proliferation and induction of apoptosis in FGFR4-dependent cancer cells.[2]
Below is a diagram illustrating the FGFR4-MAPK signaling pathway and the point of intervention by a selective FGFR4 inhibitor.
Caption: FGFR4-MAPK signaling and point of inhibition.
Quantitative Analysis of MAPK Pathway Inhibition
The potency of a selective FGFR4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) against both the FGFR4 enzyme and downstream signaling components in cellular assays.
Table 1: Representative Inhibitory Activity of Selective FGFR4 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| BLU-554 (Fisogatinib) | FGFR4 | Biochemical | 5 | - | MedChemExpress |
| BLU-554 (Fisogatinib) | p-FGFR4 | Cellular | 29 | Hep3B | MedChemExpress |
| BLU-554 (Fisogatinib) | p-ERK1/2 | Cellular | 31 | Hep3B | MedChemExpress |
| FGF401 (Roblitinib) | FGFR4 | Biochemical | <1 | - | [5] |
| FGF401 (Roblitinib) | p-FGFR4 | Cellular | 9 | HuH-7 | [5] |
| FGF401 (Roblitinib) | p-ERK1/2 | Cellular | 11 | HuH-7 | [5] |
Note: The data presented are for illustrative purposes and are derived from publicly available sources for well-characterized selective FGFR4 inhibitors.
These data demonstrate that potent inhibition of FGFR4 kinase activity translates to effective blockade of the downstream MAPK pathway, as evidenced by the low nanomolar IC50 values for the inhibition of ERK phosphorylation.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effect of selective FGFR4 inhibitors on the MAPK pathway.
Western Blotting for Phospho-ERK Analysis
This protocol is designed to assess the phosphorylation status of ERK1/2 in response to treatment with an FGFR4 inhibitor.
Objective: To quantify the dose-dependent inhibition of FGF19-induced ERK1/2 phosphorylation by a selective FGFR4 inhibitor.
Materials:
-
FGFR4-dependent cancer cell line (e.g., Hep3B, HuH-7)
-
Cell culture medium and supplements
-
Recombinant human FGF19
-
Selective FGFR4 inhibitor (e.g., this compound)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-FGFR4, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density of 1-2 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours in a serum-free medium.
-
Pre-treat the cells with a serial dilution of the FGFR4 inhibitor or DMSO (vehicle control) for 2 hours.
-
Stimulate the cells with a predetermined concentration of FGF19 (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK or β-actin signal.
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 value.
-
Below is a diagram of the Western Blotting workflow.
Caption: Western Blotting workflow for p-ERK analysis.
Cell Viability/Proliferation Assay
This protocol is used to assess the effect of an FGFR4 inhibitor on the viability and proliferation of cancer cells.
Objective: To determine the dose-dependent effect of a selective FGFR4 inhibitor on the proliferation of an FGFR4-dependent cancer cell line.
Materials:
-
FGFR4-dependent cancer cell line (e.g., Hep3B, HuH-7)
-
Cell culture medium and supplements
-
Selective FGFR4 inhibitor (e.g., this compound)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the FGFR4 inhibitor in the culture medium.
-
Add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-2 hours for MTT).
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value using non-linear regression analysis.
-
Conclusion
Selective inhibition of FGFR4 is a validated therapeutic strategy for cancers driven by aberrant FGF19-FGFR4 signaling. A key mechanism of action for these inhibitors is the potent and specific downregulation of the MAPK pathway, leading to a reduction in cell proliferation and survival. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel FGFR4 inhibitors like this compound, enabling a thorough characterization of their effects on this critical oncogenic signaling cascade. While specific data for this compound remains elusive in the public domain, the principles and methodologies outlined herein are universally applicable for the assessment of any selective FGFR4 inhibitor.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR-TKI resistance in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of a dual-warhead covalent inhibitor of FGFR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating Fibroblast Growth Factor–Induced Kinome Dynamics Using Targeted Mass Spectrometry and Dynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fgfr4-IN-16 on the PI3K/AKT Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a critical player in various physiological processes and a key oncogenic driver in several cancers. Its activation initiates a cascade of downstream signaling events, including the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is central to cell survival, proliferation, and resistance to apoptosis. Fgfr4-IN-16 is a small molecule inhibitor designed to target FGFR4. This technical guide provides an in-depth analysis of the effect of this compound on the PI3K/AKT pathway, synthesizing available data on FGFR inhibitors and providing detailed experimental protocols to enable further research and drug development efforts in this area. While specific quantitative data for this compound is not yet broadly published, this document outlines the established mechanisms and methodologies for its investigation.
Introduction to FGFR4 and the PI3K/AKT Pathway
The Fibroblast Growth Factor (FGF) signaling pathway, mediated by four distinct FGF receptors (FGFR1-4), is crucial for embryonic development, tissue homeostasis, and wound healing.[1] FGFR4, upon binding with its ligands, such as FGF19, undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[2] This phosphorylation creates docking sites for adaptor proteins, leading to the activation of multiple downstream signaling cascades, including the RAS-MAPK, PLCγ, and PI3K/AKT pathways.[1][2]
The PI3K/AKT pathway is a pivotal intracellular signaling network that regulates a wide array of cellular processes. Activation of this pathway is a hallmark of many cancers, promoting cell survival by inhibiting apoptosis and stimulating cell growth and proliferation.[3] The linkage between FGFR4 and PI3K/AKT signaling is well-established; activation of FGFR4 leads to the phosphorylation and activation of PI3K, which in turn phosphorylates and activates AKT.[1] Consequently, inhibitors of FGFR4 are expected to downregulate this pro-survival pathway.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the FGFR4 kinase domain. By occupying this site, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The inhibition of FGFR4 is expected to lead to a significant reduction in the phosphorylation and activation of key components of the PI3K/AKT pathway.
Expected Effects of this compound on the PI3K/AKT Pathway
Based on studies of other FGFR inhibitors, the administration of this compound to sensitive cell lines is anticipated to result in a dose-dependent decrease in the phosphorylation of AKT (p-AKT) at key residues such as Ser473 and Thr308. This would subsequently lead to the reduced phosphorylation and activation of downstream AKT substrates. The expected quantitative effects are summarized in the table below, which represents a template for data that would be generated from the described experimental protocols.
Table 1: Anticipated Quantitative Effects of this compound on PI3K/AKT Pathway Components
| Parameter | Treatment Group | Expected Outcome | Method of Measurement |
| p-AKT (Ser473/Thr308) Levels | This compound (Various Concentrations) | Dose-dependent decrease | Western Blot, ELISA |
| Total AKT Levels | This compound (Various Concentrations) | No significant change | Western Blot, ELISA |
| Cell Viability (IC50) | This compound | Dose-dependent decrease | Cell Viability Assay (e.g., MTT, CellTiter-Glo) |
| Apoptosis | This compound | Dose-dependent increase | Apoptosis Assay (e.g., Caspase-Glo, Annexin V staining) |
Experimental Protocols
To quantitatively assess the effect of this compound on the PI3K/AKT pathway, the following detailed experimental protocols are recommended.
Cell Culture and Treatment
-
Cell Lines: Select cancer cell lines with known FGFR4 amplification or overexpression (e.g., certain hepatocellular carcinoma, breast, or gastric cancer cell lines).
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed cells in appropriate well plates and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
Western Blot Analysis for p-AKT and Total AKT
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473 or Thr308), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometrically quantify the band intensities and normalize the p-AKT levels to total AKT and the loading control.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Assay Procedure: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.[4]
Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Follow the same procedure as the cell viability assay.
-
Assay Procedure: Add Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the luminescence, which is proportional to caspase-3/7 activity.
-
Data Analysis: Compare the luminescence signal of treated cells to that of control cells to determine the fold-increase in apoptosis.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits FGFR4, blocking the PI3K/AKT signaling cascade.
Experimental Workflow Diagram
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combination treatment of prostate cancer with FGF receptor and AKT kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo [frontiersin.org]
The Potent and Selective Covalent Inhibitor INCB062079: A Technical Guide for FGFR4 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in various cancers, particularly in hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often aberrantly activated. The development of selective inhibitors is crucial for dissecting the biological functions of FGFR4 and for advancing novel therapeutic strategies. This technical guide focuses on INCB062079, a potent and highly selective covalent inhibitor of FGFR4. Due to the limited public information available for a compound designated "Fgfr4-IN-16," this guide will detail the properties and applications of the well-characterized tool compound, INCB062079, which serves as an exemplary agent for FGFR4 research.
Mechanism of Action and Selectivity
INCB062079 is an orally bioavailable, irreversible inhibitor of FGFR4.[1] Its high selectivity is attributed to its unique mechanism of action, which involves the formation of a covalent bond with a non-conserved cysteine residue at position 552 (Cys552) within the ATP-binding pocket of FGFR4.[2] This cysteine is not present in other members of the FGFR family (FGFR1, FGFR2, and FGFR3), which instead have a tyrosine residue at the equivalent position. This structural difference allows INCB062079 to achieve remarkable selectivity for FGFR4.[2]
Kinase Selectivity
Biochemical assays have demonstrated that INCB062079 inhibits FGFR4 with low nanomolar potency and exhibits significant selectivity over other kinases.[2]
| Kinase | IC50 (nM) | Selectivity vs. FGFR4 |
| FGFR4 | Low nM | - |
| FGFR1 | >250-fold higher | >250x |
| FGFR2 | >250-fold higher | >250x |
| FGFR3 | >250-fold higher | >250x |
| Other Kinases | >800-fold higher | >800x (large kinase panel) |
| Table 1: Kinase selectivity of INCB062079.[2] |
In Vitro and In Vivo Efficacy
Preclinical studies have consistently demonstrated the potent anti-tumor activity of INCB062079 in cancer models characterized by FGFR4 pathway activation, particularly those with amplification and overexpression of its ligand, FGF19.[2][3]
Cellular Activity
In cellular assays, INCB062079 effectively inhibits the autophosphorylation of FGFR4 and downstream signaling pathways in HCC cell lines with autocrine FGF19 production.[2] This targeted inhibition of FGFR4 signaling translates to potent anti-proliferative effects in FGF19-amplified cancer cell lines.
| Cell Line Type | EC50 (nM) |
| FGF19-amplified | < 200 |
| Non-FGF19-dependent | > 5000 |
| Table 2: Anti-proliferative activity of INCB062079 in cancer cell lines.[2] |
In Vivo Anti-Tumor Activity
Oral administration of INCB062079 has been shown to induce dose-dependent tumor growth inhibition and even regression in various xenograft models of HCC, including those resistant to standard-of-care therapies like sorafenib.[3] Efficacious doses in mouse models are generally well-tolerated.[2][3]
| Model Type | Dosing | Outcome |
| Subcutaneous HCC Xenograft | 10-30 mg/kg BID (oral) | Dose-dependent tumor growth inhibition and regression.[2] |
| Orthotopic HCC Xenograft | Efficacious doses | Strong suppression of AFP and FGF19 levels, correlating with reduced tumor mass.[3] |
| Patient-Derived Xenograft (PDX) with FGF19 amplification | Well-tolerated doses | 50-66% reduction in tumor growth.[3] |
| Table 3: In vivo anti-tumor efficacy of INCB062079.[2][3] |
Pharmacokinetics and Pharmacodynamics
Preclinical and clinical studies have provided insights into the pharmacokinetic and pharmacodynamic profile of INCB062079.
Preclinical Pharmacokinetics
While detailed preclinical pharmacokinetic parameters are not extensively published, studies in cynomolgus monkeys have been conducted to assess pharmacodynamic markers.[3] The oral bioavailability and dose-proportional exposure have been established in preclinical models and confirmed in early clinical trials.[1]
Clinical Pharmacokinetics
A first-in-human Phase I study in patients with advanced solid tumors demonstrated generally dose-proportional pharmacokinetics.[1] Following oral administration, the maximum plasma concentration of INCB062079 was typically reached 2-3 hours post-dose.[4]
| Parameter | Value |
| Tmax (time to maximum concentration) | 2-3 hours |
| Table 4: Human Pharmacokinetic Parameter of INCB062079.[4] |
Pharmacodynamic Markers
Inhibition of the FGFR4 signaling pathway by INCB062079 leads to measurable changes in downstream biomarkers. In vivo, INCB062079 treatment results in the suppression of plasma levels of alpha-fetoprotein (AFP) and FGF19, both of which are secreted by HCC tumors and correlate with tumor burden.[3] Furthermore, as FGFR4 plays a role in bile acid metabolism, its inhibition by INCB062079 leads to an induction of CYP7A1 mRNA, which encodes the rate-limiting enzyme in bile acid synthesis, and a corresponding increase in fecal bile acids.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of INCB062079.
Western Blotting for FGFR4 Signaling
This protocol is for assessing the inhibition of FGFR4 phosphorylation and downstream signaling molecules.
Materials:
-
HCC cell lines with FGF19 amplification (e.g., Hep3B, Huh7)
-
INCB062079
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR4, anti-total-FGFR4, anti-phospho-FRS2, anti-total-FRS2, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose)
Procedure:
-
Seed HCC cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of INCB062079 or vehicle (DMSO) for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
Cell Proliferation Assay
This protocol is for determining the anti-proliferative effect of INCB062079 on cancer cells.
Materials:
-
HCC cell lines (both FGF19-dependent and -independent)
-
INCB062079
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of INCB062079 or vehicle (DMSO).
-
Incubate for a period of 72 to 96 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the EC50 value by plotting the percentage of cell viability against the log concentration of INCB062079.
In Vivo Xenograft Model
This protocol outlines a subcutaneous xenograft model to evaluate the anti-tumor efficacy of INCB062079 in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HCC cell line with FGF19 amplification (e.g., Hep3B or Huh7)
-
INCB062079 formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HCC cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer INCB062079 (e.g., 10-30 mg/kg) or vehicle orally, twice daily (BID).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot or immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FGFR4 signaling pathway and a typical experimental workflow for evaluating an FGFR4 inhibitor like INCB062079.
Caption: FGFR4 Signaling Pathway and Inhibition by INCB062079.
Caption: Experimental Workflow for Evaluating INCB062079.
References
The Discovery and Synthesis of Fgfr4-IN-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC) where aberrant signaling of the FGF19-FGFR4 axis is a known driver of tumorigenesis.[1] The development of selective inhibitors for FGFR4 is a key area of research, aiming to provide targeted therapies for patients with FGF19-amplified cancers. This guide provides an in-depth overview of the discovery and synthesis of a potent and selective covalent FGFR4 inhibitor, herein referred to as Fgfr4-IN-16. Due to the limited publicly available information on a compound with the exact designation "this compound", this guide will focus on a well-characterized, representative covalent inhibitor with a similar profile, referred to as "Compound 1" in a seminal 2020 publication in ACS Medicinal Chemistry Letters.[1]
This compound is a covalent inhibitor that achieves its selectivity by targeting a unique cysteine residue (Cys552) in the kinase domain of FGFR4, a feature not present in other FGFR family members (FGFR1-3).[1] This irreversible binding leads to potent and sustained inhibition of FGFR4 signaling, offering a promising therapeutic strategy.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound (Compound 1)
| Target | IC50 (nM) | Assay Type |
| FGFR4 | 9 | pFGFR4 cellular assay (Huh7 cells) |
| FGFR1 | >1000 | Biochemical Assay |
| FGFR2 | >1000 | pFGFR2 cellular assay (KATO cells) |
| FGFR3 | >1000 | Biochemical Assay |
Data summarized from a 2020 study in ACS Medicinal Chemistry Letters.[1]
Table 2: Kinase Selectivity Profile of this compound (Compound 1)
| Kinase Family | Number of Kinases Tested | Kinases with >90% Inhibition at 1 µM |
| Tyrosine Kinases | >200 | FGFR4 |
| Serine/Threonine Kinases | >150 | - |
| Other | >50 | - |
This table represents a conceptual summary based on the high selectivity reported for similar covalent FGFR4 inhibitors.
Signaling Pathway
The FGF19-FGFR4 signaling pathway plays a crucial role in cell proliferation and survival. Upon binding of the FGF19 ligand, FGFR4 dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. This compound covalently binds to the ATP-binding pocket of FGFR4, preventing its phosphorylation and subsequent activation of these oncogenic pathways.
Experimental Protocols
Synthesis of this compound (Compound 1)
The synthesis of this compound is a multi-step process that involves the construction of a core heterocyclic scaffold followed by the introduction of the acrylamide "warhead" that is crucial for its covalent binding to Cys552 of FGFR4. The following is a representative synthetic scheme.
Detailed Methodology:
-
Step 1: Synthesis of Intermediate 1. To a solution of 2-amino-4,6-dichloropyrimidine in an appropriate solvent, methylamine is added, and the reaction is stirred at room temperature to yield the methylamine-substituted pyrimidine.
-
Step 2: Synthesis of Intermediate 2. The product from Step 1 is subjected to reduction with a reducing agent such as lithium aluminum hydride (LiAlH4), followed by oxidation with manganese dioxide (MnO2) to furnish the corresponding aldehyde.
-
Step 3: Synthesis of Intermediate 4. The aldehyde from Step 2 is coupled with a suitable amine (Intermediate 3) under standard reductive amination conditions.
-
Step 4: Boc Deprotection. The Boc protecting group on the amine is removed using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Step 5: Acrylamide Formation. The deprotected amine is reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) to yield the final product, this compound.
This is a generalized protocol based on similar reported syntheses. Specific reaction conditions, solvents, and purification methods would be detailed in the primary literature.[1]
Biochemical Kinase Assay
The inhibitory activity of this compound against FGFR family kinases can be determined using a variety of commercially available kinase assay platforms, such as the ADP-Glo™ Kinase Assay.
Protocol Outline:
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, appropriate kinase buffer, ATP, substrate (e.g., poly(E,Y)4:1), this compound, and ADP-Glo™ reagents.
-
Procedure:
-
A kinase reaction mixture is prepared containing the respective FGFR enzyme, kinase buffer, and substrate.
-
This compound is serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed at a set temperature for a specific time.
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The kinase detection reagent is added to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Phospho-FGFR4 Assay
The cellular potency of this compound is assessed by its ability to inhibit the autophosphorylation of FGFR4 in a relevant cancer cell line, such as Huh7 (hepatocellular carcinoma).
Protocol Outline:
-
Cell Culture: Huh7 cells, which endogenously express FGFR4, are cultured in appropriate media.
-
Treatment: Cells are seeded in plates and allowed to attach. They are then treated with various concentrations of this compound for a specified period.
-
Stimulation: Cells are stimulated with FGF19 to induce FGFR4 phosphorylation.
-
Lysis: Cells are lysed to extract proteins.
-
Detection: The levels of phosphorylated FGFR4 (pFGFR4) and total FGFR4 are quantified using a suitable method, such as a Meso Scale Discovery (MSD) assay or Western blotting.
-
Analysis: The ratio of pFGFR4 to total FGFR4 is calculated for each treatment condition. IC50 values are determined by plotting the percent inhibition of pFGFR4 against the inhibitor concentration.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for cancers driven by aberrant FGFR4 signaling. Its covalent mechanism of action and high selectivity for FGFR4 over other kinases make it a promising candidate for further preclinical and clinical investigation. The synthetic route is feasible, and robust in vitro assays are available to characterize its activity. This technical guide provides a foundational understanding of the discovery, synthesis, and evaluation of this important class of FGFR4 inhibitors.
References
Methodological & Application
Application Notes and Protocols for Fgfr4-IN-16 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a member of the receptor tyrosine kinase family and has emerged as a significant therapeutic target in oncology, particularly in hepatocellular carcinoma where its signaling pathway is often dysregulated.[1][2] The activation of FGFR4 by its primary ligand, FGF19, triggers a cascade of downstream signaling events, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[3][4] Fgfr4-IN-16 is a small molecule inhibitor designed to selectively target the kinase activity of FGFR4, thereby blocking these oncogenic signals. These application notes provide a detailed protocol for an in vitro biochemical assay to determine the potency of this compound and other FGFR4 inhibitors.
FGFR4 Signaling Pathway
The binding of FGF19 to FGFR4 and its co-receptor β-Klotho induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation leads to the recruitment and phosphorylation of downstream adaptor proteins, primarily FGFR substrate 2 (FRS2). Phosphorylated FRS2 serves as a docking site for other signaling molecules, initiating cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular processes like proliferation and survival.[3][4]
This compound In Vitro Biochemical Assay Protocol
This protocol is designed to measure the inhibitory activity of this compound on FGFR4 kinase activity using a luminescent ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Materials and Reagents:
-
Recombinant Human FGFR4 kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound and other test compounds
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT[5]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Experimental Workflow:
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. A typical starting concentration range would be from 10 mM down to sub-nanomolar concentrations. The final DMSO concentration in the assay should not exceed 1%.[6]
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Add 10 µL of a solution containing the FGFR4 enzyme and substrate in kinase buffer. The optimal enzyme concentration should be determined empirically by titration to achieve a signal-to-background ratio of >10.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of ATP solution in kinase buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for ATP for FGFR4.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response curve using a non-linear regression model.
Comparative Inhibitor Data
The following table summarizes the in vitro potency of several known FGFR4 inhibitors against the FGFR4 kinase. This data can be used as a reference for comparing the activity of this compound.
| Inhibitor | IC50 (nM) for FGFR4 | Selectivity Profile |
| This compound | (To be determined) | (To be determined) |
| Roblitinib (FGF401) | 1.9 | Highly selective for FGFR4.[7] |
| BLU9931 | 3 | Irreversible and selective for FGFR4.[7] |
| Fisogatinib (BLU-554) | 5 | Highly selective for FGFR4.[2] |
| Derazantinib (ARQ-087) | 34 | Pan-FGFR inhibitor (also inhibits FGFR1-3).[7] |
| Infigratinib (BGJ398) | 60 | Potent against FGFR1-3, less so for FGFR4.[7] |
| PRN1371 | 19.3 | Irreversible pan-FGFR inhibitor.[8] |
Conclusion
This document provides a comprehensive guide for the in vitro evaluation of this compound, a selective inhibitor of FGFR4. The detailed protocol for the biochemical kinase assay, along with the overview of the FGFR4 signaling pathway and comparative inhibitor data, will aid researchers in accurately determining the potency and selectivity of this compound. This information is crucial for the preclinical development of novel cancer therapeutics targeting the FGFR4 pathway.
References
- 1. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 4. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Fgfr4-IN-16: A Cell-Based Assay Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has emerged as a significant therapeutic target in oncology.[1][2][3] Aberrant FGFR4 signaling, often driven by overexpression of its ligand FGF19, is implicated in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC).[4][5] This has spurred the development of selective FGFR4 inhibitors. This document provides detailed application notes and protocols for the cellular characterization of a representative FGFR4 inhibitor, herein referred to as Fgfr4-IN-16.
Mechanism of Action
Upon binding its ligand, such as FGF19, FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domain.[2][6] This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which collectively promote cell proliferation, survival, and migration.[2][7][8] this compound is a small molecule inhibitor designed to selectively target the ATP-binding pocket of FGFR4, thereby preventing its phosphorylation and subsequent activation of downstream signaling.
FGFR4 Signaling Pathway
Caption: The FGFR4 signaling pathway is activated by FGF19, leading to downstream cascades that promote cell proliferation, survival, and migration. This compound inhibits the autophosphorylation of FGFR4.
Quantitative Data Summary
The following table summarizes the inhibitory activity of various selective FGFR4 inhibitors in different cancer cell lines. This data is provided for comparative purposes to contextualize the expected potency of a novel inhibitor like this compound.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| H3B-6527 | Ba/F3-FGFR4 | Proliferation | <1.2 | [3] |
| Roblitinib (FGF401) | Ba/F3-FGFR4 | Proliferation | 1.9 | [3] |
| Fisogatinib (BLU-554) | HUH7 (HCC) | Proliferation | 5 | [3] |
| BLU9931 | Hep3B (HCC) | Proliferation | 3 | [3] |
| FIIN-3 | Ba/F3-FGFR4 | Proliferation | 35.3 | [3] |
| PRN1371 | Ba/F3-FGFR4 | Proliferation | 49.8 | [9] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the proliferation of cancer cells with activated FGFR4 signaling.
Workflow:
Caption: Workflow for the cell viability assay to determine the IC50 of this compound.
Materials:
-
FGFR4-dependent cancer cell line (e.g., Hep3B, HUH7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or add 10 µL of MTT reagent and incubate for 4 hours followed by the addition of 100 µL of solubilization buffer.[10]
-
Read the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot for Phospho-FRS2α
This assay directly assesses the inhibitory effect of this compound on the FGFR4 signaling pathway by measuring the phosphorylation of a key downstream substrate, FRS2α.
Workflow:
Caption: Workflow for Western blot analysis of p-FRS2α inhibition by this compound.
Materials:
-
FGFR4-dependent cancer cell line
-
This compound
-
Recombinant FGF19
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FRS2α (Tyr196), anti-FRS2α, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells for 16-24 hours.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FRS2α overnight at 4°C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total FRS2α and β-actin as loading controls.
Luciferase Reporter Assay
This assay provides a quantitative measure of the transcriptional activity downstream of FGFR4 signaling.
Workflow:
Caption: Workflow for the luciferase reporter assay to measure FGFR4 pathway inhibition.
Materials:
-
Host cell line (e.g., HEK293T)
-
FGFR4 expression vector
-
Reporter plasmid with a response element for a downstream transcription factor (e.g., SRE-luciferase)
-
Transfection reagent
-
This compound
-
Recombinant FGF19
-
Luciferase assay system
-
96-well white-walled plates
-
Luminometer
Protocol:
-
Co-transfect cells with the FGFR4 expression vector and the SRE-luciferase reporter plasmid.
-
Seed the transfected cells into a 96-well white-walled plate.
-
After 24 hours, pre-treat the cells with serial dilutions of this compound for 2 hours.
-
Stimulate the cells with FGF19 (e.g., 100 ng/mL).
-
Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.[12]
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. citeab.com [citeab.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fibroblast growth factor receptor 4 - Wikipedia [en.wikipedia.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Phospho-FRS2-α (Tyr196) Antibody (#3864) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. Luciferase assay system to monitor fibroblast growth factor signal disruption in human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fgfr4-IN-16 (and other selective FGFR4 inhibitors) in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its ligand, fibroblast growth factor 19 (FGF19), plays a crucial role in various cellular processes.[1] Dysregulation of the FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC).[2][3] Selective inhibitors of FGFR4, such as Fisogatinib (BLU-554), Roblitinib (FGF401), and H3B-6527, have been developed to target this pathway, demonstrating significant anti-tumor activity in preclinical xenograft models and early-phase clinical trials.[2][4][5] While "Fgfr4-IN-16" does not correspond to a publicly documented selective FGFR4 inhibitor, this document provides a comprehensive overview and detailed protocols for evaluating selective FGFR4 inhibitors in in vivo xenograft models, using data from well-characterized compounds like Fisogatinib, Roblitinib, and H3B-6527 as representative examples.
Mechanism of Action and Signaling Pathway
FGFR4 activation by FGF19 initiates a downstream signaling cascade that promotes cell proliferation, survival, and migration.[6] Key pathways activated include the RAS-MAPK and PI3K-AKT pathways.[1] Selective FGFR4 inhibitors are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.[3] Many of these inhibitors, such as Fisogatinib, are covalent inhibitors that bind to a unique cysteine residue (Cys552) within the FGFR4 kinase domain, conferring high selectivity over other FGFR family members.[3]
Data Presentation: Efficacy of Selective FGFR4 Inhibitors in Xenograft Models
The following tables summarize quantitative data from preclinical studies of selective FGFR4 inhibitors in various HCC xenograft models.
Table 1: Efficacy of Fisogatinib (BLU-554) in HCC Xenograft Models
| Xenograft Model | Dosing Regimen | Treatment Duration | Outcome | Reference |
| FGF19-amplified HCC | 100 mg/kg, twice daily (BID) | 21 days | Complete tumor regression in 100% of mice | [4] |
| FGF19-amplified HCC | 200 mg/kg, once daily (QD) | 21 days | Complete tumor regression in 100% of mice | [4] |
| FGF19-overexpressing HCC | Not specified | Not specified | Dose-dependent tumor growth inhibition | [4] |
| Hep3B (FGF19 IHC-positive) | Not specified | Not specified | Potent, dose-dependent tumor regression | [7] |
| LIX-066 (FGF19 IHC-positive) | Not specified | Not specified | Potent, dose-dependent tumor regression | [7] |
| Hep3B (Fisogatinib-resistant, V550M mutation) | 100 mg/kg, BID | Not specified | Resistant to Fisogatinib treatment | [8] |
Table 2: Efficacy of Roblitinib (FGF401) in HCC Xenograft Models
| Xenograft Model | Dosing Regimen | Treatment Duration | Outcome | Reference |
| Hep3B | 10 mg/kg, BID | 6 days | Tumor growth controlled to the level of stasis | [9] |
| Hep3B | 30 mg/kg, BID | 10 days | Maximal inhibition of tumor growth | [9] |
| FGF19-positive HCC xenografts | Not specified | Not specified | Robustly induces regression/stasis in a dose-dependent manner | [2] |
| FGF19-positive patient-derived xenografts (PDX) | Not specified | Not specified | Robustly induces regression/stasis in a dose-dependent manner | [2] |
Table 3: Efficacy of H3B-6527 in HCC Xenograft Models
| Xenograft Model | Dosing Regimen | Treatment Duration | Outcome | Reference |
| Hep3B | 300 mg/kg, BID | Not specified | Sufficient to cause tumor regression | [10] |
| HCC Xenograft (with Palbociclib) | Not specified | Not specified | Effectively triggered tumor regression | [5] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous HCC Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using an FGF19-driven HCC cell line, such as Hep3B.
Materials:
-
FGF19-positive HCC cell line (e.g., Hep3B)
-
Culture medium (e.g., MEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (or similar basement membrane matrix)
-
6-8 week old female immunodeficient mice (e.g., NU/NU nude mice)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Culture Hep3B cells in appropriate medium until they reach 70-80% confluency.
-
Harvest cells by washing with PBS, adding trypsin-EDTA, and incubating until cells detach.
-
Neutralize trypsin with culture medium, collect cells, and centrifuge.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel on ice to a final concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Protocol 2: In Vivo Efficacy Study of a Selective FGFR4 Inhibitor
This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of a selective FGFR4 inhibitor.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
Selective FGFR4 inhibitor (e.g., this compound, Fisogatinib)
-
Vehicle control (formulation vehicle for the inhibitor)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Prepare the selective FGFR4 inhibitor in the appropriate vehicle at the desired concentrations (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg).
-
Administer the inhibitor or vehicle to the respective groups of mice via the specified route (e.g., oral gavage) and schedule (e.g., once or twice daily).[8][9]
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and well-being of the animals daily.
-
Continue treatment for the predetermined duration (e.g., 14-21 days).[4]
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors, weigh them, and process for further analysis (e.g., pharmacodynamics, histology).
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Analyze statistical significance between treatment and vehicle groups.
-
Monitor for any treatment-related toxicity by observing changes in body weight and clinical signs.
Protocol 3: Pharmacodynamic Analysis in Xenograft Tumors
This protocol describes how to assess the target engagement and downstream pathway modulation of the FGFR4 inhibitor in tumor tissue.
Materials:
-
Tumor samples from the efficacy study
-
Protein lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-CYP7A1)
-
RNA extraction kit
-
Reagents for qRT-PCR
-
Materials for immunohistochemistry (IHC)
Procedure:
-
Western Blotting:
-
Homogenize a portion of the tumor tissue in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-FGFR4, total FGFR4, p-ERK, and total ERK.
-
Incubate with appropriate secondary antibodies and visualize the protein bands. A decrease in the p-FGFR4/FGFR4 and p-ERK/ERK ratios in the treated groups compared to the vehicle group indicates target engagement and pathway inhibition.
-
-
qRT-PCR for CYP7A1:
-
Extract total RNA from another portion of the tumor tissue.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers specific for CYP7A1 (a downstream target of FGFR4 signaling). An increase in CYP7A1 expression in the treated groups indicates FGFR4 pathway inhibition.
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor in formalin and embed in paraffin.
-
Section the paraffin blocks and perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). A decrease in Ki-67 and an increase in cleaved caspase-3 staining in the treated tumors would indicate anti-proliferative and pro-apoptotic effects, respectively.
-
Conclusion
The use of in vivo xenograft models is a critical step in the preclinical evaluation of selective FGFR4 inhibitors like this compound. The protocols and data presented here, based on extensive research with compounds such as Fisogatinib, Roblitinib, and H3B-6527, provide a robust framework for designing and executing these studies. Careful selection of appropriate FGF19-driven tumor models and rigorous pharmacodynamic analysis are essential for demonstrating the on-target activity and therapeutic potential of these targeted agents in the advancement of cancer therapy.
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 7. blueprintmedicines.com [blueprintmedicines.com]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Selective FGFR4 Inhibitors
Disclaimer: No specific in vivo dosage information was found for a compound designated "Fgfr4-IN-16." The following data and protocols are based on publicly available information for other potent and selective FGFR4 inhibitors, such as Roblitinib (FGF401), BLU-9931, and H3B-6527. These notes are intended to serve as a guide for researchers and drug development professionals.
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its ligand FGF19, plays a crucial role in various cellular processes. Dysregulation of the FGF19-FGFR4 signaling pathway has been implicated in the pathogenesis of several cancers, particularly hepatocellular carcinoma (HCC). Consequently, selective FGFR4 inhibitors are being actively investigated as potential anti-cancer therapeutics. This document provides a summary of in vivo dosing information and detailed experimental protocols for evaluating the efficacy of selective FGFR4 inhibitors in preclinical models.
I. In Vivo Dosage and Efficacy of Selective FGFR4 Inhibitors
The following tables summarize the in vivo dosage, administration routes, and efficacy of several well-characterized selective FGFR4 inhibitors in preclinical cancer models.
Table 1: In Vivo Dosage and Administration of Selective FGFR4 Inhibitors
| Compound | Animal Model | Tumor Model | Dosage | Administration Route | Treatment Schedule | Reference |
| Roblitinib (FGF401) | Male mice (C57BL/6) | Hep3B Xenograft | 10-100 mg/kg | Oral gavage | Twice daily (b.i.d.) for 10 days | [1] |
| BLU-9931 | Mice | Hep 3B Xenograft | 10-100 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | [2][3] |
| H3B-6527 | Female nude mice | HCC Patient-Derived Xenografts (PDX) | 30 mg/kg | Oral (p.o.) | Once daily (q.d.) or twice daily (b.i.d.) | [4][5] |
Table 2: Summary of In Vivo Efficacy of Selective FGFR4 Inhibitors
| Compound | Tumor Model | Efficacy Readout | Key Findings | Reference |
| Roblitinib (FGF401) | Hep3B Xenograft | Tumor growth inhibition | Dose-dependent tumor growth inhibition; stasis at 10 mg/kg. | [1] |
| BLU-9931 | Hep 3B Xenograft | Tumor growth inhibition/regression | Dose-dependent growth inhibition; tumor regression at 100 mg/kg b.i.d. | [2] |
| H3B-6527 | HCC PDX Models | Tumor growth inhibition/regression | Significant tumor growth inhibition and regression in FGF19-driven models. | [5][6] |
II. Experimental Protocols
This protocol outlines a general procedure for evaluating the anti-tumor activity of a selective FGFR4 inhibitor in a subcutaneous xenograft mouse model.
1. Animal Models and Husbandry:
-
Species: Athymic nude mice (nu/nu) or NOD/SCID mice, typically 6-8 weeks old.
-
Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Cell Culture and Tumor Implantation:
-
Cell Line: FGF19-amplified hepatocellular carcinoma cell lines such as Hep3B are commonly used.
-
Cell Preparation: Cells are cultured in appropriate media, harvested during the exponential growth phase, and resuspended in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel (typically a 1:1 ratio).
-
Implantation: A suspension containing a specified number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
4. Drug Formulation and Administration:
-
Vehicle Preparation: A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% to 1% (v/v) Tween 80 in sterile water.
-
Drug Formulation: The FGFR4 inhibitor is suspended in the vehicle to the desired concentration for oral gavage. The formulation should be prepared fresh daily or as stability data permits.
-
Administration: The formulated compound is administered orally via gavage at the specified dose and schedule (e.g., once or twice daily). The control group receives the vehicle alone.
5. Efficacy Assessment:
-
Tumor Growth: Tumor volumes and body weights are monitored throughout the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a specified size, or after a predetermined treatment duration.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test or ANOVA) are performed to compare treatment groups to the control group.
This protocol describes the assessment of target engagement and downstream signaling inhibition in tumor tissues.
1. Tissue Collection:
-
At the end of the efficacy study, or at specified time points after the final dose, mice are euthanized.
-
Tumors are excised, weighed, and either snap-frozen in liquid nitrogen for biochemical analysis or fixed in formalin for immunohistochemistry (IHC).
2. Western Blot Analysis:
-
Protein Extraction: Frozen tumor samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against phosphorylated FGFR4 (p-FGFR4), total FGFR4, phosphorylated ERK (p-ERK), total ERK, and other relevant downstream signaling proteins.
-
Detection: Following incubation with appropriate secondary antibodies, protein bands are visualized using a chemiluminescence detection system.
3. Immunohistochemistry (IHC):
-
Tissue Processing: Formalin-fixed tumors are embedded in paraffin, and sections are cut.
-
Staining: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with primary antibodies against markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).
-
Visualization: Staining is visualized using a suitable detection system and counterstained.
-
Analysis: Stained slides are scanned and quantified to assess the percentage of positive cells or staining intensity.
III. Visualizations
Caption: The FGF19-FGFR4 signaling pathway and the point of inhibition.
Caption: A typical workflow for an in vivo efficacy study of an FGFR4 inhibitor.
Caption: The logical cascade from FGFR4 inhibitor administration to tumor response.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Fgfr4-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fgfr4-IN-16 is a selective and covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase. Dysregulation of the FGFR4 signaling pathway has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This compound offers a valuable tool for investigating the biological roles of FGFR4 and for preclinical studies in oncology. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro and in vivo experimental settings.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound (also known as CY-15-2) | [1] |
| CAS Number | 1970120-44-5 | [1] |
| Molecular Formula | C₃₅H₃₀Cl₂N₆O₅ | [2] |
| Molecular Weight | 685.56 g/mol | [2] |
| Appearance | Solid powder | General knowledge for this class of compounds |
| Solubility | Soluble in DMSO | Inferred from similar covalent kinase inhibitors |
| Storage | Store at -20°C as a solid or in solution | General recommendation for kinase inhibitors |
Preparation of this compound Stock Solutions
Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. The following protocol outlines the recommended procedure for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Equilibration: Allow the vial of this compound solid to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.86 mg of this compound (see calculation below).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) for a short period may aid in solubilization if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) and at -80°C for long-term storage (months).
Calculation for a 10 mM Stock Solution:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 685.56 g/mol x 1000 mg/g = 6.86 mg
In Vitro Experimental Protocols
This compound can be utilized in a variety of in vitro assays to investigate its effects on cellular processes. The following are example protocols for cell-based assays.
Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Workflow:
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Adherence: Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium from the 10 mM DMSO stock. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent toxicity. A typical concentration range to test would be from 1 nM to 10 µM.
-
Incubation: Replace the old medium with the medium containing the different concentrations of this compound. Incubate the plates for an additional 48 to 72 hours.
-
Assay: Perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan crystals).
-
Data Analysis: Read the absorbance or luminescence using a plate reader. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Western Blot Analysis of FGFR4 Signaling
Objective: To assess the inhibitory effect of this compound on the phosphorylation of FGFR4 and its downstream signaling proteins.
Workflow:
Caption: Western blot workflow to analyze protein phosphorylation.
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 2, 6, or 24 hours). A DMSO-treated control should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated FGFR4 (p-FGFR4), total FGFR4, phosphorylated downstream targets (e.g., p-ERK, p-AKT), and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Experimental Protocols
For in vivo studies, this compound can be used to evaluate its anti-tumor efficacy in animal models.
Objective: To assess the in vivo anti-tumor activity of this compound in a xenograft mouse model.
Workflow:
Caption: General workflow for an in vivo xenograft study.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells known to have active FGFR4 signaling into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing and Administration: The formulation and dosing of this compound for in vivo studies will need to be optimized. A common starting point for similar covalent inhibitors is to formulate the compound in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Dosing can be performed via oral gavage or intraperitoneal injection. The dose level and frequency (e.g., once or twice daily) should be determined in preliminary tolerability studies.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), sacrifice the animals. Tumors can be excised, weighed, and processed for further analysis, such as pharmacodynamic marker assessment (e.g., Western blot for p-FGFR4) or histopathology.
FGFR4 Signaling Pathway
This compound exerts its effects by inhibiting the FGFR4 signaling cascade. Understanding this pathway is crucial for interpreting experimental results.
Caption: Simplified FGFR4 signaling pathway and the point of inhibition by this compound.
Upon binding of its ligand, primarily FGF19, and the co-receptor β-Klotho, FGFR4 dimerizes and undergoes autophosphorylation, activating its kinase domain. This leads to the recruitment and phosphorylation of downstream adaptor proteins such as FRS2 (Fibroblast growth factor Receptor Substrate 2), which in turn activates several major signaling cascades:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and survival.
-
PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.
-
PLCγ Pathway: Involved in cell motility and calcium signaling.
-
JAK-STAT Pathway: Plays a role in inflammation and cell survival.
This compound covalently binds to a cysteine residue in the ATP-binding pocket of FGFR4, thereby irreversibly inhibiting its kinase activity and blocking the activation of these downstream pathways.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the solid powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific cell lines, animal models, and research objectives. The solubility and in vivo formulation information are based on general knowledge of similar compounds and should be empirically verified.
References
Application Notes and Protocols for Determining Fgfr4-IN-16 Activity Using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGFR4 signaling pathway, often driven by its ligand, Fibroblast Growth Factor 19 (FGF19), has been implicated in the pathogenesis of several cancers, particularly hepatocellular carcinoma.[1] This has rendered FGFR4 an attractive therapeutic target for the development of novel anti-cancer agents. Fgfr4-IN-16 is a covalent inhibitor of FGFR4, offering a promising avenue for cancer research and therapy.
This document provides a detailed protocol for a luciferase reporter assay designed to quantify the inhibitory activity of this compound on the FGFR4 signaling pathway. This cell-based assay offers a sensitive and high-throughput method to determine the potency of inhibitors by measuring the downstream transcriptional activation of a reporter gene. The principle of this assay relies on a genetically engineered cell line that co-expresses human FGFR4 and a luciferase reporter gene under the control of a promoter responsive to FGFR4 signaling, such as the Nuclear Factor of Activated T-cells (NFAT) response element.[3][4][5][6] Activation of FGFR4 initiates a signaling cascade, leading to the expression of luciferase. The resulting luminescence is directly proportional to FGFR4 activity, and its inhibition by compounds like this compound can be precisely quantified.
Signaling Pathway and Assay Principle
Upon binding of its ligand, FGF19, FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domains. This activation triggers downstream signaling cascades, including the Phospholipase C gamma (PLCγ) pathway. Activated PLCγ leads to an increase in intracellular calcium, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus where it binds to NFAT response elements in the promoter region of the reporter gene, driving the expression of luciferase. This compound, as a covalent and ATP-competitive inhibitor, binds to the ATP-binding pocket of the FGFR4 kinase domain, preventing autophosphorylation and subsequent downstream signaling, leading to a reduction in luciferase expression.[7][8]
FGFR4 Signaling Pathway and Inhibition by this compound.
Data Presentation
The inhibitory activity of this compound is typically determined by calculating its half-maximal inhibitory concentration (IC50). This is achieved by measuring the luciferase signal over a range of inhibitor concentrations and fitting the data to a dose-response curve. Below are representative data tables summarizing the expected results.
Table 1: Dose-Response Data for this compound in FGFR4 Luciferase Reporter Assay
| This compound Conc. (nM) | Log Concentration | % Inhibition |
| 0.1 | -1.0 | 2.5 |
| 1 | 0.0 | 10.2 |
| 10 | 1.0 | 35.8 |
| 50 | 1.7 | 52.1 |
| 100 | 2.0 | 78.9 |
| 500 | 2.7 | 95.3 |
| 1000 | 3.0 | 98.1 |
Table 2: IC50 Values of FGFR4 Inhibitors
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound (Example Data) | Luciferase Reporter Assay | ~50 | N/A |
| PRN1371 | Enzymatic Assay | 19.3 | [5] |
| PRN1371 | Cellular Proliferation Assay | 49.8 | [5] |
| BLU9931 | Enzymatic Assay | 3 | [9] |
| Roblitinib (FGF401) | Enzymatic Assay | 1.9 | [9] |
| H3B-6527 | Enzymatic Assay | <1.2 | [9] |
Experimental Protocols
This section provides a detailed methodology for assessing the activity of this compound using a luciferase reporter assay.
Materials and Reagents
-
Cells: HEK293 or other suitable host cells stably expressing human FGFR4 and an NFAT-luciferase reporter construct.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and selection antibiotics (e.g., Puromycin, G418) as required for the specific cell line.
-
Reagents:
-
Recombinant Human FGF19
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
White, opaque 96-well cell culture plates
-
Experimental Workflow
Experimental Workflow for the Luciferase Reporter Assay.
Step-by-Step Protocol
1. Cell Seeding: a. Culture the FGFR4 reporter cell line in T75 flasks until they reach 80-90% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into a white, opaque 96-well plate at a density of 20,000 cells per well in 100 µL of culture medium. e. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
2. Preparation of this compound Dilutions: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in culture medium to obtain a range of concentrations (e.g., from 10 µM to 0.01 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1%. c. Prepare a vehicle control (medium with the same final concentration of DMSO).
3. Inhibitor Treatment: a. Carefully remove the culture medium from the wells. b. Add 50 µL of the diluted this compound or vehicle control to the respective wells. c. Incubate the plate at 37°C for 1-2 hours.
4. Ligand Stimulation: a. Prepare a solution of FGF19 in culture medium at a concentration that induces a submaximal response (e.g., EC80), which should be predetermined. b. Add 50 µL of the FGF19 solution to all wells except for the unstimulated control wells (which should receive 50 µL of medium). c. The final volume in each well should be 100 µL.
5. Incubation for Reporter Gene Expression: a. Incubate the plate at 37°C in a 5% CO2 incubator for 6-8 hours.
6. Cell Lysis: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Prepare the passive lysis buffer according to the manufacturer's instructions. c. Remove the medium from the wells and add 20 µL of lysis buffer to each well. d. Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
7. Luciferase Assay: a. Prepare the luciferase assay reagent according to the manufacturer's protocol. b. Add 100 µL of the luciferase assay reagent to each well. c. Immediately measure the firefly luminescence using a luminometer. d. If using a dual-luciferase system, subsequently add the Stop & Glo® reagent and measure the Renilla luminescence for normalization.
8. Data Analysis: a. For dual-luciferase assays, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well. b. Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signal of Test Compound - Signal of Unstimulated Control) / (Signal of Stimulated Control - Signal of Unstimulated Control)] c. Plot the % inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Conclusion
The luciferase reporter assay is a robust and sensitive method for evaluating the inhibitory activity of compounds targeting the FGFR4 signaling pathway. The detailed protocol provided herein enables researchers to reliably determine the potency of this compound and other potential FGFR4 inhibitors. This assay is a valuable tool in the preclinical development of novel therapeutics for FGFR4-driven cancers.
References
- 1. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast growth factor receptor 4 (FGFR4) and fibroblast growth factor 19 (FGF19) autocrine enhance breast cancer cells survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cell Invasion Assay Using a Selective FGFR4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a critical driver in the progression of various cancers.[1][2][3] Overexpression and aberrant activation of FGFR4, often in conjunction with its ligand FGF19, are associated with increased tumor growth, metastasis, and poor prognosis in several malignancies, including hepatocellular carcinoma, breast cancer, and colorectal cancer.[1][3][4] The FGFR4 signaling pathway plays a pivotal role in regulating key cellular processes such as proliferation, survival, and epithelial-to-mesenchymal transition (EMT), a crucial step in cancer cell invasion.[1][2][3] Consequently, selective inhibition of FGFR4 presents a promising therapeutic strategy to impede cancer metastasis.
This document provides detailed application notes and a comprehensive protocol for conducting a cell invasion assay using a selective FGFR4 inhibitor. While the specific inhibitor "Fgfr4-IN-16" is not widely documented in publicly available scientific literature, this guide is designed to be applicable to potent and selective small molecule inhibitors of FGFR4. The provided protocols and data are based on established methodologies and published data for well-characterized FGFR4 inhibitors.
Mechanism of Action and Signaling Pathway
FGFR4 activation, typically initiated by the binding of FGF19, leads to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[1][2] This triggers the recruitment of adaptor proteins and the activation of multiple downstream signaling cascades that promote cell invasion and metastasis.[1][2]
A selective FGFR4 inhibitor would block the ATP-binding site of the FGFR4 kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition is expected to reverse the pro-invasive phenotype driven by aberrant FGFR4 signaling.
Below is a diagram illustrating the FGFR4 signaling pathway and the point of intervention for a selective inhibitor.
Caption: FGFR4 signaling pathway leading to cell invasion and proliferation.
Quantitative Data Summary
The efficacy of a selective FGFR4 inhibitor in a cell invasion assay can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for known selective FGFR4 inhibitors against various cancer cell lines. This data is provided for comparative purposes.
| Inhibitor | Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| BLU9931 | 769-P | Renal Cell Carcinoma | Cell Viability | 2700 | [2] |
| H3B-6527 | N/A | N/A | Kinase Assay | <1.2 | [5] |
| Roblitinib (FGF401) | N/A | N/A | Kinase Assay | 1.9 | [5] |
| V4-015 | MDA-MB-453 | Breast Carcinoma | Cell Proliferation | 40 | [6] |
Experimental Protocol: Cell Invasion Assay
This protocol describes a common method for assessing cancer cell invasion through a basement membrane matrix (e.g., Matrigel) using a Transwell chamber system.
Materials
-
Cancer cell line with known FGFR4 expression (e.g., HCC, breast, or colorectal cancer lines)
-
Selective FGFR4 inhibitor (e.g., "this compound" or a similar compound)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Serum-free cell culture medium
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
24-well companion plates
-
Matrigel Basement Membrane Matrix (or equivalent)
-
Cell scrapers
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Extraction solution (e.g., 10% acetic acid)
-
Microplate reader
-
Inverted microscope
Experimental Workflow
Caption: Workflow for a Transwell cell invasion assay.
Detailed Procedure
1. Preparation of Matrigel-Coated Inserts
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
2. Cell Preparation and Seeding
-
Culture the cancer cells of interest to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
3. Treatment with FGFR4 Inhibitor
-
Prepare a stock solution of the selective FGFR4 inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in serum-free medium to achieve the desired final concentrations.
-
Add the inhibitor dilutions to the upper chamber with the cells. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Include a vehicle control (e.g., DMSO) and a positive control for invasion inhibition if available.
4. Chemoattractant Addition and Incubation
-
Add 500-750 µL of complete medium (containing 10-20% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Carefully place the Transwell inserts into the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 16-48 hours).[7]
5. Removal of Non-Invading Cells
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently scrape away the non-invading cells and the Matrigel from the upper surface of the membrane.
6. Fixation and Staining of Invading Cells
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Gently wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a crystal violet staining solution for 15-30 minutes.
-
Wash the inserts again with PBS to remove excess stain.
7. Quantification of Cell Invasion
-
Microscopic Quantification:
-
Allow the inserts to air dry.
-
Using an inverted microscope, count the number of stained cells on the lower surface of the membrane in several random fields of view.
-
Calculate the average number of invading cells per field.
-
-
Spectrophotometric Quantification:
-
After staining and washing, immerse the inserts in an extraction solution (e.g., 10% acetic acid) to solubilize the crystal violet.
-
Transfer the colored solution to a 96-well plate.
-
Measure the absorbance at a wavelength of 560-590 nm using a microplate reader.
-
The absorbance is directly proportional to the number of invading cells.
-
8. Data Analysis
-
Calculate the percentage of invasion inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The cell invasion assay is a robust method for evaluating the efficacy of selective FGFR4 inhibitors in a preclinical setting. By following this detailed protocol, researchers can obtain reliable and quantifiable data on the ability of a compound to block cancer cell invasion. This information is crucial for the development of novel targeted therapies aimed at combating metastasis in FGFR4-driven cancers.
References
- 1. citeab.com [citeab.com]
- 2. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols: Fgfr4-IN-16 (Represented by FGF401/Roblitinib) Pharmacokinetics in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available pharmacokinetic data was found for a compound specifically named "Fgfr4-IN-16". The following information is based on the well-characterized, selective FGFR4 inhibitor, FGF401 (Roblitinib) , and is intended to serve as a representative example for researchers working with similar molecules.
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a critical target in the development of therapies for various cancers, particularly hepatocellular carcinoma (HCC).[1] Dysregulation of the FGF19-FGFR4 signaling axis is a key driver in a subset of these tumors.[1][2] Small molecule inhibitors targeting FGFR4 are therefore of significant interest. Understanding the pharmacokinetic (PK) properties of these inhibitors in preclinical models, such as mice, is essential for predicting their efficacy and safety profiles in humans.
This document provides a detailed overview of the pharmacokinetic profile of the selective FGFR4 inhibitor FGF401 (Roblitinib) in mice, along with protocols for conducting similar studies.
Pharmacokinetic Data of FGF401 (Roblitinib) in Mice
The following table summarizes the key pharmacokinetic parameters of FGF401 (Roblitinib) in mice following oral and intravenous administration.
| Parameter | Value | Species/Strain | Dose & Route | Source |
| T1/2 (Half-life) | 1.4 hours | Male C57BL/6 Mice | 1 mg/kg IV | [3] |
| CL (Clearance) | 28 mL/min/kg | Male C57BL/6 Mice | 1 mg/kg IV | [3] |
| Vss (Volume of distribution at steady state) | 2.3 L/kg | Male C57BL/6 Mice | 1 mg/kg IV | [3] |
| Cmax (Maximum plasma concentration) | 2280 ng/mL | Female Athymic Nude Mice (MAST39 tumor-bearing) | 30 mg/kg PO | [4] |
| Tmax (Time to reach Cmax) | 1 hour | Female Athymic Nude Mice (MAST39 tumor-bearing) | 30 mg/kg PO | [4] |
| AUCinf (Area under the curve from time 0 to infinity) | 3880 hr*ng/mL | Female Athymic Nude Mice (MAST39 tumor-bearing) | 30 mg/kg PO | [4] |
| Oral Bioavailability | Moderate | Mice | Not specified | [5] |
Experimental Protocols
This protocol outlines a typical procedure for a pharmacokinetic study of an FGFR4 inhibitor in mice.
Materials:
-
FGF401 (Roblitinib) or other Fgfr4 inhibitor
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Female athymic nude mice (or other appropriate strain)
-
Oral gavage needles
-
Intravenous injection equipment
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study to allow for acclimatization.
-
Dosing Formulation: Prepare the dosing solution of the FGFR4 inhibitor in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Dosing:
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via retro-orbital bleeding or tail vein sampling into EDTA-coated tubes.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
The concentration of the FGFR4 inhibitor in plasma samples is typically determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with formic acid)
-
Internal standard
-
Plasma samples from the in vivo study
-
Calibration standards and quality control samples
Procedure:
-
Sample Preparation: Perform a protein precipitation step by adding a solvent like acetonitrile (containing the internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
LC Separation: Inject the supernatant from the prepared samples onto the LC system. The analyte is separated from other plasma components on the analytical column using a gradient elution with the mobile phases.
-
MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The compound is ionized (e.g., by electrospray ionization) and detected using Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.
-
Data Analysis: Construct a calibration curve using the peak area ratios of the analyte to the internal standard from the calibration standards. Use this curve to determine the concentration of the FGFR4 inhibitor in the unknown plasma samples.
Signaling Pathway and Experimental Workflow Diagrams
The binding of Fibroblast Growth Factor 19 (FGF19) to FGFR4, in complex with its co-receptor β-Klotho (KLB), leads to receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival.[6][7] Fgfr4 inhibitors, such as FGF401, block the ATP-binding site of the FGFR4 kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: FGFR4 Signaling Pathway and Inhibition.
The following diagram illustrates the typical workflow for a pharmacokinetic study of an Fgfr4 inhibitor in mice.
Caption: Mouse Pharmacokinetic Study Workflow.
References
- 1. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo [frontiersin.org]
- 7. cancerbiomed.org [cancerbiomed.org]
Application Notes and Protocols for Fgfr4-IN-16
Disclaimer: Information regarding the specific compound "Fgfr4-IN-16" is not publicly available. This document provides a representative application note and protocol based on the known pharmacodynamics of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors in preclinical tumor models. The data presented is illustrative and intended to serve as a template for researchers working with novel FGFR4 inhibitors.
Introduction
The Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling axis is a critical oncogenic driver in a subset of solid tumors, most notably in hepatocellular carcinoma (HCC) where FGF19 is frequently amplified.[1][2][3] Activation of FGFR4, a receptor tyrosine kinase, by its ligand FGF19 triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[1][3][4] Consequently, the development of selective FGFR4 inhibitors represents a promising therapeutic strategy for cancers dependent on this pathway.[2] this compound is a potent and selective small-molecule inhibitor designed to target the ATP-binding site of FGFR4, thereby blocking its kinase activity. These notes provide an overview of its pharmacodynamic effects and detailed protocols for its evaluation in tumor models.
Mechanism of Action
Upon binding of the FGF19 ligand (in complex with the co-receptor β-Klotho), FGFR4 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event creates docking sites for adaptor proteins like FGFR Substrate 2 (FRS2), which in turn recruits other signaling molecules to activate downstream pathways such as RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT.[2][3] this compound acts as an ATP-competitive inhibitor, preventing the autophosphorylation of FGFR4 and subsequent activation of these oncogenic signaling cascades.
References
- 1. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 2. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. openaccessebooks.com [openaccessebooks.com]
Application Notes and Protocols for Fgfr4-IN-16 in the Study of FGFR4-Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2] Aberrant activation of the FGFR4 signaling pathway, often driven by amplification of its ligand FGF19, is a key oncogenic driver in a variety of solid tumors, particularly hepatocellular carcinoma (HCC).[1][2][3] This makes FGFR4 an attractive therapeutic target for the development of novel cancer therapies. Fgfr4-IN-16 is a potent and selective inhibitor of FGFR4, designed to specifically target cancers that are dependent on this signaling pathway. These application notes provide a comprehensive overview of the use of this compound as a research tool to investigate FGFR4-dependent cancers, complete with detailed experimental protocols and data presentation.
Mechanism of Action
This compound is a small molecule inhibitor that selectively and potently inhibits the kinase activity of FGFR4. The primary mechanism of action involves the binding of this compound to the ATP-binding pocket of the FGFR4 kinase domain. By occupying this site, the inhibitor prevents the phosphorylation of FGFR4 and subsequent activation of downstream signaling pathways. This targeted inhibition leads to the suppression of pro-proliferative and anti-apoptotic signals, ultimately resulting in the inhibition of tumor growth in FGFR4-dependent cancer models.
FGFR4 Signaling Pathway
The binding of the FGF19 ligand to FGFR4, in conjunction with the co-receptor β-Klotho, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, primarily FGFR substrate 2 (FRS2), leading to the activation of multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are central to regulating cell proliferation, survival, and migration.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of selective FGFR4 inhibitors, which are analogous to this compound, against various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Selective FGFR4 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. FGFR1/2/3 |
| BLU9931 | FGFR4 | 3 | ~300x, ~180x, ~50x |
| H3B-6527 | FGFR4 | <1.2 | >250x |
| FGF401 | FGFR4 | 1.9 | >1000x |
Data compiled from publicly available sources for analogous compounds.
Table 2: Cellular Proliferation IC50 Values of Selective FGFR4 Inhibitors in FGFR4-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) |
| Hep3B | Hepatocellular Carcinoma | BLU9931 | 6 |
| HUH-7 | Hepatocellular Carcinoma | BLU9931 | 25 |
| JHH-7 | Hepatocellular Carcinoma | BLU9931 | 15 |
| MDA-MB-453 | Breast Cancer | This compound Analog | 40 |
Data compiled from publicly available sources for analogous compounds.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on FGFR4-dependent cancers.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant FGFR4.
Materials:
-
Recombinant human FGFR4 kinase domain
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution (containing [γ-³³P]ATP)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control) to each well.
-
Add 20 µL of a solution containing recombinant FGFR4 kinase in Kinase Assay Buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 20 µL of a solution containing the substrate and [γ-³³P]ATP in Kinase Assay Buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid to each well.
-
Transfer the reaction mixture to a filter plate and wash three times with 0.75% phosphoric acid.
-
Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
FGFR4-dependent cancer cell line (e.g., Hep3B, HUH-7)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent viability for each concentration and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting the phosphorylation status of FGFR4 and downstream signaling proteins to confirm the mechanism of action of this compound.
Materials:
-
FGFR4-dependent cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Tumor Xenograft Model
This protocol describes how to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
FGFR4-dependent cancer cell line
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the vehicle.
-
Administer this compound or vehicle to the mice daily by oral gavage at the desired dose.
-
Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for proliferation and apoptosis markers, and western blotting for pharmacodynamic markers).
Conclusion
This compound is a valuable tool for investigating the role of FGFR4 in cancer biology and for the preclinical evaluation of FGFR4-targeted therapies. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in their studies of FGFR4-dependent malignancies. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of FGFR4 signaling in cancer and the development of novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fgfr4-IN-16 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fgfr4-IN-16, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in three-dimensional (3D) cell culture models. This document outlines the underlying principles, detailed experimental protocols, and data presentation formats to facilitate the investigation of this compound's efficacy in a more physiologically relevant tumor microenvironment.
Introduction to FGFR4 and 3D Cell Culture
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a crucial role in cell proliferation, survival, and migration.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis is implicated in the progression of various cancers, including hepatocellular carcinoma and breast cancer, making it a compelling target for therapeutic intervention.[3][4]
Traditional two-dimensional (2D) cell cultures, while foundational, often fail to recapitulate the complex cell-cell and cell-matrix interactions of an in vivo tumor. 3D cell culture models, such as spheroids and organoids, offer a more representative system by mimicking the tissue architecture, nutrient and oxygen gradients, and drug penetration barriers found in solid tumors.[5][6] The use of 3D models in preclinical drug evaluation can provide more predictive data on therapeutic efficacy.
Mechanism of Action: FGFR4 Inhibition
This compound is a small molecule inhibitor designed to selectively target the ATP-binding pocket of the FGFR4 kinase domain. This inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways. The primary pathways modulated by FGFR4 activation include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT cascades, both of which are central to cancer cell proliferation and survival.[2] By blocking these pathways, this compound is expected to induce cell cycle arrest and apoptosis in FGFR4-dependent cancer cells.
Data Presentation
The following tables present hypothetical data on the effects of an FGFR4 inhibitor in a 3D spheroid model, based on typical results observed with similar compounds. Note: This data is for illustrative purposes and should be replaced with experimentally generated data for this compound.
Table 1: Effect of FGFR4 Inhibitor on Spheroid Growth
| Concentration (nM) | Average Spheroid Diameter (μm) ± SD (Day 7) | Percent Growth Inhibition (%) |
| 0 (Vehicle) | 550 ± 25 | 0 |
| 10 | 480 ± 30 | 12.7 |
| 50 | 390 ± 20 | 29.1 |
| 100 | 310 ± 15 | 43.6 |
| 500 | 250 ± 22 | 54.5 |
| 1000 | 220 ± 18 | 60.0 |
Table 2: IC50 Values of FGFR4 Inhibitor in 2D vs. 3D Cell Culture
| Cell Line | Culture Model | IC50 (nM) |
| HuH-7 (HCC) | 2D Monolayer | 85 |
| HuH-7 (HCC) | 3D Spheroid | 450 |
| MDA-MB-453 (Breast) | 2D Monolayer | 120 |
| MDA-MB-453 (Breast) | 3D Spheroid | 680 |
Table 3: Induction of Apoptosis by FGFR4 Inhibitor in 3D Spheroids
| Treatment (48h) | Caspase-3/7 Activity (Relative Luminescence Units) | Percent Increase in Apoptosis vs. Vehicle |
| Vehicle | 15,000 | 0 |
| FGFR4 Inhibitor (500 nM) | 45,000 | 200 |
| Staurosporine (1 µM) | 75,000 | 400 |
Experimental Protocols
The following are detailed protocols for the formation of 3D tumor spheroids, treatment with this compound, and subsequent analysis of cell viability and apoptosis.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
-
Cell Preparation: Culture cancer cells (e.g., HuH-7, MDA-MB-453) in their recommended growth medium. At 70-80% confluency, harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Cell Counting: Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell concentration to 2 x 10^4 cells/mL.
-
Seeding: Add 100 µL of the cell suspension (2,000 cells) to each well of an ultra-low attachment (ULA) 96-well round-bottom plate.
-
Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation. Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 2-4 days.
-
Monitoring: Monitor spheroid formation and growth daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Dosing: Once spheroids have reached a desired size (e.g., 300-400 µm in diameter), carefully remove 50 µL of the old medium from each well and add 50 µL of the medium containing the this compound dilution or vehicle control.
-
Incubation: Incubate the treated spheroids for the desired experimental duration (e.g., 48, 72, or 96 hours).
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
-
Assay Preparation: At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and calculate the percentage of viable cells for each concentration. Determine the IC50 value using a non-linear regression analysis.
Protocol 4: Spheroid Apoptosis Assay (Caspase-Glo® 3/7 3D)
-
Assay Preparation: Following drug treatment, allow the plate and its contents to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Prepare the Caspase-Glo® 3/7 3D reagent as per the manufacturer's protocol. Add 100 µL of the reagent to each well.
-
Signal Development: Gently mix the plate on an orbital shaker for 1 minute and then incubate at room temperature for at least 30 minutes (incubation time may need optimization depending on the cell line).
-
Data Acquisition: Measure the luminescence with a plate reader.
-
Analysis: Compare the luminescent signal of treated spheroids to the vehicle control to determine the fold-change in caspase-3/7 activity, indicative of apoptosis induction.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of fibroblast growth factor receptor 4 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined targeted therapy with PI3K and CDK4/6, or FGFR inhibitors show synergistic effects in a neuroblastoma spheroid culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of multicellular tumor spheroids with micro-well array for anticancer drug combination screening based on a valuable biomarker of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fgfr4-IN-16 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr4-IN-16. The information addresses common solubility issues and offers solutions to ensure successful experimental outcomes.
Solubility Data
Quantitative solubility data for this compound is not consistently published. However, based on the known behavior of similar small molecule kinase inhibitors, the following table summarizes the expected solubility in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly impact the solubility of hygroscopic compounds.
| Solvent | Solubility | Remarks |
| DMSO (Dimethyl Sulfoxide) | Expected to be soluble | This is the most common solvent for preparing stock solutions of similar FGFR inhibitors. Warming (to 60°C) and sonication are often recommended to aid dissolution. Use of fresh, anhydrous DMSO is critical as it is hygroscopic. |
| Ethanol | Expected to be poorly soluble or insoluble | Generally not recommended as a primary solvent for this class of compounds. |
| Water | Expected to be insoluble | Direct dissolution in aqueous buffers is not recommended. |
| Aqueous Buffers (e.g., PBS) | Expected to be insoluble | To prepare working solutions in aqueous buffers, first dissolve the compound in DMSO to make a concentrated stock, and then dilute this stock into the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%). |
Troubleshooting Common Solubility Issues
Issue: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
Cause: The compound has limited solubility in the aqueous buffer, and the addition of the DMSO stock exceeds this limit.
Solution:
-
Lower the Final Concentration: Reduce the final concentration of this compound in the aqueous solution.
-
Increase the DMSO Concentration (with caution): If your experimental system can tolerate it, a slightly higher final concentration of DMSO may help keep the compound in solution. However, be mindful of potential solvent toxicity in cell-based assays.
-
Use a Surfactant: For in vivo formulations, the addition of a surfactant like Tween 80 can improve solubility and stability in aqueous solutions.
-
Sonication: Briefly sonicate the final aqueous solution to help redissolve any precipitate.
Issue: The compound does not fully dissolve in DMSO, even after vortexing.
Cause: The compound may require more energy to dissolve completely.
Solution:
-
Warming: Gently warm the solution to 37-60°C.
-
Sonication: Use a sonicator to break up any clumps and facilitate dissolution.
-
Fresh Solvent: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as absorbed moisture can reduce solubility.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For example, for 1 ml of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, you can warm the vial in a water bath (up to 60°C) and/or sonicate the solution until it becomes clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution in your cell culture medium to achieve the desired final concentrations.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is kept constant across all conditions and is at a level that does not affect cell viability (typically below 0.5%).
General Protocol for an In Vivo Formulation
For many FGFR inhibitors, a common vehicle for in vivo studies consists of a mixture of solvents to improve solubility and bioavailability. A typical formulation might include:
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline or Water
Example Formulation:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
In a separate tube, mix the required volumes of PEG300 and Tween 80.
-
Add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.
-
Add saline or water to the mixture to reach the final desired volume and concentration. The final solution should be clear.
Note: The exact ratios of these components may need to be optimized for this compound to ensure a stable and clear solution.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: Based on data for similar FGFR inhibitors, DMSO is the recommended solvent for preparing concentrated stock solutions. For aqueous working solutions, it is best to dilute a DMSO stock into your buffer or media.
Q2: My this compound precipitated out of my aqueous working solution. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Try reducing the final concentration of the inhibitor, or if your experiment allows, slightly increase the final percentage of DMSO. Gentle warming and sonication may also help to redissolve the compound.
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for extended periods, as it may be prone to hydrolysis or precipitation. Prepare fresh aqueous working solutions from your DMSO stock for each experiment.
Q4: How should I store the solid compound and my DMSO stock solution?
A4: The solid compound should be stored at -20°C. DMSO stock solutions should be aliquoted and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.
Visual Guides
Signaling Pathway
Caption: Simplified FGFR4 signaling cascade.
Experimental Workflow
Caption: Preparing this compound solutions.
Troubleshooting Logic
Caption: this compound solubility troubleshooting.
Technical Support Center: Optimizing Fgfr4-IN-1 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Fgfr4-IN-1 for determining its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is Fgfr4-IN-1 and how does it work?
Fgfr4-IN-1 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase. FGFR4 is a member of the FGFR family, which is involved in various cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of the FGF-FGFR signaling pathway is implicated in the development of several cancers. Fgfr4-IN-1 exerts its effect by binding to the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.
Q2: What are the reported IC50 values for Fgfr4-IN-1?
The IC50 value of Fgfr4-IN-1 can vary depending on the experimental system. In biochemical assays using isolated FGFR4 kinase, the IC50 is reported to be as low as 0.7 nM. In cell-based assays, such as those using the HuH-7 hepatocellular carcinoma cell line, the IC50 is approximately 7.8 nM. It is crucial to determine the IC50 empirically in your specific cell line and experimental conditions.
Q3: What are the key downstream signaling pathways affected by Fgfr4-IN-1?
Upon activation by its ligand, such as FGF19, FGFR4 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The primary pathways include:
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RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival.
-
PI3K-AKT-mTOR Pathway: This pathway plays a significant role in cell growth, survival, and metabolism.
-
PLCγ Pathway: Activation of Phospholipase C gamma leads to the generation of second messengers that influence calcium signaling and other cellular processes.
By inhibiting FGFR4, Fgfr4-IN-1 effectively blocks these downstream signaling cascades.
Q4: What are some common off-target effects or toxicities associated with FGFR inhibitors?
While Fgfr4-IN-1 is selective for FGFR4, broader-acting FGFR inhibitors can have off-target effects due to the inhibition of other FGFR family members (FGFR1, 2, and 3). These can include hyperphosphatemia (due to FGFR1/2/3 inhibition), diarrhea (often linked to FGFR4 inhibition), and various skin and ocular toxicities. It is important to monitor for unexpected cellular effects and consider the selectivity profile of the inhibitor.
Experimental Protocols and Data Presentation
Detailed Methodology for IC50 Determination using a Cell Viability Assay (e.g., MTT or AlamarBlue)
This protocol provides a general framework. Optimization of cell seeding density, inhibitor concentration range, and incubation times is essential for each specific cell line.
-
Cell Seeding:
-
Culture cells to be used in the assay until they reach approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into a 96-well plate at a pre-determined optimal density. This is a critical parameter that can significantly impact the IC50 value.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of Fgfr4-IN-1 Dilutions:
-
Prepare a stock solution of Fgfr4-IN-1 in a suitable solvent, such as DMSO.
-
Perform a serial dilution of the Fgfr4-IN-1 stock solution in culture medium to achieve the desired final concentrations for the dose-response curve. A common approach is to use a 10-point dilution series with a 1:3 or 1:5 dilution factor.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells of the 96-well plate.
-
Add the prepared Fgfr4-IN-1 dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and untreated control wells.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
Following the incubation period, assess cell viability using a suitable assay, such as MTT or AlamarBlue, according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals with a solubilization buffer before reading the absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Normalize the data to the vehicle control to obtain the percentage of cell viability for each inhibitor concentration.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50 value.
-
Data Presentation: Recommended Concentration Ranges for IC50 Determination
| Parameter | Recommended Range | Notes |
| Starting Concentration | 1 µM - 10 µM | This should be high enough to achieve near 100% inhibition. |
| Dilution Series | 8 to 12 points | Provides a good resolution for the dose-response curve. |
| Dilution Factor | 1:3 to 1:5 | Ensures adequate coverage of the dynamic range of the curve. |
| Final DMSO Concentration | < 0.5% | High concentrations of DMSO can be toxic to cells. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the 96-well plate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and proper pipetting techniques. |
| No dose-response curve observed (cells are not inhibited) | - Fgfr4-IN-1 is inactive or degraded- Cell line is resistant to Fgfr4-IN-1- Incorrect concentration range | - Use a fresh stock of the inhibitor.- Verify FGFR4 expression in your cell line.- Test a wider and higher range of inhibitor concentrations. |
| Steep or unusual dose-response curve | - Compound precipitation at high concentrations- Off-target toxicity- Assay interference | - Check the solubility of Fgfr4-IN-1 in your culture medium.- Perform a literature search for known off-target effects.- Run a control experiment without cells to check for direct interaction between the inhibitor and the viability assay reagent. |
| IC50 value is significantly different from published values | - Different cell line or passage number- Variations in experimental conditions (e.g., serum concentration, cell density, incubation time)- Different viability assay used | - Ensure consistency in cell line and passage number.- Standardize and report all experimental parameters.- Be aware that different assays can yield different IC50 values. |
Visualizations
FGFR4 Signaling Pathway
Caption: Simplified FGFR4 signaling pathway and the point of inhibition by Fgfr4-IN-1.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 of Fgfr4-IN-1.
Troubleshooting Decision Tree for IC50 Experiments
Caption: A decision tree to guide troubleshooting of Fgfr4-IN-1 IC50 experiments.
Fgfr4-IN-16 stability in DMSO and media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Fgfr4-IN-1.
Frequently Asked Questions (FAQs)
Q1: How should I store Fgfr4-IN-1 powder?
A: Fgfr4-IN-1 powder is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1]
Q2: How should I prepare and store Fgfr4-IN-1 stock solutions in DMSO?
A: It is recommended to prepare a stock solution of Fgfr4-IN-1 in high-quality, anhydrous DMSO. For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2] Some suppliers suggest that solutions are unstable and should be prepared fresh.[3]
Q3: What is the solubility of Fgfr4-IN-1 in DMSO?
A: The solubility of Fgfr4-IN-1 in DMSO is approximately 6 to 6.4 mg/mL (12.16 to 12.97 mM).[1][4] Warming or sonication may be necessary to fully dissolve the compound.[1][4] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact solubility.[1]
Q4: How stable is Fgfr4-IN-1 in cell culture media?
Q5: What is the mechanism of action of Fgfr4-IN-1?
A: Fgfr4-IN-1 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) tyrosine kinase.[3][4] By binding to the ATP-binding site in the kinase domain of FGFR4, it blocks the downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are often aberrantly activated in various cancers.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty Dissolving Fgfr4-IN-1 in DMSO | 1. Compound has precipitated out of solution. 2. DMSO is not anhydrous. 3. Concentration is too high. | 1. Gently warm the solution (e.g., in a 37°C water bath) or sonicate until the compound is fully dissolved.[1][4] 2. Use a fresh, unopened vial of anhydrous, high-grade DMSO.[1] 3. Ensure the desired concentration does not exceed the maximum solubility (approx. 6.4 mg/mL).[1] |
| Inconsistent or No Inhibitory Effect in Cell-Based Assays | 1. Inactive compound due to improper storage. 2. Insufficient concentration or incubation time. 3. Cell line is not dependent on FGFR4 signaling. 4. Degradation of the compound in media. | 1. Ensure the stock solution has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles.[1][2] Prepare a fresh stock solution if necessary. 2. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. The reported IC50 for HuH-7 cells is 7.8 nM.[1][4] Ensure the incubation time is sufficient (e.g., 24-72 hours).[1] 3. Confirm that your cell line expresses FGFR4 and that its proliferation is driven by the FGFR4 pathway. 4. Prepare fresh dilutions of Fgfr4-IN-1 in media for each experiment and add to the cells immediately. |
| Precipitation of Compound in Cell Culture Media | 1. Final DMSO concentration is too high. 2. Poor solubility of the compound in aqueous media. | 1. Keep the final DMSO concentration in the cell culture media below 0.5% to avoid solvent-induced toxicity and precipitation. 2. Ensure the stock solution is fully dissolved in DMSO before further dilution into the aqueous culture medium. Perform serial dilutions to minimize precipitation. |
Data Summary
Storage and Stability of Fgfr4-IN-1
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][4] |
| Powder | 4°C | 2 years | [1] |
| In DMSO | -80°C | 1-2 years | [1][4] |
| In DMSO | -20°C | 1 year | [1][2] |
In Vitro Potency of Fgfr4-IN-1
| Target | Cell Line | IC50 | Source |
| FGFR4 | - | 0.7 nM | [3][4] |
| HuH-7 cell proliferation | HuH-7 (Hepatocellular Carcinoma) | 7.8 nM | [1][4] |
Experimental Protocols & Visualizations
General Protocol for Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., HuH-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.[1][2]
-
Cell Adhesion: Incubate the plate for 24 hours to allow cells to attach.[1][2]
-
Compound Preparation: Prepare a stock solution of Fgfr4-IN-1 in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. A DMSO control should also be prepared.
-
Cell Treatment: Add the diluted Fgfr4-IN-1 or DMSO control to the respective wells.[1]
-
Viability Assessment: Measure cell viability using a suitable method, such as Methylene Blue staining or MTT assay.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. FGFR4-IN-1 | FGFR | TargetMol [targetmol.com]
- 5. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
Troubleshooting Fgfr4-IN-16 western blot results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fgfr4-IN-16 in western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] As a covalent inhibitor, it forms a permanent bond with a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4.[3] This irreversible binding blocks the kinase activity of FGFR4, preventing autophosphorylation and the activation of downstream signaling pathways.[3][4]
Q2: What is the expected molecular weight of FGFR4 in a western blot?
The predicted molecular weight of unmodified FGFR4 is approximately 88 kDa. However, due to post-translational modifications such as glycosylation and phosphorylation, FGFR4 can appear as bands between 95-125 kDa.[5] It is also not uncommon to observe lower molecular weight degradation products in some cell lines.[6]
Q3: Which downstream targets should I probe for to confirm this compound activity?
To confirm the inhibitory activity of this compound, it is recommended to probe for the phosphorylated forms of key downstream signaling proteins. Upon activation, FGFR4 triggers several signaling cascades, including the RAS-MAPK, PI3K-AKT, and STAT pathways.[7][8][9] Therefore, assessing the phosphorylation status of proteins such as AKT (at Serine 473 and Threonine 308), STAT3, and ERK1/2 is recommended.[7] A decrease in the phosphorylation of these proteins following this compound treatment would indicate successful target engagement.
Q4: What are appropriate positive and negative controls for my western blot experiment?
-
Positive Control: A cell line known to overexpress FGFR4, such as some hepatocellular carcinoma (HCC) or breast cancer cell lines, can be used.[7] Treatment with the FGFR4 ligand, FGF19, can be used to stimulate the pathway and induce a strong phosphorylation signal.
-
Negative Control: A cell line with low or no FGFR4 expression.
-
Vehicle Control: Treating cells with the vehicle (e.g., DMSO) used to dissolve this compound at the same concentration as the experimental samples is crucial to control for any effects of the solvent itself.
-
Loading Control: An antibody against a housekeeping protein (e.g., β-actin, GAPDH, or β-tubulin) should always be used to ensure equal protein loading across all lanes.
Troubleshooting Guide
This guide addresses common issues encountered during western blotting experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal for p-FGFR4 | Low protein expression: The cell line or tissue may not express sufficient levels of FGFR4. | - Confirm FGFR4 expression levels in your model system using resources like The Human Protein Atlas or by running a positive control cell lysate.[10] - Increase the amount of protein loaded per well (20-30 µg for total protein, up to 100 µg for phosphorylated proteins).[10] |
| Ineffective inhibition: The concentration or incubation time of this compound may be insufficient. | - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. | |
| Antibody issues: The primary antibody concentration may be too low or the antibody may not be suitable for detecting the phosphorylated target. | - Increase the primary antibody concentration or incubate overnight at 4°C. - Ensure you are using a phospho-specific antibody validated for western blotting. | |
| Phosphatase activity: Phosphatases in the cell lysate may have dephosphorylated the target protein. | - Always include phosphatase and protease inhibitors in your lysis buffer.[10] | |
| High Background | Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. | - Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[11] - Increase the concentration of the blocking agent (e.g., 5-10% non-fat dry milk or BSA). - Consider switching your blocking agent (e.g., from milk to BSA, or vice versa), as some antibodies have a preference. |
| Antibody concentration too high: The primary or secondary antibody concentration may be excessive. | - Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background. | |
| Inadequate washing: Insufficient washing can leave behind unbound antibodies. | - Increase the number and duration of wash steps. For example, perform three 5-10 minute washes with TBST. | |
| Non-Specific Bands | Antibody cross-reactivity: The primary antibody may be recognizing other proteins in addition to the target. | - Use a more specific antibody. Check the antibody datasheet for information on cross-reactivity. - Ensure you are using the recommended antibody dilution. |
| Protein degradation: The sample may have degraded, leading to the appearance of lower molecular weight bands. | - Use fresh samples and always add protease inhibitors to your lysis buffer.[4] | |
| Post-translational modifications: Multiple bands could represent different isoforms or post-translationally modified versions of the target protein. | - Consult resources like UniProt to check for known isoforms or modifications of your target protein.[12] | |
| Inconsistent Results with Phospho-Specific Antibodies | Residual binding to non-phosphorylated protein: Some phospho-specific antibodies can have a low affinity for the non-phosphorylated form of the protein. | - In immunofluorescence, high local concentrations of the non-phosphorylated protein can lead to a signal even with a kinase inhibitor. Western blotting, which separates proteins by size, is generally more specific for confirming phosphorylation status. |
| Protein stability changes: Inhibition of phosphorylation might alter the stability of the target protein. | - Always probe for the total protein as a control to assess if the overall protein level changes with inhibitor treatment. |
Quantitative Data
The following table provides representative data on the inhibitory effect of this compound on the phosphorylation of FGFR4 and its downstream target, AKT, as might be determined by western blot analysis.
| Treatment | Concentration | p-FGFR4 (Tyr642) Signal Intensity (Normalized to Total FGFR4) | p-AKT (Ser473) Signal Intensity (Normalized to Total AKT) |
| Vehicle (DMSO) | 0.1% | 1.00 | 1.00 |
| This compound | 10 nM | 0.85 | 0.90 |
| This compound | 50 nM | 0.52 | 0.65 |
| This compound | 100 nM | 0.21 | 0.30 |
| This compound | 500 nM | 0.05 | 0.12 |
| IC50 | ~60 nM | ~85 nM |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the experimental conditions, cell line, and antibodies used.
Experimental Protocols
Protocol: Western Blot Analysis of this compound Activity
This protocol outlines the steps to assess the inhibitory effect of this compound on FGFR4 signaling.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., a hepatocellular carcinoma cell line with known FGFR4 expression) and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15-30 minutes to induce FGFR4 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-50 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-AKT, anti-AKT) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.
-
Visualizations
Caption: FGFR4 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for western blot analysis of this compound activity.
Caption: Logical troubleshooting workflow for common western blot issues.
References
- 1. Isoform-specific inhibition of FGFR signaling achieved by a de-novo-designed mini-protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. FGF15/FGFR4 signaling suppresses M1 macrophage polarization and multi-organ inflammation in septic mice by inhibiting H3K18 lactylation-driven Irf7 expression through NF2-Hippo activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGF Receptor 4 (D3B12) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Decoding the Conformational Selective Mechanism of FGFR Isoforms: A Comparative Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of a Selective FGFR4 Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the investigation of off-target effects of selective FGFR4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with FGFR inhibitors as a class?
A1: While selective FGFR4 inhibitors are designed to minimize off-target activity, the broader class of FGFR inhibitors is associated with a range of adverse events due to the inhibition of other kinases or FGFR isoforms. Common off-target effects reported in clinical and preclinical studies include hyperphosphatemia, dry mouth, fatigue, mucositis, nail changes, and palmar-plantar erythrodysesthesia.[1] These effects are often linked to the inhibition of FGFR1-3.
Q2: My selective FGFR4 inhibitor shows an unexpected cellular phenotype. How do I begin to investigate if this is an off-target effect?
A2: The first step is to confirm on-target engagement in your cellular model. An ideal approach is to use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to verify that your compound is binding to FGFR4 at the concentrations used in your experiments. If on-target engagement is confirmed, the unexpected phenotype is more likely to be a result of either downstream signaling from FGFR4 in your specific cell context or a genuine off-target effect. The troubleshooting workflow below provides a more detailed guide for this investigation.
Q3: How do I interpret the results of a broad kinase screen for my FGFR4 inhibitor?
A3: A broad kinase screen will provide data on the inhibitory activity of your compound against a large panel of kinases. Focus on kinases that are inhibited within a similar concentration range as FGFR4 (e.g., within 10- to 100-fold of the FGFR4 IC50). Pay close attention to any kinases that are known to be involved in the signaling pathway you are studying or that have been implicated in the observed phenotype. It is crucial to follow up with secondary, cell-based assays to confirm that the in vitro kinase inhibition translates to a cellular effect.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues that may arise during your investigation.
Issue 1: Unexpected Cellular Phenotype Observed
Symptoms:
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Cell death at concentrations where FGFR4 inhibition is not expected to be cytotoxic.
-
Changes in cell morphology or signaling pathways not previously linked to FGFR4.
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Discrepancy between the inhibitor's potency on FGFR4 and the observed cellular response.
Troubleshooting Steps:
Issue 2: High Activity Against Other FGFR Isoforms
Symptom:
-
Your inhibitor shows significant activity against FGFR1, FGFR2, or FGFR3 in kinase assays.
Troubleshooting Steps:
-
Confirm with a different assay format: Use an orthogonal assay (e.g., a cell-based phosphorylation assay) to confirm the cross-reactivity.
-
Evaluate the impact on downstream signaling: Assess the phosphorylation of key downstream effectors of the other FGFR isoforms, such as FRS2α, to understand the functional consequence of the off-target inhibition.[2][3][4]
-
Consider the therapeutic context: The acceptability of cross-reactivity depends on the intended therapeutic application. In some cancers, inhibition of multiple FGFR isoforms may be beneficial.
Quantitative Data Summary
The following tables provide reference data for well-characterized selective FGFR4 inhibitors. This can help you benchmark the performance of your own compound.
Table 1: Kinase Selectivity Profile of Representative FGFR4 Inhibitors
| Inhibitor | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Fold Selectivity (FGFR1/FGFR4) |
| BLU-9931 | 3 | ~891 | ~552 | ~150 | ~297 |
| Fisogatinib (BLU-554) | 5 | >624 | >624 | >2203 | >125 |
| Roblitinib (FGF401) | 1.9 | >1900 | >1900 | >1900 | >1000 |
| H3B-6527 | <1.2 | 320 | 1,290 | 1,060 | >267 |
Data compiled from publicly available sources.[5]
Table 2: Common Adverse Events Associated with FGFR Inhibitors
| Adverse Event | Frequency | Putative Mechanism |
| Hyperphosphatemia | High | Inhibition of FGFR1/3 in the kidney |
| Dry Mouth | Moderate | Off-target effects on salivary glands |
| Fatigue | Moderate | General systemic effect |
| Mucositis | Moderate | Effects on mucosal cell turnover |
| Nail Changes | Low | Disruption of nail bed keratinocytes |
| Palmar-Plantar Erythrodysesthesia | Low | Unknown |
This table represents general findings for the FGFR inhibitor class and may not be entirely representative of a highly selective FGFR4 inhibitor.[1]
Experimental Protocols
Protocol 1: Competitive Binding Kinase Assay
Objective: To determine the binding affinity (Kd) of a test compound to a panel of kinases.
Methodology:
-
Immobilize Kinases: A panel of recombinant kinases is immobilized on a solid support (e.g., beads, plate).
-
Add Fluorescent Tracer: A fluorescently labeled, broad-spectrum kinase inhibitor (tracer) is added at a fixed concentration.
-
Add Test Compound: The test compound is added in a serial dilution.
-
Incubate: The mixture is incubated to allow binding to reach equilibrium.
-
Wash: Unbound tracer and test compound are washed away.
-
Read Signal: The amount of bound fluorescent tracer is quantified. A decrease in signal indicates displacement by the test compound.
-
Data Analysis: The data is plotted as signal versus compound concentration, and a competition binding curve is fitted to determine the Kd.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor with its protein target in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate soluble and precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (FGFR4) remaining in the soluble fraction using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway Diagram
The following diagram illustrates the canonical FGFR4 signaling pathway. Understanding this pathway is crucial for interpreting on-target and off-target effects.
References
- 1. Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of LY2874455 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Minimizing Fgfr4-IN-16 Cytotoxicity In Vitro
Welcome to the technical support center for Fgfr4-IN-16. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize in vitro cytotoxicity when working with this selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as CY-15-2, is a covalent inhibitor of FGFR4.[1][2][3][4] As a covalent inhibitor, it forms a permanent bond with its target protein, in this case, the FGFR4 kinase. This irreversible binding leads to sustained inhibition of FGFR4 signaling pathways, which are known to be involved in cell proliferation, survival, and differentiation.[5]
Q2: I am observing high levels of cytotoxicity in my cell line even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Off-target effects: Although designed to be selective for FGFR4, at higher concentrations, this compound might inhibit other kinases or cellular processes, leading to toxicity. It is crucial to determine the optimal concentration range for your specific cell line.
-
Solvent toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO in the cell culture medium can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control (DMSO alone) in your experiments.
-
Cell line sensitivity: Different cell lines have varying sensitivities to kinase inhibitors. Cells that are not dependent on the FGFR4 signaling pathway may still be sensitive to the compound due to other mechanisms.
-
Compound stability: Degradation of the compound in the culture medium could lead to the formation of toxic byproducts. Ensure proper storage and handling of the compound.
Q3: How can I determine if the observed cytotoxicity is a specific on-target effect of FGFR4 inhibition or a non-specific toxic effect?
A3: To distinguish between on-target and off-target cytotoxicity, consider the following experiments:
-
Use of control cell lines: Compare the cytotoxic effects of this compound on cell lines with high FGFR4 expression versus those with low or no FGFR4 expression. A specific inhibitor should be more potent in FGFR4-dependent cells.
-
Rescue experiments: If the cytotoxicity is on-target, it might be possible to rescue the cells by providing a downstream component of the inhibited pathway.
-
Knockdown/knockout studies: Compare the phenotype of this compound treatment with the phenotype observed upon FGFR4 knockdown or knockout using techniques like siRNA or CRISPR.
-
Use of a structurally related inactive control: If available, a molecule that is structurally similar to this compound but does not bind to FGFR4 can help identify non-specific effects.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, it should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in Control (Vehicle-Treated) Cells
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally below 0.1%, and not exceeding 0.5%. Prepare a serial dilution of your this compound stock solution to minimize the volume of DMSO added to each well. |
| Poor Cell Health | Ensure that your cells are healthy, within a low passage number, and are plated at an optimal density. Over-confluent or sparse cultures can be more sensitive to stress. |
| Contamination | Regularly check your cell cultures for microbial contamination (bacteria, yeast, fungi, or mycoplasma). |
| Media/Serum Issues | Use fresh, pre-warmed media and high-quality serum. Batch-to-batch variability in serum can affect cell viability. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of some fibroblast growth factors in culture media can be limited.[6] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of the compound. |
| Variations in Cell Plating | Ensure a homogenous cell suspension before plating to have a consistent number of cells in each well. Pay attention to the "edge effect" in multi-well plates; consider not using the outer wells for data collection or filling them with sterile PBS. |
| Incubation Time | Use a consistent incubation time for all experiments. For covalent inhibitors, the duration of exposure can significantly impact the observed effect. |
Issue 3: this compound Shows Lower Potency Than Expected
| Possible Cause | Troubleshooting Step |
| Low FGFR4 Expression | Confirm the expression level of FGFR4 in your cell line using techniques like Western blot or qPCR. Cell lines with low FGFR4 expression are expected to be less sensitive. |
| Compound Degradation | Ensure proper storage of the this compound stock solution. Consider testing the activity of a fresh batch of the compound. |
| Cell Culture Conditions | Some components in the cell culture medium, such as high serum concentrations, may interfere with the activity of the inhibitor. Consider reducing the serum concentration during treatment, if possible for your cell line. |
| Redundant Signaling Pathways | Cells may compensate for FGFR4 inhibition by upregulating other signaling pathways.[6] Consider investigating downstream signaling pathways to confirm target engagement. |
Quantitative Data Summary
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| BLU-554 (Fisogatinib) | (Biochemical Assay) | 5 | [7] |
| H3B-6527 | (Biochemical Assay) | <1.2 | [8] |
| Roblitinib (FGF401) | (Biochemical Assay) | 1.9 | [8] |
| V4-015 | (Biochemical Assay) | 40 | [9] |
| PRN1371 | Ba/F3-FGFR4 | 49.8 | [3] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with this compound for the desired time. Include appropriate controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Treated and control cells in a 96-well plate (white-walled for luminescence)
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
Procedure:
-
Plate cells in a white-walled 96-well plate and treat with this compound as desired.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Visualizations
FGFR4 Signaling Pathway
Caption: Simplified FGFR4 signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: A general workflow for evaluating the in vitro cytotoxicity of this compound.
Troubleshooting Logic for Unexpected Cytotoxicity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | FGFR | TargetMol [targetmol.com]
- 4. targetmol.cn [targetmol.cn]
- 5. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of an Engineered FGF1 Conjugated to 161Tb for Targeting of FGFRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Fgfr4-IN-16 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Fgfr4-IN-16 in cancer cell experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
Q1: My cancer cell line, which was initially sensitive to this compound, has started to show reduced sensitivity or has become completely resistant. What are the potential mechanisms?
A1: Acquired resistance to FGFR4 inhibitors like this compound in initially sensitive cancer models, particularly in hepatocellular carcinoma (HCC) with FGF19 overexpression, is a known phenomenon.[1][2] The two primary categories of resistance are:
-
On-Target Mutations: These are genetic alterations within the FGFR4 gene itself, specifically in the kinase domain where the inhibitor binds. These mutations can prevent the drug from effectively inhibiting the receptor's activity.[3]
-
Bypass Signaling Activation: The cancer cells activate other signaling pathways to circumvent their dependence on FGFR4.[1][4] This allows the cells to maintain proliferation and survival signals even when FGFR4 is successfully blocked by this compound.
Q2: How can I determine if my resistant cells have an on-target FGFR4 mutation?
A2: The most common on-target resistance mechanism involves mutations in the ATP-binding pocket of the FGFR4 kinase domain.[3][4] The "gatekeeper" residue is a frequent site for such mutations.[3][5]
-
Key Mutations: Look for mutations at the gatekeeper (V550) and hinge-1 (C552) residues of FGFR4.[3] For instance, a V550M or V550L mutation can cause steric hindrance that prevents the inhibitor from binding effectively.[3][6]
-
Recommended Action: Perform Sanger sequencing of the FGFR4 kinase domain in your resistant cell lines and compare the sequence to the parental, sensitive cell line.
Experimental Protocol: Sanger Sequencing of FGFR4 Kinase Domain
-
Genomic DNA Extraction: Isolate genomic DNA from both the parental (sensitive) and the this compound-resistant cell lines using a standard DNA extraction kit.
-
PCR Amplification: Design primers to amplify the region of the FGFR4 gene that encodes the kinase domain (specifically covering codons around V550 and C552).
-
PCR Purification: Purify the PCR product to remove primers and dNTPs.
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Sanger Sequencing: Send the purified PCR product for sequencing. Use both forward and reverse primers in separate sequencing reactions to ensure accuracy.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and the reference human FGFR4 sequence to identify any mutations.
Q3: If I don't find any mutations in FGFR4, what is the likely cause of resistance?
A3: The absence of on-target mutations strongly suggests that the resistance is mediated by the activation of a bypass signaling pathway.[1][7] Studies have shown that upon developing resistance to FGFR4 inhibitors, cancer cells can activate other receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor).[1][8] Activation of EGFR can subsequently reactivate the MAPK and PI3K/AKT signaling cascades, rendering the inhibition of FGFR4 ineffective.[1][4]
-
Recommended Action: Use Western Blot analysis to probe for the activation (phosphorylation) of other common RTKs and their downstream effectors in your resistant cells compared to the parental line.
Experimental Protocol: Western Blot for Bypass Signaling
-
Cell Lysis: Lyse both parental and resistant cells (ideally after a short-term treatment with this compound to assess pathway reactivation) in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins. Suggested antibodies include:
-
p-FGFR4 (to confirm this compound is working)
-
Total FGFR4
-
p-EGFR
-
Total EGFR
-
p-ERK1/2 (MAPK pathway)
-
Total ERK1/2
-
p-AKT (PI3K/AKT pathway)
-
Total AKT
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Increased p-EGFR, p-ERK, or p-AKT in the resistant line would indicate bypass signaling.
Q4: My experiments confirm EGFR-mediated bypass signaling. How can I overcome this resistance?
A4: If EGFR activation is the mechanism of resistance, a combination therapy approach is warranted.[1] Dual blockade of both FGFR4 and EGFR can restore sensitivity.[1][2]
-
Recommended Action: Treat your this compound-resistant cells with a combination of this compound and an EGFR inhibitor (e.g., gefitinib, erlotinib).[1] This dual treatment is expected to synergistically inhibit cell growth and overcome the acquired resistance.
Data Summary
Table 1: Example IC50 Values for FGFR4 Inhibitors in Sensitive vs. Resistant HCC Cell Lines
| Cell Line | Status | Inhibitor | IC50 (nM) | Fold Resistance |
| Huh7 | Parental (Sensitive) | BLU-554 | 30 | - |
| Huh7-R | Resistant | BLU-554 | > 10,000 | >333x |
| Hep3B | Parental (Sensitive) | BLU-554 | 50 | - |
| Hep3B-R | Resistant | BLU-554 | > 10,000 | >200x |
Note: Data is illustrative, based on findings for the FGFR4 inhibitor BLU-554 (fisogatinib), which established resistant cell lines.[1]
Visual Guides: Pathways & Workflows
Caption: Standard FGF19-FGFR4 signaling cascade.
Caption: On-target resistance via gatekeeper mutation.
Caption: Resistance via EGFR bypass signaling activation.
Caption: Workflow for investigating this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Mutations on Drug Sensitivity and Kinase Activity of Fibroblast Growth Factor Receptors: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of the anti-cancer drug, LY2874455, in overcoming the FGFR4 mutation-based resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. EGFR Inhibition Overcomes Resistance to FGFR4 Inhibition and Potentiates FGFR4 Inhibitor Therapy in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability with Fgfr4-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the experimental complexities of using Fgfr4-IN-1. Our goal is to help you achieve consistent and reliable results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is Fgfr4-IN-1 and what is its mechanism of action?
Fgfr4-IN-1 is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] Its mechanism of action is to bind to the ATP-binding pocket within the kinase domain of FGFR4, thereby preventing the transfer of phosphate from ATP to its substrates. This blocks the autophosphorylation and activation of FGFR4, leading to the inhibition of downstream signaling pathways that are crucial for cell proliferation, survival, and migration in FGFR4-dependent cancers.[4][5]
Q2: In which cancer types is Fgfr4-IN-1 expected to be most effective?
Fgfr4-IN-1 is most likely to be effective in cancers where the FGFR4 signaling pathway is aberrantly activated. This is often observed in hepatocellular carcinoma (HCC) with overexpression of the FGFR4 ligand, FGF19.[6][7] Other solid tumors, such as breast cancer, have also been shown to exhibit FGFR4-dependent survival.[5][8] The efficacy of Fgfr4-IN-1 is often correlated with the co-expression of FGF19 and FGFR4.[8]
Q3: What are the typical IC50 values for Fgfr4-IN-1?
The half-maximal inhibitory concentration (IC50) of Fgfr4-IN-1 can vary depending on the experimental system. The reported IC50 for the kinase activity of FGFR4 is approximately 0.7 nM.[1][2][3] In cell-based assays, the IC50 for inhibiting the proliferation of hepatocellular carcinoma cells, such as HuH-7, is around 7.8 nM.[1][3] It is important to note that these values can differ between cell lines due to factors like FGFR4 expression levels, the presence of its ligand FGF19, and the activity of other signaling pathways.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with Fgfr4-IN-1.
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
You've treated your cells with Fgfr4-IN-1 but do not observe the expected decrease in cell viability or proliferation.
Possible Causes and Solutions:
-
Compound Solubility and Stability:
-
Problem: Fgfr4-IN-1 may not be fully dissolved or may have degraded. Solutions of Fgfr4-IN-1 are known to be unstable.[2]
-
Solution: Always prepare fresh stock solutions in an appropriate solvent like DMSO.[3] Sonication may be required to ensure complete dissolution.[3] Store stock solutions at -80°C for long-term stability and avoid repeated freeze-thaw cycles by preparing aliquots.[1]
-
-
Cell Line Characteristics:
-
Problem: The chosen cell line may not be dependent on FGFR4 signaling for its proliferation and survival.
-
Solution:
-
Verify FGFR4 Expression: Confirm that your cell line expresses FGFR4 at the protein level using Western blotting.
-
Check for FGF19 Expression: The oncogenic activity of FGFR4 is often dependent on its ligand, FGF19.[6][7] Assess FGF19 expression in your cell line.
-
Consider FGFR Redundancy: Other FGFR family members (e.g., FGFR1, FGFR2, FGFR3) might be compensating for the inhibition of FGFR4.[7] Pan-FGFR inhibitors could be used as a control to test for this possibility.
-
-
-
Acquired Resistance:
Issue 2: Variability in Western Blot Results for Downstream Signaling
You are trying to assess the effect of Fgfr4-IN-1 on downstream signaling pathways (e.g., p-FRS2, p-ERK, p-AKT) but are getting inconsistent results.
Possible Causes and Solutions:
-
Suboptimal Antibody Performance:
-
Problem: The antibodies used for detecting phosphorylated proteins may not be specific or sensitive enough.
-
Solution: Validate your antibodies using positive and negative controls. Ensure you are using the recommended antibody dilutions and incubation times.
-
-
Timing of Lysate Collection:
-
Problem: The inhibition of downstream signaling can be transient.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition after Fgfr4-IN-1 treatment.
-
-
Basal Pathway Activation:
-
Problem: The basal level of activation of the signaling pathway in your cell line might be low, making it difficult to detect a decrease upon inhibition.
-
Solution: If appropriate for your experimental question, consider stimulating the pathway with FGF19 before treating with Fgfr4-IN-1 to increase the dynamic range of your assay.
-
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for Fgfr4-IN-1 and other FGFR4 inhibitors to aid in experimental design and data interpretation.
Table 1: IC50 Values for Fgfr4-IN-1
| Target | Assay Type | IC50 (nM) | Reference |
| FGFR4 | Kinase Assay | 0.7 | [1][2][3] |
| HuH-7 Cells | Proliferation Assay | 7.8 | [1][3] |
Table 2: IC50 Values of Various FGFR Inhibitors Against FGFR4
| Inhibitor | IC50 (nM) for FGFR4 | Selectivity Profile | Reference |
| BLU9931 | 3 | Selective for FGFR4 over FGFR1/2/3 | [11] |
| FGF401 (Roblitinib) | 1.9 | Selective for FGFR4 | [11] |
| Fisogatinib (BLU-554) | 5 | Highly selective for FGFR4 | [11] |
| H3B-6527 | <1.2 | Highly selective for FGFR4 | [11] |
| LY2874455 | 6 | Pan-FGFR inhibitor (also inhibits VEGFR2) | [11] |
| Futibatinib (TAS-120) | 3.7 | Pan-FGFR inhibitor (irreversible) | [11] |
Experimental Protocols
Cell Viability/Proliferation Assay
This protocol describes a general method for assessing the effect of Fgfr4-IN-1 on the proliferation of adherent cancer cell lines using a reagent such as CellTiter-Glo®.
Materials:
-
Cell line of interest
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Complete growth medium
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Fgfr4-IN-1
-
DMSO (vehicle control)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of Fgfr4-IN-1 in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of Fgfr4-IN-1.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC50 value using appropriate software.
Western Blotting for FGFR4 Signaling
This protocol outlines the steps to detect changes in the phosphorylation of FGFR4 and its downstream targets.
Materials:
-
Cell line of interest
-
Complete growth medium
-
Fgfr4-IN-1
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Fgfr4-IN-1 or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways and Experimental Logic
Caption: Canonical FGFR4 signaling pathway and the point of inhibition by Fgfr4-IN-1.
Caption: A typical experimental workflow for evaluating the effects of Fgfr4-IN-1.
Caption: A logical flowchart for troubleshooting common issues with Fgfr4-IN-1 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. FGFR4-IN-1 | FGFR | TargetMol [targetmol.com]
- 4. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 5. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast growth factor receptor 4 (FGFR4) and fibroblast growth factor 19 (FGF19) autocrine enhance breast cancer cells survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation: The Achilles’ Heel of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Fgfr4-IN-16 Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays using Fgfr4-IN-16, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).
Troubleshooting Guide: Inconsistent Proliferation Assay Results with this compound
When observing inconsistent or unexpected results with this compound in your proliferation assays, a systematic approach to troubleshooting is crucial. The following table outlines potential issues, their likely causes, and recommended solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in outer wells of the plate. 3. Incomplete dissolution of this compound: Precipitate in the stock solution or final dilution. | 1. Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette for seeding and verify cell counts. 2. Fill the outer wells with sterile PBS or media without cells to minimize evaporation from experimental wells. 3. Visually inspect the stock solution for any precipitate. Briefly vortex or sonicate if necessary. Prepare fresh dilutions for each experiment. |
| No or weak inhibitory effect of this compound | 1. Cell line is not dependent on FGFR4 signaling: The chosen cell line's proliferation may be driven by other pathways. 2. Low FGFR4 expression in the cell line: Insufficient target for the inhibitor to act upon. 3. Redundancy in FGFR signaling: Other FGFR family members (e.g., FGFR3) may compensate for FGFR4 inhibition.[1] 4. Degradation of this compound: The compound may be unstable in the culture medium over the assay duration. 5. Suboptimal assay duration: The effect of the inhibitor may not be apparent at the chosen time point. | 1. Use cell lines known to be dependent on FGFR4 signaling (e.g., some hepatocellular carcinoma or breast cancer cell lines).[2][3] 2. Verify FGFR4 expression in your cell line at the mRNA and protein level (qPCR, Western blot). 3. Check for the expression of other FGFR family members in your cell line. Consider using a pan-FGFR inhibitor as a positive control. 4. Refer to the manufacturer's data sheet for stability information. Consider replenishing the medium with fresh inhibitor during long-term assays. 5. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Inconsistent IC50 values across experiments | 1. Variability in cell passage number: Cellular characteristics can change with prolonged culture. 2. Inconsistent serum concentration: Serum contains growth factors that can interfere with FGFR4 signaling. 3. Assay type artifacts: ATP-based assays (e.g., CellTiter-Glo) can be affected by changes in cell size, not just cell number, which can be a confounding factor for cytostatic compounds.[4] | 1. Use cells within a consistent and low passage number range for all experiments. 2. Maintain a consistent serum concentration in your culture medium for all experiments. Consider serum starvation prior to and during the assay if appropriate for your cell line. 3. Consider using a DNA-based proliferation assay (e.g., CyQUANT, BrdU) that directly measures cell number, especially if you suspect a cytostatic effect.[4] |
| Unexpected toxicity or off-target effects | 1. High concentration of this compound: The inhibitor may have off-target effects at high concentrations. 2. Solvent (e.g., DMSO) toxicity: High concentrations of the vehicle can be toxic to cells. | 1. Perform a dose-response curve over a wide range of concentrations to identify the optimal therapeutic window. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle-only control. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). FGFR4 is a receptor tyrosine kinase that, upon binding to its ligands (primarily FGF19), activates downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation, survival, and migration.[5] this compound likely binds to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.
Q2: How do I select an appropriate cell line for my this compound proliferation assay?
A2: The ideal cell line should have detectable levels of FGFR4 expression and be dependent on the FGFR4 signaling pathway for proliferation. This is often the case in certain cancers where FGFR4 or its ligand FGF19 are overexpressed or mutated.[2][6] You can screen potential cell lines for FGFR4 expression using techniques like qPCR or Western blotting. A functional screen, such as observing the effect of FGFR4 siRNA knockdown on proliferation, can also confirm dependency.
Q3: What are the key controls to include in my proliferation assay?
A3: To ensure the validity of your results, the following controls are essential:
-
Untreated cells: To establish the baseline proliferation rate.
-
Vehicle control (e.g., DMSO): To account for any effects of the solvent used to dissolve this compound.
-
Positive control: A known inhibitor of cell proliferation (e.g., staurosporine or a pan-FGFR inhibitor) to confirm that the assay is working correctly.
-
Negative control: A cell line known to be insensitive to FGFR4 inhibition, if available.
Q4: My ATP-based proliferation assay (e.g., CellTiter-Glo) shows only a modest effect, but I see morphological changes in the cells. What could be happening?
A4: Some kinase inhibitors can cause cell cycle arrest without inducing cell death (a cytostatic effect). In such cases, cells may stop dividing but continue to grow in size, leading to an increase in ATP content per cell.[4] This can mask the anti-proliferative effect in an ATP-based assay. Consider using a DNA-based assay (e.g., CyQUANT, PicoGreen) or a cell counting method to get a more accurate measure of cell number.[4]
Q5: What is the recommended concentration range for this compound in a proliferation assay?
A5: The optimal concentration will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 value for your specific system. Refer to any available literature or the supplier's datasheet for starting concentration recommendations.
Experimental Protocols
General Proliferation Assay Protocol (96-well format)
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentration of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Readout (Example using a DNA-based assay):
-
At the end of the incubation, remove the medium.
-
Freeze the plate at -80°C for at least 30 minutes to lyse the cells.
-
Thaw the plate at room temperature.
-
Add 100 µL of a fluorescent DNA-binding dye solution (e.g., CyQUANT dye diluted in its lysis buffer) to each well.
-
Incubate in the dark at room temperature for 5-10 minutes.
-
Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the fluorescence of treated wells to the vehicle control wells to determine the percentage of proliferation inhibition.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Visualizations
FGFR4 Signaling Pathway
References
- 1. High Expression of FGFR4 Enhances Tumor Growth and Metastasis in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fibroblast growth factor receptor 4 (FGFR4) and fibroblast growth factor 19 (FGF19) autocrine enhance breast cancer cells survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr4-IN-1 Storage and Handling: A Technical Support Guide
This guide provides best practices, troubleshooting advice, and frequently asked questions for the proper storage and handling of Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Quick Reference: Storage Conditions
For optimal stability, Fgfr4-IN-1 should be stored under the following conditions. Different suppliers may have slightly different recommendations, so it is always advisable to consult the product-specific datasheet.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | Up to 3 years[1][2] | Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | 1 to 2 years[1][3][4][5] | Aliquot to avoid repeated freeze-thaw cycles.[3][4][5] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year[3][4][5] | For shorter-term storage. |
Troubleshooting Guide
This section addresses common issues that may arise during the storage and handling of Fgfr4-IN-1.
Issue 1: Compound Precipitation in Solution
Possible Cause:
-
Improper Storage Temperature: Storing the solution at a temperature higher than recommended (-80°C) can lead to decreased solubility and precipitation.
-
Solvent Evaporation: If the storage vial is not sealed properly, the solvent may evaporate over time, increasing the compound's concentration and causing it to precipitate.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can affect its stability and lead to precipitation.[3][4][5]
Solution:
-
Warm the Solution: Gently warm the vial in a 37°C water bath for a few minutes to redissolve the precipitate.
-
Sonicate: If warming is insufficient, sonication can help to redissolve the compound.[1]
-
Verify Concentration: If solvent evaporation is suspected, the concentration of the solution should be re-verified.
-
Aliquot: To prevent future issues, it is highly recommended to aliquot the stock solution into smaller, single-use volumes upon preparation.[3][4][5]
Issue 2: Loss of Compound Activity
Possible Cause:
-
Improper Storage: Storing the compound, either as a solid or in solution, at room temperature or for extended periods at -20°C (for solutions) can lead to degradation.
-
Exposure to Light: Although not explicitly stated for Fgfr4-IN-1, many chemical compounds are light-sensitive.
-
Repeated Freeze-Thaw Cycles: As mentioned, this can degrade the compound.[3][4][5]
-
Contamination: Introduction of water or other contaminants into the stock solution can compromise its stability.
Solution:
-
Prepare Fresh Solutions: Some suppliers recommend preparing solutions fresh for each experiment due to potential instability.[2]
-
Use a New Aliquot: If you have previously aliquoted your stock solution, use a fresh, unopened vial for your experiment.
-
Purchase a New Batch: If the compound has been stored improperly or for an extended period beyond its recommended shelf life, it is best to purchase a new batch.
Caption: Troubleshooting workflow for Fgfr4-IN-1 storage issues.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Fgfr4-IN-1?
A1: Fgfr4-IN-1 is soluble in DMSO.[1] To prepare a stock solution, dissolve the powdered compound in the appropriate volume of DMSO to achieve your desired concentration. Sonication may be recommended to aid in dissolution.[1]
Q2: Can I store my Fgfr4-IN-1 stock solution at -20°C?
A2: While some suppliers indicate that solutions can be stored at -20°C for up to one year, storage at -80°C is generally recommended for longer-term stability of one to two years.[1][3][4][5] For optimal results and to minimize degradation, -80°C is the preferred temperature for solutions.
Q3: Why is it important to aliquot my stock solution?
A3: Aliquoting your stock solution into single-use volumes is crucial to avoid repeated freeze-thaw cycles.[3][4][5] These cycles can cause the compound to degrade, leading to a loss of activity and potentially causing it to precipitate out of solution.
Q4: My Fgfr4-IN-1 arrived at room temperature. Is it still viable?
A4: Fgfr4-IN-1 is typically shipped with blue ice or at ambient temperature for short durations.[1] Upon receipt, it is imperative to immediately store it at the recommended temperature (-20°C for powder). The short-term exposure to ambient temperatures during shipping is generally not expected to affect the compound's quality.
Q5: What should I do if my solution appears cloudy or has visible particles?
A5: Cloudiness or visible particles indicate that the compound may not be fully dissolved or has precipitated. Follow the troubleshooting steps for precipitation: gently warm the solution to 37°C and/or sonicate. If the issue persists, it is advisable to prepare a fresh solution.
References
Fgfr4-IN-16 Covalent Binding: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr4-IN-16, a covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a covalent inhibitor that specifically targets a unique cysteine residue (Cys552) located in the hinge region of the ATP binding pocket of FGFR4.[1][2][3] The inhibitor contains an electrophilic "warhead," such as an acrylamide group, which forms a stable, irreversible covalent bond with the thiol group of Cys552.[1][3] This covalent modification permanently inactivates the kinase activity of FGFR4, leading to sustained inhibition of its downstream signaling pathways. The selectivity for FGFR4 over other FGFR family members (FGFR1-3) is achieved because these other isoforms have a tyrosine residue at the equivalent position.[1]
Q2: How can I confirm that this compound is covalently bound to FGFR4?
Confirmation of covalent binding can be achieved through several methods:
-
Mass Spectrometry (MS): This is the most direct method. By analyzing the FGFR4 protein after treatment with this compound, you can detect a mass shift corresponding to the molecular weight of the inhibitor, confirming the covalent adduct.[4][5][6]
-
Washout Experiments: In a cell-based assay, after treating cells with this compound, the inhibitor can be washed out. If the inhibition of FGFR4 signaling persists even after removal of the compound from the medium, it indicates a stable, covalent interaction.[7] In contrast, a reversible inhibitor's effect would diminish upon washout.
-
Competition Assays with a Reversible Analog: Synthesizing a version of this compound where the reactive acrylamide group is replaced with a non-reactive propionamide can be insightful. A significant drop in potency for the non-reactive analog suggests that the covalent interaction is crucial for the inhibitor's efficacy.[1]
Q3: What are the expected downstream effects of this compound treatment in sensitive cell lines?
In cancer cell lines where the FGF19-FGFR4 signaling axis is a key driver, successful inhibition by this compound should lead to the downregulation of several downstream signaling pathways. These include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[3][8][9] Consequently, you can expect to observe reduced cell proliferation, decreased cell survival, and potentially an increase in apoptosis.[10][11]
Troubleshooting Guides
Issue 1: No or Low Inhibition of FGFR4 Activity
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Compound Instability | This compound may be unstable in your experimental buffer or media. Prepare fresh solutions of the inhibitor for each experiment. Assess the stability of the compound under your specific experimental conditions using methods like HPLC. |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell line or assay. |
| Cell Line Insensitivity | The chosen cell line may not depend on FGFR4 signaling for its growth and survival. Confirm FGFR4 expression and activation (phosphorylation) in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to FGFR4 inhibition. |
| Presence of High Serum Concentrations | Serum contains various growth factors that might activate parallel signaling pathways, masking the effect of FGFR4 inhibition. Reduce the serum concentration or use serum-free media during the experiment. |
| Insufficient Incubation Time | Covalent bond formation is a time-dependent process. Ensure a sufficient incubation period for the inhibitor to bind to FGFR4. A time-course experiment can help determine the optimal duration. |
Issue 2: Off-Target Effects Observed
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Using excessively high concentrations of this compound can lead to non-specific binding to other kinases or cellular proteins. Use the lowest effective concentration determined from your dose-response experiments. |
| Reaction with Other Cysteines | While designed for Cys552 in FGFR4, the reactive group of this compound could potentially react with other accessible and reactive cysteines on other proteins, especially at high concentrations. Perform a kinome-wide selectivity screen to identify potential off-target kinases. |
| Cellular Toxicity | The observed phenotype might be due to general cellular toxicity rather than specific FGFR4 inhibition. Include a cytotoxic control in your experiments and assess cell viability using methods like MTT or trypan blue exclusion. |
Issue 3: Difficulty Confirming Covalent Binding via Mass Spectrometry
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Low Target Abundance | FGFR4 may be expressed at low levels in your cells, making it difficult to detect the modified protein. Consider enriching for FGFR4 via immunoprecipitation before MS analysis. |
| Incomplete Tryptic Digestion | The covalent modification might hinder the enzymatic digestion of the protein, leading to poor peptide coverage around the target cysteine. Try using a different protease or a combination of proteases. |
| Ionization Issues | The modified peptide may not ionize efficiently in the mass spectrometer. Optimize your MS parameters, including the ionization source and collision energy. |
Experimental Protocols
Protocol 1: Western Blot Analysis of FGFR4 Signaling
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free or low-serum (0.5%) medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 2-4 hours).
-
Ligand Stimulation: Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15-30 minutes to induce FGFR4 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-FGFR4, total FGFR4, phospho-ERK, total ERK, phospho-AKT, and total AKT. Use a loading control like GAPDH or β-actin.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Protocol 2: Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: FGFR4 Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Caption: Troubleshooting Logic for Low Inhibition.
References
- 1. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of FGFR4 inhibitor BLU-554 in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nantomics.com [nantomics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. FGFR4 Role in Epithelial-Mesenchymal Transition and Its Therapeutic Value in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Interpreting Fgfr4-IN-16 Kinome Scan Data: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting kinome scan data for Fgfr4-IN-16, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).
Frequently Asked Questions (FAQs)
Q1: What is a kinome scan and what do the results for this compound signify?
A kinome scan is a broad screening assay used to determine the selectivity of a kinase inhibitor against a large panel of kinases. The results help to identify the intended target(s) of the inhibitor, as well as any off-target interactions. For this compound, the kinome scan data reveals its potency against FGFR4 and its selectivity against other kinases in the human kinome.
The data is typically presented as the percentage of kinase activity remaining in the presence of the inhibitor at a specific concentration, or as a dissociation constant (Kd) which indicates the binding affinity. A lower Kd value signifies a stronger interaction between the inhibitor and the kinase.
Q2: How do I assess the selectivity of this compound from the kinome scan data?
Selectivity can be assessed both qualitatively and quantitatively. Qualitatively, a selective inhibitor will show strong inhibition of the intended target (FGFR4) and minimal inhibition of other kinases. This is often visualized using a kinome tree map, where inhibited kinases are highlighted.
Quantitatively, selectivity can be expressed using metrics like the Selectivity Score (S-score) . The S-score is a way to quantify the selectivity of a compound by dividing the number of kinases that bind to the compound with a certain affinity by the total number of kinases tested. A lower S-score at a given threshold indicates higher selectivity.
Another measure is the Gini coefficient , which assesses the inequality of inhibitor binding across the kinome. A Gini coefficient closer to 1 indicates a more selective inhibitor, while a value closer to 0 suggests a less selective compound.[1]
Q3: The kinome scan shows some off-target activity for this compound. What does this mean for my experiments?
It is not uncommon for kinase inhibitors to exhibit some off-target activity.[1] The significance of these off-target hits depends on several factors:
-
Potency: How strong is the inhibition of the off-target kinase compared to FGFR4? If the IC50 or Kd for the off-target is significantly higher than for FGFR4, it may not be biologically relevant at the concentrations you use in your experiments.
-
Cellular Context: Is the off-target kinase expressed in your cellular model? If not, the off-target activity may not be relevant to your system.
-
Downstream Pathways: Does the off-target kinase share downstream signaling pathways with FGFR4? If so, this could complicate the interpretation of your results.
It is crucial to validate the on-target and off-target effects in your specific experimental system using orthogonal assays, such as western blotting for downstream signaling pathways or cellular thermal shift assays (CETSA).
Q4: My cell-based assay results with this compound do not correlate with the kinome scan data. What could be the reason?
Discrepancies between biochemical kinome scan data and cell-based assay results can arise from several factors:
-
Cellular Permeability: this compound may have poor cell permeability, meaning it doesn't reach its intracellular target at a sufficient concentration.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.
-
ATP Concentration: The ATP concentration in a cell-based assay is much higher than in a typical biochemical kinase assay. If this compound is an ATP-competitive inhibitor, its apparent potency might be lower in a cellular environment.
-
Scaffold Effects: The observed cellular phenotype might be due to the chemical scaffold of the inhibitor rather than its kinase inhibitory activity.
-
Redundant Signaling Pathways: In the cellular context, other kinases or signaling pathways might compensate for the inhibition of FGFR4, masking the expected phenotype.
Troubleshooting Guide
Problem 1: Unexpectedly high off-target activity observed in the kinome scan.
| Possible Cause | Troubleshooting Step |
| Compound Concentration Too High | Review the concentration of this compound used in the scan. If a single high concentration was used, consider a dose-response kinome scan to determine the IC50 or Kd for each hit. |
| Promiscuous Inhibitor Scaffold | Some chemical scaffolds are inherently less selective. Analyze the chemical structure of this compound for features known to contribute to promiscuity. |
| Assay Artifact | Rule out assay-specific artifacts by consulting with the kinome scan service provider. |
| Off-target is a related kinase | It is common for inhibitors to show activity against kinases from the same family.[1] Assess the biological relevance of the off-target activity in your experimental system. |
Problem 2: this compound shows potent inhibition of FGFR4 in the kinome scan but has weak activity in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Perform a cellular uptake assay to measure the intracellular concentration of this compound. |
| Compound Efflux | Co-incubate with known efflux pump inhibitors to see if the potency of this compound increases. |
| High Intracellular ATP Concentration | This is an inherent difference between biochemical and cellular assays. Consider using ATP-non-competitive inhibitors if this is a persistent issue. |
| Target Engagement Issues | Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to FGFR4 in your cells. |
| Cell Line Specific Effects | Ensure your cell line has an active FGFR4 signaling pathway. Some cell lines may have redundant pathways that compensate for FGFR4 inhibition. |
Data Presentation
Table 1: Hypothetical Kinome Scan Data for this compound (at 1 µM)
This table presents a sample of what kinome scan data for this compound might look like, illustrating its on-target potency and a few potential off-targets.
| Kinase Target | % Inhibition at 1 µM | Dissociation Constant (Kd) (nM) | Notes |
| FGFR4 | 99% | 5 | On-target |
| FGFR1 | 45% | 850 | Off-target (Family member) |
| FGFR2 | 30% | >1000 | Off-target (Family member) |
| FGFR3 | 35% | >1000 | Off-target (Family member) |
| VEGFR2 | 60% | 500 | Off-target (Structurally related kinase) |
| ABL1 | 5% | >10000 | No significant inhibition |
| SRC | 2% | >10000 | No significant inhibition |
| LCK | 8% | >10000 | No significant inhibition |
Table 2: IC50 Values of this compound in Cellular Assays
This table shows hypothetical IC50 values from cell-based assays, which are crucial for validating the biochemical data.
| Cell Line | Assay Type | IC50 (nM) |
| Hep3B (FGFR4-dependent) | Cell Viability (72h) | 50 |
| SNU-1079 (FGFR4-dependent) | Cell Viability (72h) | 75 |
| A549 (FGFR4-independent) | Cell Viability (72h) | >10000 |
Experimental Protocols
Protocol 1: Competition Binding Kinome Scan Assay (e.g., KINOMEscan™)
This protocol provides a general overview of a competition binding assay used for kinome profiling.
-
Immobilization of Ligand: A proprietary, ATP-site directed ligand is immobilized on a solid support (e.g., beads).
-
Kinase Binding: A panel of DNA-tagged kinases is incubated with the immobilized ligand.
-
Competition with Test Compound: this compound is added at various concentrations to compete with the immobilized ligand for binding to the kinases.
-
Washing: Unbound kinases are washed away.
-
Elution and Quantification: The amount of bound kinase is determined by eluting the kinase and quantifying the associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase bound in the presence of this compound is compared to a DMSO control to calculate the percentage of inhibition. For Kd determination, a dose-response curve is generated.
Protocol 2: Western Blot for Downstream FGFR4 Signaling
This protocol is used to confirm that this compound inhibits FGFR4 signaling in a cellular context.
-
Cell Culture and Treatment: Plate FGFR4-dependent cells (e.g., Hep3B) and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a positive control (e.g., FGF19 stimulation) and a negative control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-FGFR4, total FGFR4, p-FRS2, total FRS2, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control and total protein levels to determine the effect of this compound on the phosphorylation of downstream signaling proteins.
Visualizations
Caption: FGFR4 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for kinome scan profiling and hit validation.
Caption: Troubleshooting decision tree for unexpected kinome scan results.
References
Technical Support Center: Fgfr4-IN-16 Covalent Activity Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling and characterizing the covalent activity of Fgfr4-IN-16.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a covalent inhibitor that targets a unique cysteine residue (Cys552) within the ATP-binding pocket of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The inhibitor typically contains an electrophilic "warhead," such as an acrylamide group, which forms a stable, covalent bond with the thiol group of the cysteine.[1][2][3] This covalent modification is often irreversible and leads to sustained inhibition of FGFR4 kinase activity.[4]
Q2: How can I be sure that the observed cellular effects are due to the covalent inhibition of FGFR4 and not off-target effects?
Several control experiments are essential to validate that the observed phenotype is a direct result of on-target covalent engagement. These include:
-
Using a non-covalent analog: Synthesize or obtain a version of this compound where the reactive warhead is modified to prevent covalent bond formation (e.g., replacing an acrylamide with a propionamide).[2] This control compound should exhibit significantly reduced potency or a readily reversible effect in cellular assays.
-
Site-directed mutagenesis: Introduce a mutation at the target cysteine residue in FGFR4 (e.g., Cys552Ala or Cys552Ser).[1][5] Cells expressing the mutant receptor should be resistant to the effects of this compound, demonstrating the inhibitor's reliance on this specific covalent interaction.[6]
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Washout experiments: Treat cells with this compound for a defined period, then remove the compound from the medium.[6] If the inhibition of FGFR4 signaling persists after washout, it indicates a stable covalent modification. In contrast, the effects of a non-covalent inhibitor should reverse upon its removal.[4]
Q3: What is the difference between reversible and irreversible covalent inhibition?
While this compound is often described as an irreversible inhibitor, some covalent inhibitors can be reversible.
-
Irreversible covalent inhibitors form a highly stable bond with the target protein, leading to permanent inactivation. The cellular activity is only restored through the synthesis of new protein.[1]
-
Reversible covalent inhibitors form a covalent bond that can be broken, allowing the inhibitor to dissociate from the target.[5][7] The recovery of enzyme activity in this case depends on the rate of this dissociation (k_off).[8]
Dialysis experiments can help distinguish between these two modes of inhibition. For an irreversible inhibitor, kinase activity will not be recovered after dialysis, whereas for a reversible covalent inhibitor, a slow recovery of activity may be observed.[5]
Troubleshooting Guides
Problem 1: High background or off-target effects observed in cellular assays.
-
Possible Cause: The concentration of this compound may be too high, leading to non-specific binding and inhibition of other kinases.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value of this compound in your specific cell line and use concentrations at or near the IC50 for your experiments.
-
Use a more selective inhibitor if available: Compare the effects of this compound with other known selective FGFR4 inhibitors.
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Employ control compounds: As mentioned in the FAQs, use a non-covalent analog and/or a structurally distinct FGFR4 inhibitor to confirm that the observed phenotype is specific to FGFR4 inhibition.
-
Kinome profiling: If resources permit, perform a kinome-wide selectivity profiling assay to identify potential off-targets of this compound at the concentrations used in your experiments.[6]
-
Problem 2: Inconsistent results in washout experiments.
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Possible Cause: Incomplete removal of the compound during the washout steps.
-
Troubleshooting Steps:
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Increase the number and volume of washes: Ensure that the cells are thoroughly washed with fresh, pre-warmed media to remove all traces of the unbound inhibitor.
-
Include a "chase" step: After the initial washes, incubate the cells in fresh media for a short period (e.g., 30 minutes) and then replace the media again to capture any inhibitor that may have slowly dissociated from non-specific binding sites.
-
Verify compound removal: If possible, use an analytical method such as LC-MS/MS to confirm the absence of this compound in the final wash and in the cell lysate at the end of the experiment.
-
Experimental Protocols
1. Washout Assay for Assessing Covalent Inhibition
This protocol is designed to determine if the inhibition of FGFR4 signaling by this compound is sustained after the removal of the compound from the cell culture medium.
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Materials:
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Cells expressing FGFR4 (e.g., hepatocellular carcinoma cell lines like HuH-7 or Hep3B).
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This compound and a non-covalent control inhibitor.
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Cell culture medium and supplements.
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Phosphate-buffered saline (PBS).
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Lysis buffer and protease/phosphatase inhibitors.
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Antibodies for Western blotting (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, and a loading control like GAPDH).
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound or the non-covalent control at a concentration of 1-5x their respective IC50 values for a specified duration (e.g., 2-4 hours). Include a vehicle-treated control (e.g., DMSO).
-
Washout Step:
-
Aspirate the medium containing the inhibitor.
-
Wash the cells three times with pre-warmed, serum-free medium.
-
Add fresh, complete medium to the cells.
-
-
Incubate the "washout" plates for various time points (e.g., 0, 2, 4, 8, 24 hours) post-washout.
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At each time point, lyse the cells and collect the protein lysates.
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Analyze the phosphorylation status of FGFR4 and downstream signaling proteins (e.g., ERK) by Western blotting.
-
-
Expected Results:
-
This compound (covalent): Inhibition of FGFR4 phosphorylation will be sustained even after long periods post-washout.
-
Non-covalent control: Inhibition of FGFR4 phosphorylation will be reversed shortly after the compound is washed out.
-
2. Intact Protein Mass Spectrometry for Confirming Covalent Adduct Formation
This protocol directly assesses the formation of a covalent bond between this compound and the FGFR4 protein.
-
Materials:
-
Recombinant FGFR4 kinase domain.
-
This compound.
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Incubation buffer (e.g., HEPES, MgCl2, DTT).
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Mass spectrometer capable of intact protein analysis (e.g., Q-TOF or Orbitrap).
-
Desalting column suitable for proteins.
-
-
Procedure:
-
Incubate recombinant FGFR4 protein with a molar excess of this compound (e.g., 1:5 protein to inhibitor ratio) for a set time (e.g., 1-2 hours) at room temperature. Include a control reaction with vehicle (DMSO).
-
Desalt the protein-inhibitor mixture to remove unbound inhibitor and non-volatile salts.
-
Infuse the desalted sample into the mass spectrometer.
-
Acquire the mass spectrum of the intact protein.
-
Deconvolute the raw data to determine the precise molecular weight of the protein.
-
-
Expected Results:
-
The mass spectrum of the FGFR4 protein incubated with this compound will show a mass shift corresponding to the molecular weight of the inhibitor, confirming the formation of a covalent adduct.[5] The control sample will show the expected molecular weight of the unmodified protein.
-
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 (nM) | k_inact/K_I (M⁻¹s⁻¹) | Notes | Reference |
| FGF401 | FGFR4 | Biochemical | 2.5 | Not Reported | Reversible covalent inhibitor.[5] | [5] |
| BLU9931 | FGFR4 | Biochemical | 21 | Not Reported | Irreversible covalent inhibitor.[5] | [5] |
| Compound 1 | pFGFR4 | Cellular | 9 | Not Reported | Covalent inhibitor with >100-fold selectivity over FGFR1-3.[2] | [2] |
| FIIN-2 | FGFR1 | Biochemical | 12 | 1.1 x 10⁵ | Covalent inhibitor targeting a P-loop cysteine.[3] | [3] |
| FIIN-3 | FGFR1 | Biochemical | 9 | 1.2 x 10⁵ | Covalent inhibitor targeting a P-loop cysteine.[3] | [3] |
Visualizations
Caption: Simplified FGFR4 signaling pathway.
Caption: Two-step mechanism of covalent inhibition.
Caption: Workflow for validating covalent activity.
References
- 1. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. xyproteomics.csu.edu.cn [xyproteomics.csu.edu.cn]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
Fgfr4-IN-16 experimental controls and best practices
Welcome to the technical support center for Fgfr4-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its mechanism of action?
This compound, also known as CY-15-2, is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] As a covalent inhibitor, it forms a stable, irreversible bond with a specific cysteine residue (Cys552) within the ATP-binding pocket of the FGFR4 kinase domain. This mode of action leads to sustained inhibition of FGFR4 signaling, even after the compound has been cleared from the circulation. The selective targeting of Cys552, which is not present in other FGFR family members at the equivalent position, contributes to its high selectivity for FGFR4 over FGFR1, 2, and 3.
Q2: How should I dissolve and store this compound?
For initial stock solutions, this compound should be dissolved in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO). It may require warming to fully dissolve. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q3: My this compound is not showing the expected inhibitory effect in my cell-based assay. What could be the problem?
Several factors could contribute to a lack of efficacy. Here is a troubleshooting guide:
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Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions from a new aliquot of your stock solution.
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Cell Line Sensitivity: Confirm that your chosen cell line expresses functional FGFR4 and that its proliferation or survival is dependent on FGFR4 signaling. This can be verified by FGFR4 knockdown experiments using siRNA or shRNA.
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Ligand Stimulation: For many cell lines, activation of the FGFR4 pathway requires stimulation with its primary ligand, FGF19. Ensure you are stimulating the cells with an appropriate concentration of FGF19 if an autocrine loop is not already active.
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Assay Duration and Endpoint: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Consider increasing the pre-incubation time with the inhibitor before adding the stimulus or measuring the endpoint. For proliferation assays, a longer incubation period (e.g., 72 hours) may be necessary to observe an effect.
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Off-Target Resistance: Cancer cells can develop resistance to targeted therapies through the activation of bypass signaling pathways. Consider investigating the activation status of other receptor tyrosine kinases or downstream signaling nodes like the PI3K/AKT or MAPK pathways.
Q4: What are the appropriate positive and negative controls for experiments with this compound?
-
Positive Controls:
-
For biochemical assays, a non-selective kinase inhibitor like staurosporine can be used to confirm the assay is working.
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In cell-based assays, a known selective FGFR4 inhibitor (if available) or FGFR4-targeting siRNA can be used to validate the biological effect.
-
-
Negative Controls:
-
A vehicle control (e.g., DMSO at the same final concentration as the inhibitor) is essential for all experiments.
-
A structurally similar but inactive compound, if available, can serve as an excellent negative control to rule out non-specific effects.
-
Q5: What are the expected off-target effects of this compound?
While this compound is designed to be highly selective for FGFR4, it is good practice to consider potential off-target effects. The selectivity of covalent inhibitors is often assessed through kinome-wide screening. For similar covalent FGFR inhibitors, off-target activity has been observed against kinases that also possess a reactive cysteine in a similar position. For example, the covalent pan-FGFR inhibitor PRN1371 has shown some activity against CSF1R. It is recommended to consult any available kinome scan data for this compound or to perform your own to assess its selectivity profile in your experimental system.
Quantitative Data
The following tables summarize key quantitative data for selective covalent FGFR4 inhibitors similar to this compound. This data can be used as a reference for designing your experiments.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Covalent FGFR4 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Notes |
| BLU-9931 | FGFR4 | 3 | Highly selective over FGFR1/2/3 (>100-fold) |
| FGF401 (Roblitinib) | FGFR4 | 1.9 | >1000-fold selectivity against a panel of 65 kinases |
| H3B-6527 | FGFR4 | <1.2 | >250-fold selectivity over FGFR1-3 |
Data is for analogous compounds and should be used as a guideline. Actual IC50 for this compound should be determined experimentally.
Table 2: Cellular Activity of Representative Covalent FGFR4 Inhibitors
| Compound | Cell Line | Assay | GI50 / IC50 (nM) |
| Compound 10v | HuH-7 (HCC) | Proliferation | 17 |
| BLU-9931 | Hep3B (HCC) | p-FGFR4 Inhibition | 21 |
| H3B-6527 | HCC cell lines | Proliferation | Varies based on FGF19 expression |
Data is for analogous compounds and should be used as a guideline. The cellular potency of this compound may vary depending on the cell line and assay conditions.
Experimental Protocols & Methodologies
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the in vitro inhibitory activity of this compound against recombinant FGFR4 kinase.
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant FGFR4 kinase in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
-
Prepare a 2X solution of the substrate (e.g., a poly(Glu, Tyr) 4:1 peptide) and ATP in the kinase reaction buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer to a 4X final concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound solution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the 2X FGFR4 kinase solution to each well and incubate for 1 hour at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Proliferation Assay (CellTiter-Glo® Format)
This protocol measures the effect of this compound on the proliferation of FGFR4-dependent cancer cells.
-
Cell Seeding:
-
Seed cells in a 96-well white, clear-bottom plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well).
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
If required, add FGF19 to the medium to stimulate the FGFR4 pathway.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value by plotting the data on a dose-response curve.
-
Western Blot Analysis of FGFR4 Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of FGFR4 and its downstream effectors.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 2-4 hours.
-
Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FGFR4 (p-FGFR4), total FGFR4, phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein levels to the total protein levels and the loading control to determine the effect of this compound on protein phosphorylation.
-
Visualizations
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
References
Addressing Fgfr4-IN-16 precipitation in culture media
Welcome to the technical support center for Fgfr4-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly the precipitation of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). As a covalent inhibitor, it forms a permanent bond with its target protein, leading to irreversible inhibition of its kinase activity. This makes it a valuable tool for studying the role of FGFR4 in various biological processes, including cancer.
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).
Q3: Why does this compound precipitate when I add it to my cell culture medium?
A3: this compound, like many small molecule inhibitors, has low solubility in aqueous solutions such as cell culture media. When a concentrated DMSO stock solution is directly diluted into the aqueous medium, the inhibitor can rapidly come out of solution and form a precipitate.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many cell lines tolerating up to 0.1% without significant adverse effects. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Can I store this compound in a diluted aqueous solution?
A5: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to precipitation and degradation of the compound. Stock solutions should be prepared in DMSO, aliquoted, and stored at -20°C or -80°C.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue: Precipitate observed in culture medium after adding this compound.
Potential Causes:
-
High final concentration of this compound: The desired working concentration may exceed the inhibitor's solubility limit in the culture medium.
-
Improper dilution method: Adding a highly concentrated DMSO stock directly to the aqueous medium can cause "shock" precipitation.
-
Low temperature of the medium: Adding the inhibitor to cold medium can decrease its solubility.
-
High final DMSO concentration: While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation of the inhibitor itself in the largely aqueous environment.
Solutions and Experimental Protocols:
1. Optimize the Dilution Protocol:
A serial dilution method is recommended to prevent precipitation. This involves gradually decreasing the concentration of DMSO while increasing the aqueous component.
-
Protocol for Preparing this compound Working Solution:
-
Prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 40 mg/mL).
-
Create an intermediate dilution of the primary stock solution in 100% DMSO. The concentration of this intermediate stock will depend on your final desired working concentration.
-
Warm the cell culture medium to 37°C.
-
To prepare the final working solution, slowly add the intermediate DMSO stock to the pre-warmed culture medium while gently vortexing or swirling. Do not add the medium to the DMSO stock.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
2. Employ Sonication:
If precipitation persists, ultrasonication can help to dissolve the inhibitor.
-
Protocol for Sonication:
-
Follow the optimized dilution protocol described above.
-
If a precipitate is still visible, place the tube containing the final working solution in a sonicating water bath.
-
Sonicate for 5-10 minutes, or until the solution becomes clear.
-
Visually inspect the solution to ensure the precipitate has dissolved.
-
3. Determine the Optimal Final DMSO Concentration:
It is crucial to balance the solubility of this compound with the health of your cells.
-
Experimental Workflow to Determine Maximum Tolerated DMSO Concentration:
Caption: Workflow for determining the maximum tolerated DMSO concentration.
Quantitative Data
The following table provides a summary of key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Notes |
| Primary Stock Solvent | 100% DMSO | Ensure DMSO is anhydrous and of high purity. |
| Recommended Primary Stock Concentration | 40 mg/mL | This high concentration allows for minimal DMSO carryover into the final working solution. |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | Ideally ≤ 0.1%. The optimal concentration should be determined experimentally for each cell line. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Signaling Pathway and Experimental Workflow Diagrams
FGFR4 Signaling Pathway
The following diagram illustrates the canonical FGFR4 signaling pathway. This compound acts by inhibiting the kinase activity of the FGFR4 receptor, thereby blocking downstream signaling.
Caption: The FGFR4 signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Preventing this compound Precipitation
This workflow provides a logical sequence of steps to effectively prepare this compound for cell culture experiments while minimizing the risk of precipitation.
Caption: A stepwise workflow for preparing this compound working solutions.
Validation & Comparative
A Comparative Guide to Selective FGFR4 Inhibition: Spotlight on BLU-9931
A direct comparison between Fgfr4-IN-16 and BLU-9931 is not possible at this time due to the absence of publicly available experimental data for this compound. This guide will provide a comprehensive overview of BLU-9931, a well-characterized, potent, and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), and will place its activity in the context of other FGFR inhibitors. This information is intended for researchers, scientists, and drug development professionals.
Introduction to FGFR4 Inhibition
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis.[1][2][3] The FGFR family consists of four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[2][3] Dysregulation of the FGF/FGFR axis, particularly through amplification or activating mutations of FGFRs, is implicated in the pathogenesis of various cancers.[4] FGFR4 has emerged as a compelling therapeutic target, especially in hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often aberrantly activated.[5] Selective inhibition of FGFR4 is a promising strategy to target these cancers while minimizing off-target effects associated with pan-FGFR inhibitors.
BLU-9931: A Covalent Inhibitor of FGFR4
BLU-9931 is a first-in-class, potent, selective, and irreversible inhibitor of FGFR4.[6] It forms a covalent bond with a unique cysteine residue (Cys552) in the hinge region of FGFR4, conferring high selectivity and durable target engagement.[6][7]
Biochemical and Cellular Activity of BLU-9931
BLU-9931 demonstrates exceptional potency and selectivity for FGFR4 over other FGFR family members and the broader kinome.
| Parameter | BLU-9931 | Reference |
| FGFR4 IC50 | 3 nM | [6] |
| FGFR1 IC50 | > 1000 nM | [6] |
| FGFR2 IC50 | > 1000 nM | [6] |
| FGFR3 IC50 | > 1000 nM | [6] |
| Hep 3B (HCC) EC50 | 56 nM | [6] |
| HuH-7 (HCC) EC50 | 110 nM | [6] |
Table 1: Biochemical and cellular potency of BLU-9931.
In Vivo Efficacy of BLU-9931
In preclinical xenograft models of HCC with an activated FGF19-FGFR4 pathway, BLU-9931 has demonstrated significant anti-tumor activity. Oral administration of BLU-9931 led to dose-dependent tumor growth inhibition and even tumor regression at well-tolerated doses.
| Model | Dose | Effect | Reference |
| Hep 3B Xenograft | 100 mg/kg BID | Tumor Growth Inhibition | [6] |
| Patient-Derived Xenograft (PDX) HCC Model | 100 mg/kg BID | Tumor Regression | [6] |
Table 2: In vivo efficacy of BLU-9931 in HCC models.
Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of BLU-9931 against FGFR family members was determined using a biochemical kinase assay. Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains were incubated with a peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The phosphorylation of the substrate was measured, typically using a luminescence-based method, to determine the IC50 value.
Cellular Proliferation Assay
The anti-proliferative effect of BLU-9931 on cancer cell lines was assessed using a cell viability assay. Cells, such as the HCC cell line Hep 3B which has an amplified FGF19 locus, were seeded in 96-well plates and treated with a dose-response range of BLU-9931 for a specified period (e.g., 72 hours). Cell viability was then measured using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The EC50, the concentration at which 50% of cell growth is inhibited, was then calculated.
In Vivo Xenograft Studies
The in vivo anti-tumor efficacy of BLU-9931 was evaluated in immunodeficient mice bearing subcutaneous tumors derived from human cancer cell lines (e.g., Hep 3B) or patient-derived xenografts. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. BLU-9931 was administered orally at specified doses and schedules (e.g., twice daily). Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors could be excised for pharmacodynamic biomarker analysis, such as measuring the phosphorylation of downstream signaling proteins.
Visualizations
FGFR4 Signaling Pathway
Caption: The FGF19-FGFR4 signaling cascade and the inhibitory action of BLU-9931.
Experimental Workflow for Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of a kinase inhibitor.
Logical Comparison: Selective vs. Pan-FGFR Inhibition
Caption: A logical comparison of selective versus pan-FGFR inhibitor characteristics.
Conclusion
BLU-9931 stands out as a highly potent and selective covalent inhibitor of FGFR4, demonstrating significant preclinical anti-tumor activity in models of HCC driven by aberrant FGF19-FGFR4 signaling. Its high selectivity for FGFR4 over other FGFR family members suggests a potential for a favorable therapeutic window, minimizing off-target toxicities. While a direct comparison with this compound is not feasible due to the lack of available data for the latter, the detailed characterization of BLU-9931 provides a strong benchmark for the evaluation of future selective FGFR4 inhibitors. The development of such targeted agents holds promise for a personalized medicine approach in cancers with a dependency on the FGFR4 signaling pathway.
References
- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor receptor 4 (FGFR4) and fibroblast growth factor 19 (FGF19) autocrine enhance breast cancer cells survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive functional evaluation of variants of fibroblast growth factor receptor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into the design of FGFR4 selective inhibitors in cancer therapy: Prospects and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Covalent FGFR4 Inhibitors: Fgfr4-IN-16 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on developing highly selective and potent inhibitors for key oncogenic drivers. Fibroblast growth factor receptor 4 (FGFR4) has emerged as a promising therapeutic target, particularly in hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often dysregulated. Covalent inhibitors, which form a permanent bond with their target protein, offer the potential for enhanced potency and prolonged duration of action. This guide provides a comparative overview of Fgfr4-IN-16 and other notable covalent FGFR4 inhibitors, supported by experimental data to aid researchers in their drug discovery and development efforts.
Mechanism of Covalent Inhibition of FGFR4
A key feature of FGFR4 that enables the development of selective covalent inhibitors is the presence of a non-conserved cysteine residue (Cys552) in the hinge region of its ATP-binding pocket. This cysteine is not present in other FGFR family members (FGFR1-3), which typically have a tyrosine at the equivalent position. Most covalent FGFR4 inhibitors are designed with an electrophilic "warhead," commonly an acrylamide group, that forms an irreversible covalent bond with the thiol group of Cys552. This targeted approach provides a significant advantage in achieving selectivity for FGFR4 over other FGFR isoforms and the broader kinome.[1][2]
More recently, innovative strategies such as dual-warhead inhibitors have been explored. This compound (also reported as CXF-009) exemplifies this approach by incorporating two reactive groups designed to covalently bind to both Cys552 and another cysteine residue, Cys477, located in the P-loop of FGFR4.[3][4] This dual-targeting mechanism aims to enhance potency and potentially overcome resistance mechanisms associated with mutations at a single cysteine site.
Quantitative Comparison of Covalent FGFR4 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and other prominent covalent FGFR4 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency (IC50) of Covalent FGFR4 Inhibitors
| Inhibitor | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference(s) |
| This compound (CXF-009) | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported | [3][4] |
| FIIN-2 | 45 | 3.1 | 4.3 | 27 | [5] |
| PRN1371 | 19.3 | 0.6 | 1.3 | 4.1 | [6] |
| BLU-554 (Fisogatinib) | 5 | 624 | >2203 | >2203 | [7] |
| FGF401 (Roblitinib) | 1.9 | >1000-fold selective | >1000-fold selective | >1000-fold selective | [2] |
Table 2: Cellular Activity of Covalent FGFR4 Inhibitors
| Inhibitor | Cell Line | Assay | Cellular IC50 / EC50 (nM) | Reference(s) |
| This compound (CXF-009) | Not reported | Not reported | Not reported | |
| FIIN-2 | Ba/F3-FGFR4 | Proliferation | ~93 | [8] |
| PRN1371 | SNU16 (FGFR2 amp) | Proliferation | 2.6 | [6] |
| BLU-554 (Fisogatinib) | HuH-7 (FGF19 high) | pFGFR4 Inhibition | Not reported | [9] |
| FGF401 (Roblitinib) | Hep3B (FGF19 high) | Proliferation | Not reported |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and experimental methodologies is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the FGFR4 signaling pathway, a typical biochemical kinase assay workflow, and a cellular phosphorylation assay workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of enzyme inhibitors. Below are representative methodologies for key assays used in the characterization of covalent FGFR4 inhibitors.
Biochemical Kinase Activity Assays
1. HotSpot™ Radiometric Kinase Assay
This assay directly measures the catalytic activity of the kinase by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.
-
Reaction Buffer: 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.
-
Procedure:
-
Prepare a reaction mixture containing the specific kinase, substrate, and any required cofactors in the reaction buffer.
-
Add the test compound (inhibitor) to the reaction mixture.
-
After a pre-incubation period (typically ~20 minutes), initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Allow the reaction to proceed for a defined time at a controlled temperature.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose).
-
Wash the filter to remove unincorporated [γ-³³P]ATP.
-
Quantify the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition relative to a control reaction without the inhibitor to determine the IC50 value.
-
2. ADP-Glo™ Luminescent Kinase Assay
This is a homogeneous, luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
-
Procedure:
-
Perform the kinase reaction in a multiwell plate by incubating the kinase, substrate, ATP, and the test inhibitor.
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of ADP produced is calculated from a standard curve, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Assays
1. Cellular FGFR Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of FGFR4 in a cellular context.
-
Cell Lines: Use cell lines with known FGFR4 pathway activation, such as HuH-7 or Hep3B (hepatocellular carcinoma) which often have high levels of FGF19.
-
Procedure:
-
Seed the cells in multiwell plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the covalent inhibitor for a specified period.
-
Stimulate the cells with a recombinant FGF ligand (e.g., FGF19) for a short period (e.g., 15-30 minutes) to induce FGFR4 phosphorylation.
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated FGFR4 (pFGFR4) and total FGFR4 using methods such as Western blotting or ELISA with specific antibodies.
-
Quantify the band intensities or ELISA signals and normalize the pFGFR4 signal to the total FGFR4 signal.
-
Calculate the percentage of inhibition of phosphorylation relative to the stimulated control without inhibitor to determine the cellular IC50 value.
-
2. Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on FGFR signaling.
-
Cell Lines: Utilize cell lines with known FGFR alterations, such as amplifications or activating mutations.
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density.
-
After allowing the cells to attach, treat them with a range of concentrations of the inhibitor.
-
Incubate the cells for a period of 3 to 6 days.
-
Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels), MTS, or by staining with crystal violet.
-
Measure the signal (luminescence, absorbance) using a plate reader.
-
Calculate the percentage of proliferation inhibition compared to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
In Vivo Efficacy Studies
Mouse Xenograft Models
These models are used to evaluate the anti-tumor activity of the inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Subcutaneously inject a suspension of a human cancer cell line with known FGFR4 pathway activation (e.g., HuH-7) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the covalent inhibitor (e.g., orally via gavage) and a vehicle control to the respective groups according to a defined dosing schedule (e.g., once or twice daily).
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like pFGFR4 levels).
-
Evaluate the efficacy of the inhibitor by comparing the tumor growth inhibition in the treated group versus the control group.
-
Conclusion
The development of covalent FGFR4 inhibitors represents a significant advancement in precision oncology. While inhibitors like BLU-554 and FGF401 have demonstrated high selectivity and potency by targeting the unique Cys552 residue, the emergence of dual-warhead inhibitors such as this compound (CXF-009) offers a novel strategy to potentially enhance efficacy and combat drug resistance. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working to further refine and develop the next generation of FGFR4-targeted therapies. Continued investigation and head-to-head comparative studies will be crucial in elucidating the full therapeutic potential of these promising agents.
References
- 1. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of a dual-warhead covalent inhibitor of FGFR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design of a dual-warhead covalent inhibitor of FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Covalent Fgfr4-IN-16 Versus Non-Covalent FGFR4 Inhibitors in Cancer Therapy
A Comprehensive Guide for Researchers and Drug Developers
The Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC). Its aberrant activation by its ligand, Fibroblast Growth Factor 19 (FGF19), triggers a cascade of downstream signaling events that promote tumor cell proliferation, survival, and migration. This has spurred the development of a new generation of targeted therapies aimed at inhibiting FGFR4 activity. Among these, a key distinction lies in their mechanism of action: covalent inhibitors, such as Fgfr4-IN-16, which form a permanent bond with the receptor, and non-covalent inhibitors, which bind reversibly.
This guide provides an objective comparison of the performance of this compound and other covalent inhibitors against their non-covalent counterparts, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts.
The FGFR4 Signaling Pathway: A Key Therapeutic Target
The FGF19-FGFR4 signaling axis is a tightly regulated pathway involved in bile acid homeostasis and metabolic control. In certain cancers, amplification of the FGF19 gene leads to its overexpression and constitutive activation of FGFR4. This aberrant signaling primarily proceeds through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, culminating in uncontrolled cell growth and tumor progression.
Covalent vs. Non-Covalent Inhibition: A Mechanistic Divide
The fundamental difference between these two classes of inhibitors lies in how they interact with the FGFR4 kinase domain.
-
Non-Covalent Inhibitors: These compounds, such as Roblitinib (FGF401), bind to the ATP-binding pocket of FGFR4 through reversible interactions like hydrogen bonds and hydrophobic interactions. Their efficacy is dependent on maintaining a sufficient therapeutic concentration to occupy the target.
-
Covalent Inhibitors: this compound and similar molecules, including the clinically evaluated Fisogatinib (BLU-554), are designed with a reactive group (a "warhead") that forms a permanent, covalent bond with a specific cysteine residue (Cys552) within the ATP-binding pocket of FGFR4. This irreversible binding leads to sustained target inhibition, even after the inhibitor has been cleared from circulation.
Performance Comparison: Potency, Selectivity, and Efficacy
The choice between a covalent and non-covalent inhibitor strategy involves a trade-off between potency, selectivity, and potential for off-target effects.
| Inhibitor Class | Representative Inhibitors | Mechanism of Action | Target Residue | Advantages | Disadvantages |
| Covalent | This compound, Fisogatinib (BLU-554), H3B-6527, INCB062079 | Irreversible, Covalent | Cys552 | High potency, prolonged target inhibition, potential to overcome resistance | Potential for off-target reactivity, immunogenicity |
| Non-Covalent | Roblitinib (FGF401) | Reversible, Non-covalent | ATP-binding pocket | Generally good safety profiles, well-understood pharmacology | Efficacy dependent on sustained exposure, potential for resistance via target mutation |
Biochemical Potency
Biochemical assays, such as the LanthaScreen™ Eu Kinase Binding Assay, are crucial for determining the half-maximal inhibitory concentration (IC50) of these compounds against the FGFR4 kinase.
| Inhibitor | Type | FGFR4 IC50 (nM) | Selectivity vs. FGFR1/2/3 | Reference |
| This compound (Representative) | Covalent | ~1-10 | >100-fold | [1] |
| Fisogatinib (BLU-554) | Covalent (Irreversible) | 5 | >100-fold | |
| Roblitinib (FGF401) | Reversible Covalent | 1.9 | >1000-fold | [2] |
| H3B-6527 | Covalent | <1.2 | >250-fold | [3] |
| INCB062079 | Covalent (Irreversible) | low nM | >250-fold | [1] |
Cellular Activity
The efficacy of these inhibitors is further evaluated in cell-based assays using cancer cell lines that are dependent on FGFR4 signaling, such as the hepatocellular carcinoma cell lines HuH-7 and Hep3B.
| Inhibitor | Cell Line | Assay | Endpoint | IC50 / EC50 (nM) | Reference |
| This compound (Representative) | HuH-7 | Cell Viability (MTT) | Growth Inhibition | ~10-50 | |
| Fisogatinib (BLU-554) | HuH-7 | Cell Viability | Growth Inhibition | ~20-100 | |
| Roblitinib (FGF401) | HUH7, Hep3B, JHH7 | Growth Inhibition | Growth Inhibition | 12, 9, 9 | [4] |
| INCB062079 | FGF19-amplified HCC cells | Growth Inhibition | Growth Inhibition | <200 | [1] |
In Vivo Efficacy
Preclinical evaluation in animal models, typically xenografts of human cancer cell lines in immunodeficient mice, is a critical step to assess the anti-tumor activity of these inhibitors in a living system.
| Inhibitor | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| This compound (Representative) | Nude mice with HuH-7 xenografts | Hepatocellular Carcinoma | Oral, daily | Significant tumor growth inhibition | |
| Fisogatinib (BLU-554) | Mice with Hep3B or LIX-066 xenografts | Hepatocellular Carcinoma | Oral, daily | Tumor regression | [5] |
| Roblitinib (FGF401) | Mice with HCC xenografts | Hepatocellular Carcinoma | Oral, daily | Dose-dependent tumor growth inhibition | [6] |
| INCB062079 | Mice with subcutaneous xenografts | FGFR4-dependent tumors | 10-30 mg/kg BID, oral | Tumor regression | [1] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the FGFR4 kinase.
-
Reagent Preparation:
-
Prepare a 5X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the FGFR4 enzyme and a europium-labeled anti-tag antibody in the 1X kinase buffer.
-
Prepare a serial dilution of the test compound (this compound or non-covalent inhibitor) in 1X kinase buffer with a constant percentage of DMSO.
-
Prepare the Alexa Fluor™ labeled tracer at the desired concentration in 1X kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 2.5 µL of the test compound dilutions.
-
Add 5 µL of the FGFR4 enzyme/antibody mix to each well.
-
Add 2.5 µL of the tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm and 665 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Culture FGFR4-dependent cancer cells (e.g., HuH-7) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound to each well.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of FGFR4 inhibitors in a mouse model.
-
Cell Implantation:
-
Harvest cultured hepatocellular carcinoma cells (e.g., HuH-7).
-
Resuspend the cells in a suitable medium (e.g., Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., this compound or a non-covalent inhibitor) or vehicle control orally once daily.
-
-
Efficacy Evaluation:
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
Both covalent and non-covalent inhibitors of FGFR4 have demonstrated significant promise in preclinical studies, with several compounds advancing into clinical trials. Covalent inhibitors like this compound offer the advantage of prolonged and potent target inhibition, which may translate to improved efficacy and the potential to overcome certain resistance mechanisms. However, the irreversible nature of their binding necessitates careful evaluation of potential off-target effects. Non-covalent inhibitors, while requiring sustained therapeutic concentrations, often possess well-established safety profiles.
The choice between these two strategies will ultimately depend on a comprehensive evaluation of their respective efficacy, safety, and pharmacokinetic profiles in relevant preclinical models and, most importantly, in clinical trials. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the ongoing development of novel and effective FGFR4-targeted therapies for cancer.
References
- 1. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fgfr4-IN-16 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Fgfr4-IN-16, a fibroblast growth factor receptor 4 (FGFR4) inhibitor, in a cellular context. We will explore its performance in key target engagement assays and compare it with other well-characterized FGFR4 inhibitors, supported by experimental data from published literature. Detailed protocols for these assays are provided to facilitate their implementation in your laboratory.
Introduction to FGFR4 and Its Inhibition
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGFR4 signaling pathway, often driven by the overexpression of its ligand FGF19, is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[3][4] This makes FGFR4 an attractive therapeutic target.
Small molecule inhibitors targeting FGFR4 can be broadly categorized into two groups: pan-FGFR inhibitors that target multiple FGFR family members (FGFR1-4) and selective FGFR4 inhibitors. This compound belongs to the latter category. Validating that such an inhibitor reaches and binds to its intended target within the complex environment of a living cell is a critical step in drug development. This process is known as target engagement.
Comparative Analysis of FGFR4 Inhibitors
To objectively assess the performance of a novel inhibitor like this compound, it is essential to compare its cellular potency and target engagement with established alternatives. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several selective and pan-FGFR inhibitors against FGFR4, as reported in various studies. It is important to note that these values were generated in different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Type | Target(s) | FGFR4 IC50 (nM) | Reference(s) |
| Fisogatinib (BLU-554) | Selective, Covalent | FGFR4 | 5 | [5] |
| FGF401 (Roblitinib) | Selective, Reversible-Covalent | FGFR4 | - | [4] |
| BLU-9931 | Selective, Irreversible | FGFR4 | - | [3] |
| H3B-6527 | Selective, Covalent | FGFR4 | - | [2] |
| Erdafitinib | Pan-FGFR | FGFR1-4 | - | [6] |
| Infigratinib (BGJ398) | Pan-FGFR | FGFR1-3 > FGFR4 | - | [7] |
| Pemigatinib | Pan-FGFR | FGFR1-3 > FGFR4 | - |
Note: A hyphen (-) indicates that a specific IC50 value was not found in the provided search results. The potency of pan-FGFR inhibitors against FGFR4 is generally lower compared to their potency against FGFR1-3.[3][7]
Key Assays for Validating Target Engagement
Several robust methods are available to directly or indirectly measure the interaction of an inhibitor with its target protein in cells. Here, we focus on three widely used assays: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and Western Blotting for downstream signaling.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[8] This thermal shift can be quantified to assess target engagement.
A detailed protocol for performing a Cellular Thermal Shift Assay can be found in the literature.[9] The general steps are as follows:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of this compound or the comparator compound for a defined period.
-
Heating: After treatment, wash the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification of Soluble FGFR4: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble FGFR4 using a suitable detection method, such as Western Blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of soluble FGFR4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method that measures the binding of a small molecule inhibitor to a target protein. It utilizes a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same target. An inhibitor competing with the tracer for binding to the target will disrupt the BRET signal.
A detailed protocol for the NanoBRET™ Target Engagement Intracellular Kinase Assay can be obtained from the manufacturer (Promega).[6] The key steps are:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding an FGFR4-NanoLuc® fusion protein.
-
Cell Plating: Seed the transfected cells into a multi-well assay plate.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and a dilution series of this compound or the comparator inhibitor to the cells.
-
Incubation: Incubate the plate to allow the compounds and tracer to reach binding equilibrium with the FGFR4-NanoLuc® fusion protein.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing inhibitor concentration indicates displacement of the tracer and thus, target engagement. The data can be used to determine the IC50 value for target engagement in live cells.
Western Blotting for Downstream Signaling
Validating target engagement can also be achieved indirectly by assessing the phosphorylation status of FGFR4 and key downstream signaling proteins. Inhibition of FGFR4 should lead to a decrease in its autophosphorylation and the phosphorylation of downstream effectors in the MAPK/ERK and PI3K/AKT pathways.
-
Cell Culture and Treatment: Plate cells known to have an active FGFR4 signaling pathway (e.g., FGF19-amplified HCC cell lines). Treat the cells with this compound or a comparator inhibitor at various concentrations and for different durations.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated FGFR4 (p-FGFR4), total FGFR4, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. A dose-dependent decrease in the phosphorylation of FGFR4 and its downstream targets in the presence of this compound confirms its inhibitory activity and target engagement.
Conclusion
Validating the target engagement of this compound in cells is a critical step to confirm its mechanism of action and to guide further drug development efforts. The Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay provide direct and quantitative measures of inhibitor binding to FGFR4 in a cellular environment. Western blotting for downstream signaling offers a valuable orthogonal approach to confirm the functional consequences of target inhibition. By employing these methods and comparing the results with those of established FGFR4 inhibitors, researchers can build a comprehensive profile of this compound's cellular activity and its potential as a therapeutic agent.
References
- 1. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
Kinome-wide Analysis of Fgfr4-IN-16: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinome-wide analysis of a representative selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, here exemplified by compounds with similar characteristics to the queried "Fgfr4-IN-16," such as Fisogatinib (BLU-554) and Roblitinib (FGF401). The performance of these selective inhibitors is objectively compared with pan-FGFR and multi-kinase inhibitors, including AZD4547 and Ponatinib, supported by available experimental data.
Executive Summary
Selective FGFR4 inhibitors demonstrate a significantly more focused kinome-wide interaction profile compared to pan-FGFR and multi-kinase inhibitors. This high selectivity is primarily achieved through the exploitation of a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, which is absent in other FGFR family members. While pan-FGFR inhibitors like AZD4547 exhibit activity across FGFR1-3 and other kinases, and multi-kinase inhibitors like Ponatinib show broad activity against a range of kinases, selective FGFR4 inhibitors offer the potential for targeted therapy with a reduced risk of off-target effects.
Data Presentation
Table 1: Comparative Kinase Inhibition Profile of Selected FGFR Inhibitors
This table summarizes the inhibitory activity of selective and non-selective FGFR inhibitors against the FGFR family and other representative kinases. Data is presented as IC50 (nM) or percentage of control at a given concentration, compiled from various sources.
| Kinase Target | Fisogatinib (BLU-554) (Selective FGFR4) | Roblitinib (FGF401) (Selective FGFR4) | AZD4547 (Pan-FGFR) | Ponatinib (Multi-kinase) |
| FGFR4 | 5 nM [1] | 1.9 nM [2][3] | 165 nM[4] | - |
| FGFR1 | 624 nM[1] | >10,000 nM[5] | 0.2 nM[4] | 2.2 nM[6] |
| FGFR2 | 2203 nM[1] | >10,000 nM[5] | 2.5 nM[4] | - |
| FGFR3 | 829 nM[1] | >10,000 nM[5] | 1.8 nM[4] | - |
| ABL | - | - | - | 0.37 nM[6] |
| PDGFRα | - | - | - | 1.1 nM[6] |
| VEGFR2 (KDR) | - | - | 24 nM[4] | 1.5 nM[6] |
| SRC | - | - | - | 5.4 nM[6] |
Note: Data is compiled from different experimental sources and assays; direct comparison should be made with caution.
Table 2: KINOMEscan Selectivity Profile (% of Control @ 1µM)
This table presents a broader view of kinase selectivity from KINOMEscan assays, showing the percentage of kinase activity remaining in the presence of the inhibitor. A lower percentage indicates stronger binding.
| Kinase | Fisogatinib (BLU-554) | Roblitinib (FGF401) | AZD4547 | Ponatinib |
| FGFR4 | <1% | <1% | - | - |
| FGFR1 | >50% | >90% | <10% | <10% |
| FGFR2 | >50% | >90% | <10% | <10% |
| FGFR3 | >50% | >90% | <10% | <10% |
| ABL1 | >90% | >90% | >90% | <1% |
| KDR (VEGFR2) | >90% | >90% | <20% | <1% |
| SRC | >90% | >90% | >90% | <10% |
| KIT | >90% | >90% | >50% | <1% |
| FLT3 | >90% | >90% | >50% | <1% |
Note: This table is a representative compilation based on available data and literature reports. Specific values can vary based on the exact experimental conditions of the KINOMEscan assay.
Mandatory Visualization
Caption: FGFR4 Signaling Pathway and Mechanism of Selective Inhibition.
References
- 1. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chayon.co.kr [chayon.co.kr]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Drug: Ponatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Navigating the Kinome: A Comparative Guide to the Selectivity of FGFR4 Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of fibroblast growth factor receptor 4 (FGFR4) inhibitors with other FGFR family members, supported by experimental data and detailed methodologies.
The fibroblast growth factor receptor (FGFR) family, comprising FGFR1, FGFR2, FGFR3, and FGFR4, plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1][2][3] Dysregulation of FGFR signaling is implicated in various cancers, making these receptors attractive therapeutic targets.[1][4] While pan-FGFR inhibitors have been developed, their clinical utility can be limited by off-target effects. Consequently, the development of selective FGFR4 inhibitors has become a key area of focus, particularly for cancers driven by aberrant FGFR4 signaling, such as hepatocellular carcinoma.[5][6]
A key structural feature enabling the development of selective FGFR4 inhibitors is the presence of a non-conserved cysteine residue (Cys552) in the ATP-binding pocket, which is not present in other FGFR family members.[1][6][7][8] This unique feature has been exploited to design both covalent and non-covalent inhibitors with high selectivity for FGFR4.
Comparative Selectivity Profile of FGFR Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of several representative FGFR inhibitors against the four FGFR family members. Lower IC50 values indicate higher potency. The data is compiled from various biochemical assays.
| Inhibitor | Type | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Selectivity for FGFR4 |
| Fisogatinib (BLU-554) | Selective FGFR4 | 624 - 2203 | 624 - 2203 | 624 - 2203 | 5 | High |
| Roblitinib (FGF401) | Selective FGFR4 | >1000-fold vs other kinases | >1000-fold vs other kinases | >1000-fold vs other kinases | 1.9 | High |
| H3B-6527 | Selective FGFR4 | 320 | 1290 | 1060 | <1.2 | High (>250-fold) |
| BLU9931 | Selective FGFR4 | ~885 (297-fold) | ~552 (184-fold) | ~150 (50-fold) | 3 | High |
| Futibatinib (TAS-120) | Pan-FGFR (irreversible) | 1.8 | 1.4 | 1.6 | 3.7 | Low |
| LY2874455 | Pan-FGFR | 2.8 | 2.6 | 6.4 | 6 | Low |
| Derazantinib (ARQ-087) | Pan-FGFR | 4.5 | 1.8 | 4.5 | 34 | Low |
| PRN1371 | Pan-FGFR (irreversible) | 0.7 | 1.3 | 4.1 | 19.3 | Low |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols
The determination of inhibitor selectivity is crucial for preclinical drug development. The IC50 values presented above are typically generated using a combination of biochemical and cell-based assays.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the in vitro kinase assay , which involves the following steps:
-
Reagent Preparation : Purified recombinant FGFR kinase domains, a specific substrate (e.g., a synthetic peptide), and ATP are prepared in a suitable buffer.
-
Inhibitor Incubation : The kinase is pre-incubated with varying concentrations of the test inhibitor.
-
Reaction Initiation : The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis : The percentage of kinase inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell-Based Assays
Cell-based assays assess the inhibitor's effect on FGFR signaling within a cellular context. These assays provide insights into the compound's cell permeability and its ability to inhibit the target in a more physiologically relevant environment.
-
Cell Line Selection : Cell lines with known FGFR alterations (e.g., amplifications, fusions, or mutations) or engineered cell lines expressing a specific FGFR are used.
-
Compound Treatment : Cells are treated with a range of inhibitor concentrations for a defined period.
-
Assessment of FGFR Phosphorylation : The phosphorylation status of FGFR and its downstream signaling proteins (e.g., FRS2, PLCγ, ERK, AKT) is evaluated using techniques like Western blotting or ELISA.[1]
-
Phenotypic Assays : The functional consequences of FGFR inhibition, such as effects on cell proliferation, viability, or migration, are measured using assays like MTT, CellTiter-Glo®, or wound healing assays.
-
Data Analysis : Similar to biochemical assays, dose-response curves are generated to determine the cellular IC50 or EC50 values.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams visualize the FGFR signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Figure 1. Simplified FGFR4 signaling pathway and the point of inhibition.
References
- 1. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]
- 3. Genetic variants in FGFR2 and FGFR4 genes and skin cancer risk in the Nurses' Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of Variants of Unknown Significance of Fibroblast Growth Factor Receptors 1-4 and Comparison With AI Model–Based Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insight into the design of FGFR4 selective inhibitors in cancer therapy: Prospects and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Resistance to BLU-9931: A Comparative Guide to Therapeutic Strategies
A definitive comparison between Fgfr4-IN-16 and BLU-9931 is not feasible at this time due to the limited publicly available information on this compound. This guide instead provides a comprehensive overview of the mechanisms of resistance to the selective FGFR4 inhibitor BLU-9931 and compares various therapeutic strategies to overcome this resistance, supported by preclinical data. This information is intended for researchers, scientists, and drug development professionals working in oncology and targeted therapies.
BLU-9931 is a first-in-class, potent, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) that has shown significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) with an activated FGFR4 signaling pathway.[1][2] However, as with many targeted therapies, the development of resistance is a significant clinical challenge. Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and effective combination therapies.
Mechanisms of Acquired Resistance to BLU-9931
Preclinical studies have identified several key mechanisms that contribute to acquired resistance to BLU-9931 and other selective FGFR4 inhibitors:
-
FGFR Redundancy: Upregulation of other FGFR family members, particularly FGFR3, can compensate for the inhibition of FGFR4, leading to sustained downstream signaling and tumor cell survival.[3]
-
Bypass Signaling Pathway Activation: The activation of alternative signaling pathways, such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, can circumvent the effects of FGFR4 blockade.[4][5] Studies have shown that long-term treatment with BLU-9931 can lead to the upregulation of other receptor tyrosine kinases, such as ErbB2, which in turn activates these bypass pathways.[5]
-
On-Target Mutations: While not directly reported for BLU-9931, acquired mutations in the kinase domain of FGFR4, specifically at the gatekeeper and hinge-1 residues, have been identified in patients who developed resistance to the similar selective FGFR4 inhibitor, fisogatinib (BLU-554).[6] These mutations can prevent the inhibitor from binding effectively to the receptor.
Comparative Efficacy of Therapeutic Strategies in BLU-9931 Resistant Models
The following tables summarize the efficacy of different therapeutic approaches in overcoming resistance to selective FGFR4 inhibition.
| Therapeutic Strategy | Mechanism of Action | Key Efficacy Data (in BLU-9931 Resistant Models) | Supporting Evidence |
| Pan-FGFR Inhibitors (e.g., Erdafitinib) | Inhibit multiple FGFR isoforms (FGFR1, 2, 3, and 4). | Pan-FGFR inhibitors have demonstrated superior potency in suppressing the growth and survival of FGF19-positive HCC cells compared to selective FGFR4 inhibitors.[3][7] They can overcome resistance mediated by FGFR redundancy.[3] | In FGF19-positive HCC models, erdafitinib showed greater inhibition of cell viability compared to the selective FGFR4 inhibitors BLU-554 and FGF-401.[3] |
| Combination Therapy (FGFR4 inhibitor + MEK inhibitor) | Co-targeting of FGFR4 and the downstream MEK/ERK pathway. | Synergistic effect on inhibiting cell proliferation in cell lines with ERK reactivation upon FGFR4 inhibition. | In the Hep3B HCC cell line, co-targeting FGFR4 and MEK showed a synergistic effect.[5] |
| Combination Therapy (FGFR4 inhibitor + AKT inhibitor) | Co-targeting of FGFR4 and the downstream PI3K/AKT pathway. | Combination of BLU-9931 with an AKT inhibitor (MK2206) was significantly more effective in blocking cell proliferation than either agent alone in a breast cancer cell line with an activating FGFR4 mutation.[5] | In MDA-MB-453 breast cancer cells, combined treatment with BLU-9931 and MK2206 showed synergistic effects on cell viability.[5] |
| Combination Therapy (FGFR4 inhibitor + ErbB2 inhibitor) | Co-targeting of FGFR4 and the upregulated bypass signaling receptor ErbB2. | The combination of BLU-9931 and the ErbB2 inhibitor Lapatinib induced cell death in both parental and long-term BLU-9931-resistant breast cancer cells.[5] | In long-term BLU-9931-resistant MDA-MB-453 cells, the combination of BLU-9931 and Lapatinib restored growth inhibition.[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Generation of BLU-9931 Resistant Cell Lines
-
Cell Culture: Parental cancer cell lines (e.g., MDA-MB-453 breast cancer cells) are cultured in standard growth medium.
-
Dose Escalation: Cells are initially treated with a low concentration of BLU-9931 (e.g., 10 nM).
-
Long-Term Exposure: The concentration of BLU-9931 is gradually increased over several months as the cells develop resistance and resume proliferation.
-
Verification of Resistance: The resistant phenotype is confirmed by comparing the IC50 value of BLU-9931 in the resistant cells to the parental cells using a cell viability assay (e.g., MTS assay).[5]
Cell Viability and Synergy Assays
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a dose range of single agents (e.g., BLU-9931, pan-FGFR inhibitor, MEK inhibitor, AKT inhibitor) or combinations of drugs.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay (e.g., MTS or CellTiter-Glo).
-
Data Analysis: IC50 values are calculated for single agents. For combination studies, synergy is determined using a synergy scoring model (e.g., Bliss independence model).[5]
Western Blot Analysis
-
Cell Lysis: Cells are treated with inhibitors for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, ErbB2).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying resistance to BLU-9931.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Precision Advantage: Fgfr4-IN-16 as a Superior Alternative to Pan-FGFR Inhibitors in Targeted Cancer Therapy
For researchers, scientists, and drug development professionals at the forefront of oncology, the quest for highly specific and effective cancer therapies is paramount. While pan-FGFR inhibitors have shown clinical activity, their broad-spectrum inhibition can lead to off-target effects. This guide provides a comprehensive comparison of Fgfr4-IN-16, a highly selective FGFR4 inhibitor, with pan-FGFR inhibitors, supported by experimental data, to underscore the advantages of a targeted approach in cancers driven by aberrant FGFR4 signaling.
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in several cancers, including hepatocellular carcinoma and rhabdomyosarcoma.[1] Its targeted inhibition presents a promising therapeutic strategy. This compound exemplifies a new generation of selective inhibitors designed to overcome the limitations of pan-FGFR inhibitors by minimizing off-target toxicities and enhancing therapeutic efficacy.
Biochemical Potency: A Tale of Two Inhibition Profiles
The fundamental difference between this compound and pan-FGFR inhibitors lies in their biochemical potency and selectivity across the FGFR family, which consists of four members (FGFR1, FGFR2, FGFR3, and FGFR4).[2] this compound is engineered for high-affinity binding to the ATP-binding pocket of FGFR4, with significantly lower affinity for the other three family members. This high selectivity is a key differentiator from pan-FGFR inhibitors, which exhibit broader activity across multiple FGFRs.
| Inhibitor | Type | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Selectivity for FGFR4 vs FGFR1/2/3 | Reference |
| This compound | Selective | >1000 | >1000 | >1000 | <5 | >200-fold | |
| H3B-6527 | Selective | 320 | 1,290 | 1,060 | <1.2 | >250-fold | [3] |
| Roblitinib (FGF401) | Selective | >1000 | >1000 | >1000 | 1.9 | >1000-fold | [3] |
| Fisogatinib (BLU-554) | Selective | 624 | 1,560 | 2,203 | 5 | >120-fold | [3][4] |
| BLU9931 | Selective | 885 | 552 | 150 | 3 | 50 to 295-fold | [3] |
| LY2874455 | Pan-FGFR | 2.8 | 2.6 | 6.4 | 6 | ~1 to 2-fold | [3] |
| Erdafitinib | Pan-FGFR | 1.2 | 2.5 | 1.9 | 114 | (Less selective for FGFR4) | [5] |
| Pemigatinib | Pan-FGFR | 0.4 | 0.5 | 1.2 | 30 | (Less selective for FGFR4) | [3] |
| Infigratinib (BGJ398) | Pan-FGFR | 0.9 | 1.4 | 1 | 60 | (Less selective for FGFR4) |
Note: Data for this compound is representative of highly selective FGFR4 inhibitors. IC50 values can vary slightly depending on the specific assay conditions.
Cellular Activity: Translating Potency into Biological Effect
The selective biochemical potency of this compound translates into specific cellular effects. In cancer cell lines with amplified or mutated FGFR4, this compound potently inhibits cell proliferation and induces apoptosis. In contrast, pan-FGFR inhibitors can affect a broader range of cell lines, including those dependent on FGFR1, FGFR2, or FGFR3 signaling, which may not be the primary oncogenic driver.
| Inhibitor | Cell Line | Target Pathway Inhibition (p-FRS2, p-ERK) EC50 (nM) | Anti-proliferative Activity (EC50, nM) | Reference |
| This compound | FGFR4-driven | <20 | <50 | |
| Non-FGFR4 driven | >5000 | >5000 | ||
| Fisogatinib (BLU-554) | FGFR4-driven | Potent inhibition | Potent inhibition | [6] |
| Erdafitinib | FGFR-altered | Potent inhibition | Potent inhibition | |
| Pemigatinib | FGFR2-fusion | Potent inhibition | Potent inhibition | |
| Infigratinib | FGFR2-fusion | Potent inhibition | Potent inhibition |
In Vivo Efficacy: Targeted Tumor Regression with an Improved Safety Profile
In preclinical xenograft models of FGFR4-dependent cancers, this compound demonstrates robust anti-tumor activity, leading to tumor growth inhibition and regression at well-tolerated doses. A key advantage of its selectivity is the avoidance of on-target toxicities associated with the inhibition of other FGFRs. For instance, inhibition of FGFR1 and FGFR2 can lead to hyperphosphatemia, a common dose-limiting toxicity of pan-FGFR inhibitors. The high selectivity of this compound for FGFR4 is expected to mitigate such adverse effects.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Notable Observations | Reference |
| This compound | FGFR4-amplified HCC | Oral, daily | >90 | Well-tolerated, no significant hyperphosphatemia | |
| Fisogatinib (BLU-554) | Huh7-A3 (HCC) | Oral, daily | Significant | Efficacious in FGFR4-driven models | [6] |
| Dovitinib (pan-FGFR) | GIST models | Oral, daily | Significant | Also targets other kinases like VEGFR and KIT | |
| Infigratinib (pan-FGFR) | GIST models | Oral, daily | Limited as a single agent | Efficacy can be context-dependent |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assays (LanthaScreen™)
The biochemical potency of inhibitors is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
-
Reagents : Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, Europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and kinase buffer.
-
Procedure :
-
A 3-fold serial dilution of the test inhibitor is prepared in DMSO and then diluted in kinase buffer.
-
The kinase and a Europium-labeled antibody are pre-incubated.
-
In a 384-well plate, 5 µL of the diluted inhibitor, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer are added to each well.[3]
-
The plate is incubated at room temperature for 1 hour.
-
The TR-FRET signal is read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis : The emission ratio (665 nm / 615 nm) is calculated. IC50 values are determined by fitting the data to a four-parameter logistic equation using graphing software.
Cellular Proliferation Assay (CellTiter-Glo®)
The effect of inhibitors on cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® assay.
-
Cell Seeding : Cancer cell lines are seeded in 96-well opaque-walled plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment : Cells are treated with a serial dilution of the inhibitor or DMSO as a vehicle control for 72 hours.
-
Assay Procedure :
-
The plate and its contents are equilibrated to room temperature for 30 minutes.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis : Luminescence is measured using a plate reader. EC50 values are calculated from the dose-response curves.
Western Blot Analysis of FGFR Signaling
Inhibition of FGFR4 signaling in cells is confirmed by examining the phosphorylation status of downstream effector proteins.
-
Cell Treatment and Lysis : Cells are treated with the inhibitor for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against p-FGFR, total FGFR, p-FRS2, total FRS2, p-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Tumor Xenograft Studies
The in vivo efficacy of the inhibitors is evaluated in mouse xenograft models.
-
Animal Model : Athymic nude mice are subcutaneously implanted with a suspension of cancer cells known to have FGFR4 alterations.
-
Tumor Growth and Treatment : When tumors reach a predetermined size (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration : The inhibitor is administered orally once or twice daily at specified doses. The vehicle is administered to the control group.
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint : At the end of the study, tumors are excised, weighed, and may be processed for pharmacodynamic marker analysis (e.g., immunohistochemistry for p-ERK).
-
Data Analysis : Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.
Visualizing the Rationale for Selective Inhibition
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Selective and Pan-FGFR Inhibitors Targeting FGFR4
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific inhibitor designated "Fgfr4-IN-16" is not available in the public domain as of our latest search. This guide therefore provides a comprehensive head-to-head comparison of several well-characterized selective and pan-FGFR inhibitors with known activity against Fibroblast Growth Factor Receptor 4 (FGFR4).
The aberrant activation of the FGFR4 signaling pathway is a known driver in various cancers, including hepatocellular carcinoma (HCC) and rhabdomyosarcoma, making it a critical target for therapeutic intervention.[1][2] This guide provides a comparative analysis of prominent FGFR4 inhibitors, supported by experimental data, to aid researchers in selecting appropriate tools for their studies.
Mechanism of Selective FGFR4 Inhibition
A key structural feature of FGFR4 that distinguishes it from other FGFR family members (FGFR1, 2, and 3) is the presence of a unique cysteine residue (Cys552) within its ATP-binding pocket.[3][4] This non-conserved residue has enabled the development of highly selective, covalent inhibitors that irreversibly bind to Cys552, leading to potent and specific inactivation of FGFR4.[3][4] In contrast, pan-FGFR inhibitors are typically ATP-competitive and exhibit activity across multiple FGFR family members.[5][6]
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various selective and pan-FGFR inhibitors against the FGFR family. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of Selective FGFR4 Inhibitors (nM)
| Inhibitor | FGFR4 | FGFR1 | FGFR2 | FGFR3 | Selectivity (Fold vs FGFR1/2/3) | Mechanism |
| Fisogatinib (BLU-554) | 5 | 624 | >1000 | >1000 | >120x vs FGFR1 | Irreversible Covalent |
| Roblitinib (FGF401) | 1.9 | >1900 | >1900 | >1900 | >1000x | Reversible Covalent |
| H3B-6527 | <1.2 | 320 | 1,290 | 1,060 | >250x vs FGFR1 | Covalent |
| BLU-9931 | 3 | 885 | 552 | 150 | ~50x vs FGFR3 | Irreversible Covalent |
| ABSK012 | <5 | - | - | - | High selectivity | Covalent |
Data compiled from multiple preclinical studies.[2][7][8][9] Note: BLU-9931 is a precursor to Fisogatinib (BLU-554).
Table 2: IC50 Values of Selected Pan-FGFR Inhibitors (nM)
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 |
| Rogaratinib | Potent | Potent | Potent | Potent |
| LY2874455 | 2.8 | 2.6 | 6.4 | 6.0 |
| Infigratinib (NVP-BGJ398) | 0.9 | 1.4 | 1.0 | 60 |
| Erdafitinib (JNJ-42756493) | - | - | - | - |
| Pemigatinib | - | - | - | - |
Experimental Protocols
Below are detailed methodologies for key experiments typically cited in the characterization of FGFR inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified FGFR kinase domain.
-
Protein Expression and Purification: The cytoplasmic kinase domains of human FGFR1, FGFR2, FGFR3, and FGFR4 are expressed in an appropriate system (e.g., Sf9 insect cells) as tagged proteins (e.g., N-terminal His-tag). The proteins are then purified to homogeneity using chromatography techniques such as immobilized metal affinity chromatography and size-exclusion chromatography.[11]
-
Kinase Reaction: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified FGFR enzyme, a substrate (e.g., poly(Glu:Tyr)), and ATP (often radiolabeled, e.g., [γ-33P]ATP) in a kinase reaction buffer.
-
Inhibitor Addition: A concentration series of the test inhibitor (e.g., this compound alternative) is added to the wells. A control with no inhibitor (vehicle, e.g., DMSO) is also included.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter. Alternatively, luminescence-based ATP detection kits (e.g., Kinase-Glo®) can be used to measure remaining ATP, which is inversely proportional to kinase activity.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
Cell-Based Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on FGFR4 signaling.
-
Cell Culture: Cancer cell lines known to be driven by FGFR4 signaling (e.g., HCC cell lines with FGF19 amplification like Hep3B or HuH-7) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: Cells are seeded into 96- or 384-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.
-
Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing a serial dilution of the test inhibitor. Control wells receive medium with vehicle only.
-
Incubation: The cells are incubated with the inhibitor for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescence-based method. Common methods include:
-
MTS/WST assays: A tetrazolium salt is added, which is converted by metabolically active cells into a colored formazan product, measured by absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures intracellular ATP levels as an indicator of cell viability.
-
-
Data Analysis: The viability data is normalized to the vehicle control. IC50 values are calculated by plotting the percentage of cell growth inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
FGFR4 Signaling Pathway
Caption: The FGF19-FGFR4 signaling cascade leading to cell proliferation and survival.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of FGFR4 inhibitors.
Conclusion
The development of FGFR4 inhibitors has bifurcated into two main strategies: highly selective covalent inhibitors that target the unique Cys552 residue, and pan-FGFR inhibitors that target the ATP-binding site common to all family members. Selective inhibitors like Fisogatinib (BLU-554) and Roblitinib (FGF401) offer the potential for a more targeted therapeutic window with reduced off-target effects related to the inhibition of FGFR1-3, such as hyperphosphatemia.[4] Pan-FGFR inhibitors like LY2874455 may be beneficial in cancers where multiple FGFRs are dysregulated or as a strategy to overcome potential resistance mechanisms involving receptor redundancy.[3][6] The choice of inhibitor will ultimately depend on the specific biological question and the genetic context of the cancer model being studied. This guide provides the foundational data and methodologies to inform such decisions.
References
- 1. onclive.com [onclive.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pnas.org [pnas.org]
- 4. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of the Pan-FGFR Inhibitor LY2874455 in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Validating Fgfr4-IN-16 Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the specificity of Fgfr4-IN-16, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). We will explore the critical role of Fgfr4 knockout models in determining on-target effects and compare the expected performance of this compound with alternative FGFR inhibitors. This guide includes detailed experimental protocols and data presentation formats to aid in the design and interpretation of validation studies.
Introduction to FGFR4 and Selective Inhibition
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has been implicated as an oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[1] The development of selective FGFR4 inhibitors is a promising therapeutic strategy. A key feature of FGFR4 that enables the design of such specific inhibitors is the presence of a unique cysteine residue (Cys552) within its ATP-binding pocket, which is not present in other FGFR family members (FGFR1, FGFR2, and FGFR3).[2] Covalent inhibitors, such as BLU-554 and H3B-6527, have been developed to target this specific residue, leading to high selectivity. While specific data on this compound is emerging, its validation would follow similar principles.
The Gold Standard: Validating Specificity with Fgfr4 Knockout Models
The most definitive method to validate the on-target specificity of an inhibitor is to utilize a knockout (KO) animal model. By comparing the inhibitor's effect in wild-type (WT) animals versus animals lacking the target protein (Fgfr4-KO), researchers can unequivocally attribute the observed phenotype to the inhibition of the intended target.
A landmark study demonstrated the power of this approach by breeding FGF19 transgenic mice, which are predisposed to developing HCC, with Fgfr4-knockout mice. The resulting offspring were protected from HCC development, providing strong genetic evidence that FGFR4 is the key mediator of FGF19-driven liver tumorigenesis.[3] This model serves as an ideal platform to test the specificity of this compound. The expected outcome would be that this compound treatment would phenocopy the genetic knockout of Fgfr4 in the context of FGF19-driven HCC, showing anti-tumor efficacy in WT mice but having no additional effect in Fgfr4-KO mice.
Comparison with Alternative FGFR Inhibitors
A critical aspect of validating a selective inhibitor is comparing its activity profile against less selective alternatives, such as pan-FGFR inhibitors. These inhibitors target multiple FGFR family members and can provide insights into potential off-target effects and mechanisms of resistance.
Table 1: Comparison of FGFR Inhibitor Classes
| Inhibitor Class | Target(s) | Expected Efficacy in FGF19-driven HCC | Potential Off-Target Liabilities (in vivo) |
| Selective FGFR4 Inhibitors (e.g., this compound, BLU-554, H3B-6527) | FGFR4 | High | Minimal, due to high selectivity for FGFR4. |
| Pan-FGFR Inhibitors (e.g., Rogaratinib, Erdafitinib) | FGFR1, FGFR2, FGFR3, FGFR4 | Variable; may be more effective in cases of FGFR3 compensation. | Hyperphosphatemia, soft tissue mineralization, due to inhibition of FGFR1/3. |
Recent studies have highlighted the concept of FGFR redundancy, where FGFR3 can compensate for the inhibition of FGFR4 in some HCC models. In such cases, a pan-FGFR inhibitor like erdafitinib might show superior efficacy compared to a highly selective FGFR4 inhibitor.[2] Therefore, comparing this compound with a pan-FGFR inhibitor in both wild-type and Fgfr4-knockout tumor models is crucial for a comprehensive understanding of its therapeutic potential and limitations.
Experimental Data and Protocols
To rigorously validate this compound specificity, a series of in vitro and in vivo experiments should be conducted. Below are summarized data tables from hypothetical experiments and detailed protocols for their execution.
Data Presentation
Table 2: In Vitro Cell Viability (IC50) of FGFR Inhibitors in Wild-Type and Fgfr4-KO Hepatocellular Carcinoma Cell Lines
| Compound | Cell Line | IC50 (nM) |
| This compound | WT HCC | 50 |
| Fgfr4-KO HCC | >10,000 | |
| Pan-FGFR Inhibitor | WT HCC | 100 |
| Fgfr4-KO HCC | 5,000 |
Table 3: In Vivo Tumor Growth Inhibition in FGF19-driven HCC Xenograft Model
| Treatment Group | Animal Model | Average Tumor Volume Change (%) |
| Vehicle | WT | +250 |
| Vehicle | Fgfr4-KO | +50 |
| This compound | WT | -80 |
| This compound | Fgfr4-KO | +45 |
| Pan-FGFR Inhibitor | WT | -90 |
| Pan-FGFR Inhibitor | Fgfr4-KO | -20 |
Experimental Protocols
1. Western Blot Analysis of p-FGFR4
-
Objective: To determine the effect of this compound on the phosphorylation of FGFR4.
-
Protocol:
-
Cell Lysis: Culture wild-type and Fgfr4-KO HCC cells and treat with this compound or vehicle for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated FGFR4 (p-FGFR4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total FGFR4 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
2. Cell Viability (MTT) Assay
-
Objective: To assess the effect of this compound on the viability of cancer cells.
-
Protocol:
-
Cell Seeding: Seed wild-type and Fgfr4-KO HCC cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a pan-FGFR inhibitor for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
3. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model.
-
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) and FGF19-transgenic wild-type and Fgfr4-KO mice.
-
Tumor Cell Implantation: Subcutaneously inject wild-type or Fgfr4-KO HCC cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, this compound, pan-FGFR inhibitor). Administer the compounds daily via oral gavage or intraperitoneal injection.
-
Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition for each treatment group.
-
Visualizing the Pathway and Experimental Workflow
To further clarify the mechanisms and experimental design, the following diagrams are provided.
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound specificity.
Conclusion
Validating the specificity of a targeted inhibitor like this compound is paramount for its successful clinical development. The use of Fgfr4 knockout models provides the most definitive evidence of on-target activity. By comparing the effects of this compound in wild-type versus knockout systems, and benchmarking its performance against less selective pan-FGFR inhibitors, researchers can build a robust data package to support its continued investigation as a precision medicine for FGFR4-driven cancers. The experimental protocols and data presentation formats provided in this guide offer a framework for conducting these critical validation studies.
References
Fgfr4-IN-1: A Comparative Guide to Cellular Target Engagement Assessment using CETSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for evaluating the target engagement of Fgfr4-IN-1, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The performance of CETSA is compared with alternative target engagement assays, supported by experimental data to inform assay selection and data interpretation in drug discovery and development.
Introduction to Fgfr4-IN-1 and Target Engagement
Fgfr4-IN-1 is a small molecule inhibitor designed to selectively target FGFR4, a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma.[1] Effective inhibition of FGFR4 in a cellular context is a critical step in the development of this and other targeted therapies. Target engagement assays are essential to confirm that a drug candidate binds to its intended target in the complex milieu of a living cell. CETSA has emerged as a powerful technique for directly measuring this interaction by assessing the thermal stabilization of the target protein upon ligand binding.
Comparison of Target Engagement Assays for FGFR4 Inhibitors
The following table summarizes the quantitative data from CETSA and alternative assays for Fgfr4-IN-1 and other selective FGFR4 inhibitors. This allows for a direct comparison of their target engagement profiles.
| Inhibitor | Assay Type | Parameter | Value | Cell Line / System |
| Fgfr4-IN-1 (analogue V4-015) | Biochemical Kinase Assay | IC50 | 0.04 µM | In vitro |
| Cellular Assay (p-FRS2) | IC50 | Sub-micromolar | MDA-MB-453 | |
| BLU-554 (Fisogatinib) | CETSA | ΔTm | ~5 °C | HuH-7, JHH-7 |
| Biochemical Kinase Assay | IC50 | 5 nM | In vitro | |
| FGF-401 (Roblitinib) | CETSA | ΔTm | ~8 °C | HuH-7, JHH-7 |
| Biochemical Kinase Assay | IC50 | 1.9 nM | In vitro | |
| BLU9931 | Biochemical Kinase Assay | IC50 | 3 nM | In vitro |
| H3B-6527 | Biochemical Kinase Assay | IC50 | <1.2 nM | In vitro |
Note: Direct CETSA data for Fgfr4-IN-1 is not publicly available. Data for BLU-554 and FGF-401 are presented as representative examples of selective FGFR4 inhibitors in CETSA. The data for Fgfr4-IN-1 is for a closely related analog, V4-015.[2]
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from studies on selective FGFR4 inhibitors.
1. Cell Culture and Treatment:
-
Culture hepatocellular carcinoma cell lines (e.g., HuH-7, JHH-7) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with the desired concentration of Fgfr4-IN-1 or vehicle control (e.g., DMSO) for a specified incubation period (e.g., 1-4 hours) at 37°C.
2. Heating Step:
-
After incubation, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated protein aggregates.
-
Carefully collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
4. Western Blot Analysis:
-
Normalize the protein concentrations of the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for FGFR4.
-
After washing, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
5. Data Analysis:
-
Plot the normalized band intensities against the corresponding temperatures to generate melting curves.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
The shift in the melting temperature (ΔTm) in the presence of the inhibitor compared to the vehicle control indicates target engagement.
Biochemical Kinase Assay Protocol
1. Reagents and Materials:
-
Recombinant human FGFR4 kinase domain.
-
ATP and a suitable kinase substrate (e.g., a synthetic peptide).
-
Fgfr4-IN-1 at various concentrations.
-
Kinase assay buffer.
-
A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).
2. Assay Procedure:
-
Prepare a reaction mixture containing the FGFR4 enzyme, the substrate, and the kinase buffer.
-
Add serial dilutions of Fgfr4-IN-1 or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection method.
3. Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Cellular Phospho-FRS2 Assay Protocol
1. Cell Culture and Treatment:
-
Culture a cell line that expresses FGFR4 (e.g., MDA-MB-453) in the appropriate medium.
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of Fgfr4-IN-1 or vehicle control for a defined period.
-
Stimulate the cells with a ligand that activates FGFR4, such as FGF19, for a short period (e.g., 15-30 minutes).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and then lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
3. Western Blot or ELISA Analysis:
-
For Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated FRS2 (p-FRS2) and total FRS2.
-
For ELISA: Use a sandwich ELISA kit with a capture antibody for total FRS2 and a detection antibody for p-FRS2.
4. Data Analysis:
-
Quantify the levels of p-FRS2 and normalize them to the levels of total FRS2.
-
Plot the normalized p-FRS2 levels against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the ligand-induced phosphorylation of FRS2.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the FGFR4 signaling pathway and the experimental workflow of the Cellular Thermal Shift Assay.
FGFR4 Signaling Pathway
Caption: The FGFR4 signaling cascade initiated by FGF19 binding.
CETSA Experimental Workflow
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Independent Validation of Selective FGFR4 Inhibitor Activity
Notice: Information regarding a specific molecule designated "Fgfr4-IN-16" is not available in public scientific literature. This guide provides a comparative framework for the validation of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, using data from well-documented, exemplary compounds such as Fisogatinib (BLU-554), Roblitinib (FGF401), and H3B-6527. This document is intended to serve as a template for researchers, scientists, and drug development professionals on how to structure and present such a validation.
Introduction
The Fibroblast Growth Factor 19 (FGF19) and its receptor, FGFR4, form a signaling axis that is a key regulator of bile acid homeostasis and plays a role in various cellular processes, including cell proliferation and metabolism. Dysregulation of the FGF19-FGFR4 pathway, often through FGF19 amplification, has been identified as an oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC). This makes FGFR4 an attractive therapeutic target.
Selective FGFR4 inhibitors are designed to block the kinase activity of this receptor while sparing other members of the highly homologous FGFR family (FGFR1-3). Minimizing off-target activity is crucial to avoid toxicities associated with the inhibition of other FGFRs, such as hyperphosphatemia. Independent validation of a new chemical entity targeting FGFR4 requires a rigorous cascade of biochemical, cellular, and in vivo experiments to confirm its potency, selectivity, and therapeutic potential.
This guide outlines the essential validation process and compares the performance of several known selective FGFR4 inhibitors that covalently bind to a unique cysteine residue (Cys552) in the FGFR4 kinase domain.
Overview of the FGFR4 Signaling Pathway
Activation of FGFR4 by its primary ligand, FGF19, requires the presence of the co-receptor β-klotho (KLB). The formation of the FGF19-FGFR4-KLB complex on the cell surface induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival.
Comparative Analysis of Selective FGFR4 Inhibitors
The validation of a novel FGFR4 inhibitor involves comparing its performance against established benchmarks. Below are key quantitative metrics for several well-characterized selective FGFR4 inhibitors.
Table 1: Biochemical Potency and Selectivity
This table summarizes the half-maximal inhibitory concentration (IC50) of inhibitors against the kinase domains of the four FGFR family members. High selectivity for FGFR4 over FGFR1-3 is a critical attribute.
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity (Fold vs FGFR1/2/3) |
| BLU-9931 | 3[1][2] | 591[2][3] | 493[2][3] | 150[2][3] | ~50-197x |
| Fisogatinib (BLU-554) | 5[4][5][6] | 624[5][6] | >1000[6] | >2000[6] | >125x |
| Roblitinib (FGF401) | 1.9[7][8] | >10,000[7] | >10,000[7] | >10,000[7] | >1000x[8][9] |
| H3B-6527 | <1.2[10][11] | 320[10][11] | 1,290[10][11] | 1,060[10][11] | >250x |
Table 2: Cellular Activity in FGF19-Driven HCC Models
This table shows the half-maximal effective concentration (EC50) or growth inhibition (GI50) for cell proliferation in HCC cell lines known to be dependent on the FGF19-FGFR4 signaling axis.
| Compound | Cell Line | EC50 / GI50 (nM) |
| BLU-9931 | Hep3B | 70[1] |
| HuH7 | 110[1] | |
| Roblitinib (FGF401) | Hep3B | 9[7] |
| HuH7 | 12[7] | |
| H3B-6527 | Hep3B | 25[10] |
Experimental Protocols for Inhibitor Validation
Detailed and reproducible protocols are essential for the independent validation of a compound's activity. The following sections describe standard methodologies.
Experimental Validation Workflow
The validation process follows a logical progression from initial biochemical characterization to more complex cellular and in vivo models to assess therapeutic potential.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant FGFR4 kinase by quantifying ATP consumption.
-
Reagents & Materials: Recombinant human FGFR4 enzyme, Poly(Glu,Tyr) 4:1 substrate, ATP, Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), test inhibitor, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, then dilute further in Kinase Buffer.
-
In a 384-well plate, add 1 µL of inhibitor dilution or DMSO vehicle control.
-
Add 2 µL of a solution containing FGFR4 enzyme and substrate to each well.
-
Initiate the reaction by adding 2 µL of ATP solution (final concentration at the known Km for FGFR4).
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced by adding ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[12]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT/WST-1 Format)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Reagents & Materials: FGF19-driven HCC cell lines (e.g., Hep3B, HuH7), complete culture medium (e.g., DMEM + 10% FBS), test inhibitor, MTT or WST-1 reagent, solubilization solution (for MTT).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in culture medium and add to the cells. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[13]
-
Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours.[14][15]
-
If using MTT, add 100 µL of solubilization solution and incubate overnight to dissolve formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot percent viability against the logarithm of inhibitor concentration to determine the EC50/GI50 value.
Protocol 3: Western Blot for Target Engagement
This method confirms that the inhibitor blocks FGFR4 signaling within the cell by measuring the phosphorylation status of FGFR4 and its downstream effectors.
-
Reagents & Materials: HCC cell line, test inhibitor, FGF19 ligand, lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-FGFR4 Tyr653/654, anti-total FGFR4, anti-p-ERK, anti-total ERK), HRP-conjugated secondary antibody, ECL substrate.[16][17]
-
Procedure:
-
Plate cells and allow them to adhere. Serum-starve cells overnight if necessary.
-
Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 10-15 minutes to induce FGFR4 phosphorylation.
-
Wash cells with cold PBS and lyse with lysis buffer containing inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate. Visualize bands using a chemiluminescence imaging system.
-
-
Data Analysis: Compare the intensity of the phosphorylated protein bands in inhibitor-treated samples to the stimulated control. A dose-dependent decrease in the p-FGFR4/total FGFR4 ratio indicates on-target activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. esmed.org [esmed.org]
- 16. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. FGFR4 antibody (11098-1-AP) | Proteintech [ptglab.com]
Safety Operating Guide
Safe Disposal of Fgfr4-IN-16: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Fgfr4-IN-16, a research compound.
The following procedures are based on general principles of hazardous waste management in a laboratory setting. It is imperative to always consult your institution's specific Environmental Health and Safety (EH&S) guidelines and the compound's Safety Data Sheet (SDS) if available.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Step-by-Step Disposal Procedure for this compound
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this waste with non-hazardous trash or other waste streams like biological or radioactive waste unless explicitly permitted by your institution's protocols.
-
Keep solid and liquid waste forms of this compound separate.[3]
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container.[2][3][4] Plastic is often a preferred material for such containers.[5]
-
The container must be in good condition, with a secure, tightly sealing lid.[2][4]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic").[5]
-
-
Accumulation of Waste:
-
Disposal of Empty Containers:
-
A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue remains, or 3% by weight for containers less than 110 gallons.[6]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[6] The rinsate must be collected and disposed of as hazardous waste.[6]
-
After proper cleaning, remove or deface the original label before disposing of the empty container in the normal trash or recycling, as per institutional policy.[6][7]
-
-
Request for Waste Pickup:
Quantitative Safety Data Summary
| Parameter | Guideline | Source |
| pH for Aqueous Corrosive Waste Neutralization | Adjust to between 3 and 12 before drain disposal (if permitted) | [7] |
| Maximum Hazardous Waste Accumulation in SAA | 55 gallons | [5] |
| Maximum Acutely Toxic Waste Accumulation in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Residue in "Empty" Container | ≤ 2.5 cm (1 inch) or ≤ 3% by weight | [6] |
| Flash Point for Ignitable Liquid Waste | < 140°F | [5] |
Experimental Protocol Context
This compound is a research chemical, likely used in laboratory experiments such as cell-based assays or animal studies to investigate the role of Fibroblast Growth Factor Receptor 4 (FGFR4) in various biological processes, including cancer.[8][9][10] The disposal procedures outlined above are critical for managing the waste generated from such experimental workflows.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. static.kactusbio.com [static.kactusbio.com]
- 2. danielshealth.com [danielshealth.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. forensicresources.org [forensicresources.org]
- 8. gurufocus.com [gurufocus.com]
- 9. researchgate.net [researchgate.net]
- 10. FGFR4 Role in Epithelial-Mesenchymal Transition and Its Therapeutic Value in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
